2,5-Dichloro-p-xylene
Descripción
Propiedades
IUPAC Name |
1,4-dichloro-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGSRNVBAFCOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044780 | |
| Record name | 1,4-Dichloro-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-05-6 | |
| Record name | 2,5-Dichloro-p-xylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dichloro-2,5-dimethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichloro-p-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-dichloro-2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dichloro-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DICHLORO-2,5-DIMETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P8M86ZOB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Dichloro-p-xylene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1124-05-6
This technical guide provides a comprehensive overview of 2,5-dichloro-p-xylene, a halogenated aromatic hydrocarbon. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development by detailing its chemical and physical properties, experimental protocols for its synthesis and analysis, and its known applications.
Chemical and Physical Properties
This compound, also known as 1,4-dichloro-2,5-dimethylbenzene, is a crystalline solid at room temperature, appearing as a white to almost white powder or crystal.[1] It possesses a molecular formula of C₈H₈Cl₂ and a molecular weight of 175.06 g/mol .[2][3][4] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1124-05-6 | [2][3][4] |
| Molecular Formula | C₈H₈Cl₂ | [2][3][4] |
| Molecular Weight | 175.06 g/mol | [2][3][4] |
| Melting Point | 69-70 °C | [4] |
| Boiling Point | 222 °C | [4] |
| Appearance | White to almost white powder to crystal | [1] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, acetone, and ether. | [5] |
Synthesis and Purification
The primary industrial synthesis of this compound involves the electrophilic chlorination of p-xylene (B151628).[5] This process is typically carried out in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of this compound from p-Xylene
A general and efficient laboratory-scale synthesis of this compound can be performed as follows:
Materials:
-
p-Xylene
-
Anhydrous Ferric Chloride (FeCl₃) or another suitable Lewis acid catalyst
-
Chlorine gas (Cl₂)
-
Solvent (e.g., carbon tetrachloride or glacial acetic acid)
-
Isopropanol (for purification)
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, and a condenser, dissolve p-xylene in an appropriate solvent.
-
Add a catalytic amount of anhydrous ferric chloride to the solution.
-
While stirring the mixture, bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained within a specific range, often between 30-50°C, to favor the formation of the desired dichlorinated product.
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the optimal reaction time and minimize the formation of over-chlorinated byproducts.
-
Upon completion, stop the flow of chlorine gas and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved HCl and excess chlorine.
-
The crude product can be isolated by removing the solvent via distillation.
Purification Protocol: Recrystallization
The crude this compound often contains isomeric impurities, primarily 2,3-dichloro-p-xylene. Purification to obtain high-purity this compound can be achieved through recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
The this compound will crystallize out of the solution, while the more soluble impurities will remain in the mother liquor.
-
Collect the crystals by filtration, wash them with a small amount of cold isopropanol, and dry them under vacuum.
The workflow for the synthesis and purification of this compound is illustrated in the following diagram.
Caption: Workflow for the synthesis and purification of this compound.
Analysis
The purity and identity of this compound can be confirmed using various analytical techniques.
Experimental Protocol: Gas Chromatography (GC)
Instrument: Gas chromatograph equipped with a flame ionization detector (FID). Column: A non-polar or medium-polarity capillary column suitable for separating aromatic isomers. Carrier Gas: Helium or Nitrogen. Injector Temperature: 250 °C. Detector Temperature: 280 °C. Oven Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and held for 5 minutes. Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or acetone) before injection.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to show two singlets. One singlet corresponds to the two equivalent aromatic protons, and the other singlet corresponds to the six equivalent protons of the two methyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the methyl carbons, the chlorinated aromatic carbons, and the non-chlorinated aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (175.06 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Applications
This compound is primarily utilized as a chemical intermediate in the synthesis of various organic compounds. Its main applications are in the production of:
-
Dyes and Pigments: It serves as a precursor for the synthesis of certain types of dyes.
-
Polymers and Resins: It can be used as a monomer or a building block in the production of specialty polymers and resins.
-
Pesticides: It is an intermediate in the manufacturing of some agricultural chemicals.
Role in Drug Development
While the chlorinated aromatic scaffold is a common feature in many pharmaceutical compounds, there is a notable lack of specific, publicly available information detailing the direct use of this compound as a key starting material or intermediate in the synthesis of known drugs or clinical drug candidates. Its structural features suggest potential as a building block in medicinal chemistry for creating libraries of compounds for screening; however, no significant body of research currently highlights its application in this area. No information regarding its biological activity or its interaction with specific signaling pathways has been found in the reviewed literature.
The logical relationship for the potential, though currently underexplored, role of this compound in drug discovery is depicted below.
Caption: Potential logical workflow for utilizing this compound in drug discovery.
References
- 1. US3032596A - Nitro-substituted alpha, alpha' dichloro-p-xylene - Google Patents [patents.google.com]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. US3035103A - Process for preparation and recovery of 2, 5-dichloro-p-xylene - Google Patents [patents.google.com]
- 4. US4608448A - Process for producing this compound - Google Patents [patents.google.com]
- 5. US4010214A - Process for the preparation of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dichloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dichloro-p-xylene (2,5-DCPX), a halogenated aromatic hydrocarbon with significant applications as an intermediate in the synthesis of polymers, dyes, and potentially pharmaceutical compounds.[1][2] This document details its fundamental physical constants, spectroscopic data, and chemical reactivity. Furthermore, it outlines detailed experimental protocols for the determination of its key physical properties and for its synthesis, serving as a valuable resource for laboratory and development work.
Introduction
This compound, with the chemical formula C₈H₈Cl₂, is a derivative of p-xylene (B151628) where two hydrogen atoms on the benzene (B151609) ring have been substituted by chlorine atoms at the 2 and 5 positions.[1] This substitution pattern imparts specific chemical characteristics and reactivity to the molecule, making it a versatile building block in organic synthesis.[1] At room temperature, it exists as a white to off-white crystalline solid. Its primary utility lies in its role as a precursor in various chemical industries.[1][2]
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various applications.
| Property | Value | Reference |
| Molecular Formula | C₈H₈Cl₂ | [3] |
| Molecular Weight | 175.06 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 69-70 °C | [5] |
| Boiling Point | 222 °C | [5] |
| Density | 1.252 g/cm³ (estimate) | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and ether.[1] Sparingly soluble in chloroform, slightly soluble in heated DMSO and hexanes, and soluble in methanol.[6] | [1][6] |
| Vapor Pressure | 0.153 mmHg at 25°C | [6] |
| Refractive Index | 1.5544 (estimate) | [6] |
Chemical Properties
Synthesis
This compound is typically synthesized via the electrophilic chlorination of p-xylene.[1] This reaction is generally carried out in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), and a co-catalyst.[1][7]
A general workflow for the synthesis is depicted below:
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. Page loading... [wap.guidechem.com]
- 3. byjus.com [byjus.com]
- 4. scbt.com [scbt.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. US4010214A - Process for the preparation of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,5-Dichloro-p-xylene: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dichloro-p-xylene, a halogenated aromatic hydrocarbon with applications as an intermediate in the synthesis of dyes, resins, specialty polymers, and potentially in pharmaceuticals.[1] This document details its molecular structure, physicochemical properties, and a standard experimental protocol for its synthesis.
Core Molecular and Physical Properties
This compound, with the IUPAC name 1,4-dichloro-2,5-dimethylbenzene, is a derivative of p-xylene.[2] Its structure consists of a benzene (B151609) ring with two chlorine atoms and two methyl groups attached. The methyl groups are in a para configuration (at positions 1 and 4), and the chlorine atoms are substituted at the 2nd and 5th positions.[1]
At room temperature, it typically appears as a white to almost white crystalline solid.[1][3] It is characterized by a mild aromatic or chlorinated odor.[1] While only slightly soluble in water, it readily dissolves in common organic solvents such as chloroform, dimethyl sulfoxide (B87167) (DMSO), hexanes, and methanol.[1][2]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and Formula
| Identifier | Value |
| IUPAC Name | 1,4-dichloro-2,5-dimethylbenzene |
| Synonyms | 2,5-Dichloro-para-xylene, p-Xylene, 2,5-dichloro- |
| CAS Number | 1124-05-6[1][4] |
| Molecular Formula | C₈H₈Cl₂[1][4] |
| Linear Formula | (CH₃)₂C₆H₂Cl₂[4] |
| Molecular Weight | 175.06 g/mol [4] |
| InChI Key | UTGSRNVBAFCOEU-UHFFFAOYSA-N |
| SMILES String | Cc1cc(Cl)c(C)cc1Cl |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | 69-70 °C |
| Boiling Point | 221-223 °C |
| Density | 1.2520 g/cm³ (estimate) |
| Vapor Pressure | 0.153 mmHg at 25°C |
| Refractive Index | 1.5544 (estimate) |
| Appearance | White to almost white powder or crystal[1][3] |
| Solubility | Sparingly soluble in Chloroform; Slightly soluble in DMSO (heated), Hexanes, and Methanol; Insoluble in water[1] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of atoms and bonds.
Experimental Protocols
Synthesis of this compound via Chlorination of p-Xylene
A common method for the preparation of this compound is through the electrophilic aromatic substitution of p-xylene.[1] The following protocol is based on established procedures.[5][6]
Materials:
-
p-Xylene
-
Anhydrous Ferric Chloride (FeCl₃) or other Lewis acid catalyst[1][6]
-
Dibenzyl sulphide (co-catalyst)[5]
-
Chlorine gas (Cl₂)
-
Isopropanol (for purification)[6]
-
Nitrogen gas (N₂)
-
Round-bottomed flask (500 ml)
-
Stirring apparatus
-
Gas inlet tube
-
Distillation apparatus
-
Gas chromatography equipment for analysis
Procedure:
-
Reaction Setup: To a 500 ml round-bottomed flask, add 330 grams (3.1 moles) of p-xylene, 0.50 grams (0.003 moles) of ferric chloride, and 0.58 grams (0.003 moles) of dibenzyl sulphide. The mixture should be continuously stirred.[5]
-
Chlorination: Raise the temperature of the mixture to 30°C. Slowly bubble chlorine gas (521 g) through the mixture over a period of 8 hours.[5]
-
Temperature Control: Gradually increase the reaction temperature to approximately 60°C as the reaction proceeds.[5]
-
Monitoring: The progress of the chlorination can be monitored by analyzing aliquots of the crude product using gas chromatography. A typical composition at the end of the reaction might be approximately 74.5% this compound, 5.1% 2,3-dichloro-p-xylene, and 19.9% trichloro-p-xylene.[5]
-
Work-up: Upon completion, purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and hydrogen chloride.[5]
-
Purification:
-
Distillation: The crude product can be distilled to separate the desired this compound from other chlorinated byproducts.[5]
-
Crystallization: Alternatively, the crude product can be mixed with isopropanol, heated to dissolve (around 60-70°C), and then cooled to approximately 25°C. The this compound will crystallize out of the solution, yielding a product with a purity greater than 90%.[6]
-
Spectroscopic Characterization Workflow
The structural confirmation of synthesized this compound is typically achieved through a combination of spectroscopic methods. While specific instrument parameters vary, the general workflow is as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and types of hydrogen atoms in the molecule, confirming the presence of methyl groups and aromatic protons in their specific chemical environments.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of this compound would show characteristic peaks for C-H bonds in the methyl groups and the aromatic ring, as well as C-Cl bonds.
-
Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight (175.06 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable.
Safety and Handling
This compound is considered a hazardous substance. It may cause irritation to the skin, eyes, and respiratory tract.[1] Inhalation of vapors can lead to symptoms such as dizziness and headaches.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. It should be stored in a dry, well-ventilated area at room temperature.[2]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cas 1124-05-6,this compound | lookchem [lookchem.com]
- 3. This compound | 1124-05-6 | TCI AMERICA [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 1124-05-6 [chemicalbook.com]
- 6. US4010214A - Process for the preparation of this compound - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility of 2,5-Dichloro-p-xylene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dichloro-p-xylene, a key intermediate in the synthesis of various organic compounds. Understanding its solubility is critical for its purification, reaction chemistry, and formulation development. This document compiles available qualitative solubility data, presents a framework for quantitative analysis, and outlines a detailed experimental protocol for solubility determination.
Core Concepts in Solubility
The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. As a chlorinated aromatic hydrocarbon, this compound is a relatively nonpolar molecule, which dictates its solubility profile in various organic solvents. Temperature also plays a crucial role; for most solid-liquid systems, solubility increases with temperature.
Qualitative Solubility Profile
Based on available literature, this compound exhibits the following general solubility characteristics:
-
Readily Soluble In:
-
Ethanol
-
Acetone
-
Ether[1]
-
-
Sparingly or Slightly Soluble In:
-
Substantially Insoluble In:
-
Lower alkanols such as methanol, ethanol, n-propanol, and isopropanol (B130326) are noted as suitable solvents for its crystallization, indicating low solubility, especially at reduced temperatures.[4][5] Isopropanol is specifically mentioned for recrystallizing the crude product to achieve high purity.[4][5]
-
Quantitative Solubility Data
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) - Illustrative |
| Acetone | C₃H₆O | 5.1 | 25 | > 20 |
| Ethanol | C₂H₅OH | 4.3 | 25 | > 15 |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | 25 | > 20 |
| Chloroform | CHCl₃ | 4.1 | 25 | 5 - 10 |
| Hexanes | C₆H₁₄ | 0.1 | 25 | < 1 |
| Methanol | CH₃OH | 5.1 | 25 | 1 - 5 |
| Isopropanol | C₃H₈O | 3.9 | 25 | < 1 |
| Isopropanol | C₃H₈O | 3.9 | 60 | 5 - 10 |
| Dimethyl Sulfoxide | (CH₃)₂SO | 7.2 | 25 | < 1 |
| Dimethyl Sulfoxide | (CH₃)₂SO | 7.2 | 80 | 5 - 10 |
Note: The solubility values in this table are for illustrative purposes only and should be experimentally verified.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Screw-capped vials
-
Analytical balance
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a screw-capped vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the withdrawn solution through a chemically compatible syringe filter into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Accurately weigh the evaporation dish containing the filtered solution.
-
Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without sublimating or decomposing the this compound. Alternatively, the solvent can be evaporated under a gentle stream of inert gas or in a desiccator.
-
Continue the evaporation process until a constant weight of the solid residue is achieved.
-
-
Calculation of Solubility:
-
Weigh the evaporation dish with the dry, solid this compound residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvents before commencing any experimental work.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound manufacturers and suppliers in india [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. US4010214A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. US3035103A - Process for preparation and recovery of 2, 5-dichloro-p-xylene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the melting and boiling points of 2,5-Dichloro-p-xylene (CAS No. 1124-05-6), a halogenated aromatic hydrocarbon. The information herein is curated for professionals in research and development who require precise data and standardized methodologies for handling this compound.
Quantitative Data Summary
The physical properties of this compound have been determined by various sources. At room temperature, it typically exists as a solid.[1][2] The following table summarizes the reported values for its melting and boiling points.
| Physical Property | Reported Value | Notes |
| Melting Point | 69-70 °C[1][3][4] | Literature consensus |
| 70 °C[5] | ||
| 71 °C[6] | ||
| Boiling Point | 222 °C[1][3][6] | At standard atmospheric pressure (lit.) |
| 221-223 °C[4] | ||
| 108 °C | At reduced pressure of 20 mmHg[5] |
Experimental Protocols
Accurate determination of melting and boiling points is critical for compound identification, purity assessment, and process design. The standard methods are detailed below.
The capillary method is the most common technique for determining the melting point of a crystalline solid.[4][7] It relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered to ensure uniform heating.[7]
-
Press the open end of a glass capillary tube into the powdered sample until a small amount of material enters the tube.[1]
-
Invert the tube and tap it gently on a hard surface to compact the solid at the bottom (sealed end). The packed sample height should be approximately 2-3 mm.[1][3]
-
-
Apparatus Setup:
-
Measurement:
-
Begin heating the apparatus. A rapid heating rate (e.g., 4-5°C per minute) can be used for an initial, approximate determination.[3]
-
For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[1][3]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (T2).
-
The melting point is reported as the range T1 - T2. For a pure substance, this range is typically narrow (0.5-2°C).
-
For non-volatile liquids, the boiling point is typically measured by distillation, which identifies the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][9]
Methodology:
-
Apparatus Setup:
-
Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a collection flask, and a calibrated thermometer.
-
Place a sample of this compound (at least 5 mL) into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[10]
-
Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.[8]
-
-
Measurement:
-
Begin heating the distillation flask gently.
-
As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature reading will increase and then stabilize.
-
Record the stable temperature at which the liquid is actively boiling and vapor is condensing into the collection flask. This stable temperature is the boiling point.[2]
-
It is crucial to record the ambient barometric pressure, as the boiling point is pressure-dependent.[10] If the pressure deviates from standard pressure (760 mmHg), a correction may be necessary.
-
Mandatory Visualizations
The following diagrams illustrate the standardized workflows for determining the melting and boiling points as described above.
Caption: Experimental workflow for melting point determination via the capillary method.
Caption: Experimental workflow for boiling point determination via the distillation method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. thinksrs.com [thinksrs.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. westlab.com [westlab.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Data of 2,5-Dichloro-p-xylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dichloro-p-xylene, a halogenated aromatic hydrocarbon. The information presented herein is intended to assist researchers and scientists in the identification, characterization, and quality control of this compound in various scientific and drug development applications. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.
Molecular Structure and Properties
This compound (C₈H₈Cl₂) is a derivative of p-xylene (B151628) with two chlorine atoms substituted on the benzene (B151609) ring.[1] Its chemical structure and key physical properties are summarized below.
-
IUPAC Name: 1,4-Dichloro-2,5-dimethylbenzene
-
CAS Number: 1124-05-6[1]
-
Molecular Formula: C₈H₈Cl₂[1]
-
Appearance: White to almost white powder or crystal[1]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a tabulated format for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.28 | Singlet | 2H | Aromatic (Ar-H) |
| ~2.35 | Singlet | 6H | Methyl (CH₃) |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~135.5 | Quaternary Aromatic (Ar-C-CH₃) |
| ~132.8 | Aromatic (Ar-CH) |
| ~131.7 | Quaternary Aromatic (Ar-C-Cl) |
| ~19.0 | Methyl (CH₃) |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 - 3000 | Medium | C-H stretch (aromatic & alkyl) |
| ~1470 - 1490 | Strong | C=C stretch (aromatic ring) |
| ~1030 - 1050 | Strong | C-Cl stretch |
| ~870 - 890 | Strong | C-H bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 174 | High | [M]⁺ (Molecular ion with ³⁵Cl₂) |
| 176 | Medium | [M+2]⁺ (Isotope peak with one ³⁵Cl and one ³⁷Cl) |
| 178 | Low | [M+4]⁺ (Isotope peak with ³⁷Cl₂) |
| 139 | High | [M-Cl]⁺ (Loss of a chlorine atom) |
| 103 | Medium | [M-2Cl-H]⁺ (Loss of two chlorine atoms and H) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols may need to be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrumentation and Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan of the empty, clean ATR crystal.
-
Sample Scan:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the absorption bands.
Mass Spectrometry (Electron Ionization - Direct Inlet Probe)
Sample Preparation:
-
Load a small amount of the solid this compound sample into a clean capillary tube or sample cup for the direct inlet probe.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source and a direct inlet probe.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Inlet Method: Direct Inlet Probe. The probe is heated to volatilize the sample directly into the ion source.
Data Processing:
-
The mass spectrum is generated by the instrument's data system.
-
Identify the molecular ion peak and major fragment ions.
-
Analyze the isotopic pattern of chlorine-containing ions.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of this compound with key NMR assignments.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-p-xylene from p-Xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,5-dichloro-p-xylene from p-xylene (B151628), a key intermediate in the production of various specialty chemicals, polymers, and pharmaceutical compounds. The core of this process lies in the electrophilic aromatic substitution reaction, specifically the dichlorination of the p-xylene ring. This document details the underlying reaction mechanism, explores the roles of catalysts and co-catalysts in achieving high yield and regioselectivity, presents detailed experimental protocols, and outlines analytical methods for reaction monitoring and product characterization. All quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized using diagrams to facilitate understanding.
Introduction
This compound is a halogenated aromatic hydrocarbon with significant industrial applications, including its use as a precursor in the synthesis of dyes, resins, and certain active pharmaceutical ingredients. The controlled dichlorination of p-xylene is the most common route for its synthesis. This process involves the substitution of two hydrogen atoms on the aromatic ring with chlorine atoms. Achieving high selectivity for the 2,5-isomer is a critical challenge, as other isomers such as 2,3-dichloro-p-xylene, and products of under- or over-chlorination can also be formed.[1] This guide focuses on the synthesis methodology that maximizes the yield of the desired this compound isomer.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from p-xylene proceeds via an electrophilic aromatic substitution (EAS) mechanism. This multi-step process is initiated by the activation of molecular chlorine by a Lewis acid catalyst, typically ferric chloride (FeCl₃) or antimony trichloride (B1173362) (SbCl₃). The use of a co-catalyst, often a divalent organic sulfur compound, can further enhance the reaction's selectivity.
Step 1: Generation of the Electrophile The Lewis acid catalyst polarizes the chlorine molecule, creating a potent electrophile (Cl⁺).
Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π system of the p-xylene ring attacks the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The methyl groups on the p-xylene ring are ortho-, para-directing and activating, meaning they direct the incoming electrophile to the positions ortho and para to themselves. Since the para positions are already occupied by methyl groups, the substitution occurs at the ortho positions (2, 3, 5, and 6).
Step 3: Deprotonation and Aromatization A weak base, such as the tetrachloroferrate anion (FeCl₄⁻) formed in the first step, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the monochlorinated product, 2-chloro-p-xylene (B1217518).
Step 4: Second Chlorination The process is repeated for the second chlorination. The existing chloro and methyl groups on the 2-chloro-p-xylene ring direct the second incoming chlorine atom. The methyl group is activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The directing effects of both substituents favor the substitution at the 5-position, leading to the formation of this compound.
Role of the Sulfur Co-catalyst Organic sulfur compounds with divalent sulfur, such as dibenzyl sulfide (B99878), are known to improve the yield and selectivity for this compound.[1] While the exact mechanism is complex, it is proposed that the sulfur compound interacts with the Lewis acid and chlorine to form a bulky electrophilic species. This steric hindrance favors the attack at the less hindered positions of the p-xylene ring, thereby increasing the selectivity for the 2,5-isomer over the 2,3-isomer.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from p-xylene. This protocol is based on established literature procedures and is intended for a laboratory setting.[2]
3.1. Materials and Equipment
-
Reactants: p-xylene (≥99%), Chlorine gas, Isopropanol (B130326) (ACS grade), Nitrogen gas
-
Catalyst: Ferric chloride (anhydrous, ≥98%)
-
Co-catalyst: Dibenzyl sulfide (≥98%)
-
Equipment: 500 mL round-bottomed flask, magnetic stirrer and stir bar, gas inlet tube, gas outlet with a trap for excess chlorine and HCl, heating mantle with temperature controller, condenser, distillation apparatus, Buchner funnel and filter flask, crystallization dish.
3.2. Reaction Procedure
-
To a 500 mL round-bottomed flask equipped with a magnetic stirrer, gas inlet, and condenser, add 330 grams (3.1 moles) of p-xylene.[2]
-
Add 0.50 grams (0.003 moles) of anhydrous ferric chloride and 0.58 grams (0.003 moles) of dibenzyl sulfide to the flask.[2]
-
Stir the mixture and raise the temperature to 30°C.[2]
-
Slowly bubble chlorine gas through the mixture over a period of 8 hours, maintaining the temperature at 30°C. The total amount of chlorine gas to be passed is approximately 521 grams.[2]
-
After the initial 8 hours, gradually increase the temperature to about 60°C and continue to pass chlorine gas until the reaction is complete, as monitored by gas chromatography.[2]
-
Upon completion, purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and hydrogen chloride.[2]
3.3. Purification
-
The crude product is first purified by distillation to obtain crude this compound.
-
For further purification, recrystallization is employed. Add 281.8 g of isopropanol to 255.6 g of the crude this compound.[2]
-
Heat the mixture to 60°C to dissolve the crystals completely.[2]
-
Cool the solution to 19°C to allow for the crystallization of this compound.[2]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold isopropanol.
-
Dry the crystals to obtain pure this compound.
Data Presentation
The following tables summarize the quantitative data from a representative synthesis of this compound.
Table 1: Reaction Parameters
| Parameter | Value | Reference |
| Reactants | ||
| p-Xylene | 330 g (3.1 moles) | [2] |
| Chlorine Gas | 521 g | [2] |
| Catalyst System | ||
| Ferric Chloride (FeCl₃) | 0.50 g (0.003 moles) | [2] |
| Dibenzyl Sulfide | 0.58 g (0.003 moles) | [2] |
| Reaction Conditions | ||
| Initial Temperature | 30°C | [2] |
| Final Temperature | ~60°C | [2] |
| Reaction Time | 8 hours (initial phase) | [2] |
Table 2: Product Composition and Yield
| Component | Crude Product Composition (%) | Final Product Purity (%) | Final Yield (%) | Reference |
| This compound | 74.5 | 99.9 | 53.4 | [2] |
| 2,3-Dichloro-p-xylene | 5.1 | - | - | [2] |
| Trichloro-p-xylene | 19.9 | - | - | [2] |
| Tetrachloro-p-xylene | 0.5 | - | - | [2] |
Analytical Characterization
5.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for monitoring the progress of the chlorination reaction and for analyzing the composition of the crude and purified products. A suitable GC method would involve a capillary column with a non-polar stationary phase, which can separate the different chlorinated xylene isomers and byproducts. The mass spectrometer can be used to identify each component based on its mass spectrum.
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the final product.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two singlets. One singlet corresponds to the two equivalent aromatic protons, and the other to the six equivalent protons of the two methyl groups.[3]
-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.[4]
Table 3: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ¹H | ~7.2 | singlet | Aromatic CH | [3] |
| ¹H | ~2.3 | singlet | Methyl CH₃ | [3] |
| ¹³C | (Typical range) | Aromatic C-Cl | [4] | |
| ¹³C | (Typical range) | Aromatic C-CH₃ | [4] | |
| ¹³C | (Typical range) | Aromatic CH | [4] | |
| ¹³C | (Typical range) | Methyl CH₃ | [4] |
(Note: Exact chemical shifts can vary depending on the solvent and instrument used.)
Conclusion
The synthesis of this compound from p-xylene is a well-established process based on the principles of electrophilic aromatic substitution. By carefully controlling reaction conditions and utilizing a suitable catalyst system, a high yield and selectivity for the desired isomer can be achieved. The detailed experimental protocol and analytical methods provided in this guide offer a solid foundation for researchers and professionals in the field to successfully synthesize and characterize this important chemical intermediate. Further optimization of catalyst systems and reaction parameters may lead to even more efficient and sustainable synthetic routes.
References
- 1. US4010214A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. Catalytic performance and mechanism study of the isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound(1124-05-6) 13C NMR spectrum [chemicalbook.com]
The Role of Iron(III) Chloride in the Chlorination of p-Xylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of iron(III) chloride (FeCl₃) in the electrophilic aromatic chlorination of p-xylene (B151628). This reaction is a fundamental process in synthetic organic chemistry, crucial for the generation of chlorinated intermediates used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document details the underlying catalytic mechanism, provides structured quantitative data on reaction outcomes, and outlines detailed experimental protocols.
Core Principles: The Catalytic Action of Iron(III) Chloride
The chlorination of p-xylene in the presence of iron(III) chloride is a classic example of electrophilic aromatic substitution.[1][2] p-Xylene, with its electron-rich aromatic ring, is susceptible to attack by electrophiles. However, molecular chlorine (Cl₂) itself is not a sufficiently strong electrophile to react readily with the aromatic ring.
Iron(III) chloride functions as a Lewis acid catalyst.[1] It activates the chlorine molecule by accepting a lone pair of electrons from one of the chlorine atoms. This interaction polarizes the Cl-Cl bond, creating a more potent electrophile, often represented as a chlorine cation (Cl⁺) equivalent within a complex.[1] This activation is the critical step that initiates the substitution reaction.
The overall transformation can be represented as follows:
C₆H₄(CH₃)₂ + Cl₂ --(FeCl₃)--> C₆H₃Cl(CH₃)₂ + HCl
This initial monochlorination can be followed by subsequent chlorinations to yield di-, tri-, and even up to hexachloro-p-xylene derivatives, depending on the reaction conditions.[3][4]
Reaction Mechanism
The catalytic cycle of FeCl₃ in the chlorination of p-xylene involves three primary stages:
-
Activation of Chlorine: Iron(III) chloride reacts with molecular chlorine to form a highly electrophilic complex. This complex effectively weakens the Cl-Cl bond.
-
Electrophilic Attack: The π-electron system of the p-xylene ring attacks the polarized chlorine atom of the FeCl₃-Cl₂ complex. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Catalyst Regeneration: A weak base, typically the FeCl₄⁻ formed in the initial step, abstracts a proton from the carbon atom bearing the chlorine. This restores the aromaticity of the ring, yielding the chlorinated p-xylene product and regenerating the iron(III) chloride catalyst, which can then participate in another catalytic cycle.
Below is a diagram illustrating this signaling pathway.
Caption: Mechanism of FeCl₃-catalyzed chlorination of p-xylene.
Quantitative Data on Product Distribution
The chlorination of p-xylene can yield a mixture of products. The primary monochlorinated product is 2-chloro-1,4-dimethylbenzene. Further chlorination can lead to various dichloro-, trichloro-, and tetrachloro-p-xylene isomers. The product distribution is highly dependent on the reaction conditions.
| Reactants & Catalyst | Temperature (°C) | Solvent | Product(s) | Yield (%) | Reference |
| p-Xylene, Cl₂, FeCl₃ | 70 | None | 2-Chloro-p-xylene, 2,5-Dichloro-p-xylene, 2,3-Dichloro-p-xylene, 2,3,5-Trichloro-p-xylene, 2,3,5,6-Tetrachloro-p-xylene | Rate constant ratios determined | [4] |
| p-Xylene, Cl₂, FeCl₃ (1% by weight of p-xylene) | 75-85 (ring chlorination), then 100-120 (side-chain chlorination) | Perchloroethylene | a,a',2,3,5,6-Hexachloro-p-xylene | >90 | [3] |
| o-Xylene (B151617), Cl₂, FeCl₃ (0.1 parts) | Not specified | Not specified | 4-Chloro-o-xylene, 3-Chloro-o-xylene, Dichloro-o-xylene | 48.24, 34.96, 6.38 (respectively, of the chlorinated product mixture) | [2] |
Note: The study on o-xylene is included for comparative purposes to illustrate isomer distribution in a related system.
Experimental Protocols
The following are representative experimental protocols for the chlorination of p-xylene using iron(III) chloride as a catalyst.
Protocol for Hexachlorination of p-Xylene[3]
Objective: To synthesize a,a',2,3,5,6-hexachloro-p-xylene.
Materials:
-
p-Xylene (0.962 mole, 102 parts)
-
Anhydrous iron(III) chloride (1.0 part)
-
Dry perchloroethylene (245 parts, plus an additional 82 parts)
-
Chlorine gas
Apparatus:
-
A flask equipped with an agitator and a gas inlet tube for subsurface gas addition.
Procedure:
-
Charge the flask with 245 parts of dry perchloroethylene, 102 parts of p-xylene, and 1.0 part of anhydrous ferric chloride.
-
Agitate the mixture vigorously.
-
Introduce chlorine gas through the gas inlet at a rate of 0.58 parts per hour. The temperature will spontaneously rise to approximately 80°C.
-
After about 5 hours, if a solid crust forms, add an additional 82 parts of perchloroethylene to thin the mixture.
-
Raise the temperature to approximately 100°C.
-
After another hour, reduce the chlorine addition rate.
-
Continue the reaction until gas chromatography analysis indicates that at least 90% of the p-xylene has been converted to the hexachloro product.
-
Separate the catalyst from the reaction mass.
-
Isolate the product by washing the solid with two 205-part portions of perchloroethylene at 5°C.
-
Dry the product by passing air through it at room temperature until all the solvent is removed.
General Workflow for p-Xylene Chlorination and Analysis
The following diagram outlines a general workflow for a typical p-xylene chlorination experiment, from reaction setup to product analysis.
Caption: General experimental workflow for p-xylene chlorination.
Side Reactions and Selectivity
While iron(III) chloride is effective for ring chlorination, other reactions can occur.
-
Over-chlorination: The primary products can undergo further chlorination, leading to a mixture of di-, tri-, and even more highly chlorinated xylenes (B1142099).[4] Controlling the stoichiometry of chlorine and the reaction time is crucial for achieving selectivity towards a specific product.
-
Side-chain chlorination: At higher temperatures or under UV light, chlorination can occur on the methyl groups of p-xylene.[3] While FeCl₃ primarily directs ring substitution, conditions must be carefully controlled to avoid side-chain reactions if they are not desired. Conversely, some protocols use a combination of Lewis acid catalysis and temperature control to achieve both ring and side-chain chlorination.[3]
-
Isomer Formation: In the case of substituted aromatics, the position of chlorination is directed by the existing substituents. For p-xylene, all four available positions on the ring are equivalent, leading to a single monochlorinated product. However, in subsequent chlorinations, different isomers can be formed.[4]
Conclusion
Iron(III) chloride is a highly effective and widely used catalyst for the chlorination of p-xylene. Its role as a Lewis acid is to activate molecular chlorine, thereby facilitating electrophilic aromatic substitution. By carefully controlling reaction parameters such as temperature, solvent, and reactant ratios, it is possible to direct the reaction towards specific chlorinated products, from simple monochlorination to exhaustive hexachlorination. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and development of chlorinated aromatic compounds.
References
- 1. Does m-xylene or p-xylene react more rapidly with Cl2 + FeCl3? Ex... | Study Prep in Pearson+ [pearson.com]
- 2. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 3. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Dichlorinated Xylenes: A Technical Guide to Their Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorinated xylenes (B1142099), a class of organochlorine compounds, have played a significant, albeit often behind-the-scenes, role in the advancement of chemical synthesis and material science. Since the initial isolation of their parent compound, xylene, in the mid-19th century, the introduction of chlorine atoms to the aromatic ring and methyl groups has given rise to a diverse family of isomers with a wide range of chemical properties and applications. This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of dichlorinated xylenes. It details key experimental protocols, summarizes physical and chemical properties, and explores their utility as versatile chemical intermediates in the production of polymers, pesticides, and potentially as building blocks in drug discovery.
Introduction: From Xylene to its Chlorinated Derivatives
The history of dichlorinated xylenes begins with the discovery of xylene itself. In 1850, the French chemist Auguste Cahours first isolated xylene from wood tar. Xylene exists as three isomers: ortho-, meta-, and para-xylene, differing in the substitution pattern of their two methyl groups on the benzene (B151609) ring. The subsequent exploration of xylene's reactivity led to the development of various halogenation techniques, including chlorination, to modify its chemical structure and unlock new functionalities.
The addition of two chlorine atoms to the xylene molecule results in the formation of dichlorinated xylenes. These can be broadly categorized into two main types:
-
Ring-chlorinated xylenes: Where the chlorine atoms are substituted on the aromatic ring.
-
Side-chain-chlorinated xylenes: Where the chlorine atoms are substituted on the methyl groups, such as in α,α'-dichloro-p-xylene.
The position of the chlorine atoms significantly influences the molecule's physical and chemical properties, leading to a wide array of isomers with distinct applications.
Historical Development of Synthesis
Early methods for the chlorination of xylenes often involved direct reaction with chlorine gas, with the outcome (ring vs. side-chain substitution) being influenced by the presence of catalysts and reaction conditions.
-
Ring Chlorination: Typically facilitated by Lewis acid catalysts such as ferric chloride (FeCl₃) or antimony trichloride (B1173362) (SbCl₃), this process leads to the substitution of hydrogen atoms on the aromatic ring with chlorine.
-
Side-Chain Chlorination: This reaction is promoted by UV light or radical initiators and results in the chlorination of the methyl groups.
These early processes often yielded a mixture of mono-, di-, and polychlorinated isomers, necessitating sophisticated separation techniques like fractional distillation and crystallization to isolate the desired dichlorinated products.
Physicochemical Properties of Dichlorinated Xylene Isomers
The physical and chemical properties of dichlorinated xylenes vary significantly depending on the isomeric form. The following tables summarize key quantitative data for some of the most common dichlorinated xylene isomers.
Table 1: Physical Properties of Selected Dichlorinated Xylene Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Ring-Chlorinated | |||||
| 2,4-Dichloro-m-xylene | 133-03-9 | C₈H₈Cl₂ | 175.06 | - | 229-230 |
| 2,5-Dichloro-p-xylene | 1124-05-6 | C₈H₈Cl₂ | 175.06 | 69-72 | 222 |
| 4,6-Dichloro-m-xylene | 1667-00-1 | C₈H₈Cl₂ | 175.06 | 36-38 | 226 |
| Side-Chain-Chlorinated | |||||
| α,α'-Dichloro-o-xylene | 612-12-4 | C₈H₈Cl₂ | 175.06 | 54-56 | 240-242 |
| α,α'-Dichloro-m-xylene | 626-15-3 | C₈H₈Cl₂ | 175.06 | 34-37 | 244-245 |
| α,α'-Dichloro-p-xylene | 623-25-6 | C₈H₈Cl₂ | 175.06 | 98-101 | 254 |
Key Experimental Protocols
The synthesis of dichlorinated xylenes can be achieved through various methods, with the choice of protocol depending on the desired isomer. Below are detailed methodologies for the synthesis of representative ring- and side-chain-chlorinated xylenes, based on established procedures.
Synthesis of this compound (Ring Chlorination)
This protocol is based on the catalyzed chlorination of p-xylene (B151628).
Materials:
-
p-xylene
-
Ferric chloride (FeCl₃), anhydrous
-
Chlorine gas (Cl₂)
-
Carbon tetrachloride (CCl₄) (solvent)
-
Isopropanol (for recrystallization)
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet tube, and a condenser, dissolve p-xylene in carbon tetrachloride.
-
Add a catalytic amount of anhydrous ferric chloride to the solution.
-
While stirring, bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic and the temperature should be maintained, for example, by initiating at room temperature and gradually increasing to around 50-70°C.
-
Monitor the reaction progress by gas chromatography to determine the formation of the desired dichlorinated product and minimize the formation of over-chlorinated byproducts.
-
Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess chlorine and hydrogen chloride.
-
The crude product can be isolated by distillation to remove the solvent and unreacted starting material.
-
Further purification is achieved by recrystallization from a suitable solvent, such as isopropanol, to yield high-purity this compound.
Logical Flow of Ring Chlorination Synthesis
Caption: Synthesis and purification of this compound.
Synthesis of α,α'-Dichloro-p-xylene (Side-Chain Chlorination)
This protocol describes the free-radical chlorination of p-xylene.
Materials:
-
p-xylene
-
Chlorine gas (Cl₂)
-
UV light source
Procedure:
-
Place p-xylene in a reaction vessel equipped with a gas inlet, a reflux condenser, and a magnetic stirrer.
-
Heat the p-xylene to its boiling point to maintain it in the liquid phase.
-
Irradiate the reaction vessel with a UV light source to initiate the radical reaction.
-
Introduce chlorine gas into the boiling p-xylene at a controlled rate. The reaction is typically carried out at a temperature range of 100-300°F.[1]
-
Monitor the reaction by measuring the evolution of hydrogen chloride gas or by gas chromatography.
-
Once the desired degree of chlorination is achieved, stop the chlorine flow and UV irradiation.
-
The resulting mixture, containing mono-, di-, and trichlorinated products, can be separated by fractional distillation under reduced pressure.
-
α,α'-Dichloro-p-xylene can be further purified by crystallization. A patent describes a method of selective crystallization by adding the reaction mixture to a cold saturated acyclic hydrocarbon.[1]
Experimental Workflow for Side-Chain Chlorination
Caption: Workflow for α,α'-dichloro-p-xylene synthesis.
Applications of Dichlorinated Xylenes
Dichlorinated xylenes are valuable intermediates in the chemical industry due to the reactivity of the chlorine atoms, which can be readily displaced in nucleophilic substitution reactions.
Polymer Synthesis
Side-chain chlorinated xylenes, particularly α,α'-dichloro-p-xylene, are important monomers in the synthesis of various polymers. For example, they are used in the preparation of poly(p-phenylene vinylene) (PPV), a conductive polymer with applications in light-emitting diodes (LEDs) and photovoltaic devices.
Pesticide and Herbicide Intermediates
Ring-chlorinated xylenes have been utilized as precursors in the synthesis of pesticides and herbicides. The specific substitution pattern of the chlorine atoms is crucial for the biological activity of the final product. For instance, certain chlorinated xylenes can be used to synthesize insecticides.[1]
Role in Drug Discovery and Development
While not as common as other halogenated building blocks, dichlorinated xylenes and their derivatives hold potential as intermediates in pharmaceutical synthesis. The introduction of a dichlorinated xylene moiety can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The rigid aromatic scaffold can also serve as a core structure for the elaboration of more complex drug candidates. However, specific examples of FDA-approved drugs that utilize dichlorinated xylenes as a direct starting material are not prominently documented in publicly available literature. The broader class of chlorinated organic compounds is widely represented in pharmaceuticals, suggesting that dichlorinated xylenes could be valuable, yet underexplored, building blocks for medicinal chemists.
Signaling Pathway of Dichlorinated Xylene in Chemical Synthesis
Caption: Dichlorinated xylenes as key synthetic intermediates.
Conclusion
Dichlorinated xylenes represent a fascinating and industrially important class of chemical compounds. From their origins in the chlorination of a bulk petrochemical, they have evolved into valuable intermediates for a range of applications, from advanced polymers to agrochemicals. While their history is more deeply embedded in industrial patents than in seminal academic papers, the synthetic methodologies are well-established, offering routes to a variety of isomers with tailored properties. As the demand for novel materials and specialized chemicals continues to grow, the versatility of dichlorinated xylenes as robust chemical building blocks ensures their continued relevance for researchers and scientists in both industry and academia. Further exploration of their potential in medicinal chemistry may yet unveil new and important applications in drug development.
References
The Unseen Chloro-World: A Technical Guide to the Natural Occurrence of Chlorinated Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorinated aromatic hydrocarbons, a class of compounds often associated with anthropogenic pollution, are also biosynthesized through a variety of natural processes. This technical guide provides an in-depth exploration of the natural occurrence of these molecules, detailing their origins, the organisms that produce them, and the biogeochemical processes involved. Quantitative data on their prevalence in various environmental matrices are presented, alongside detailed experimental protocols for their analysis. Furthermore, key biosynthetic and analytical pathways are visualized to provide a comprehensive understanding of this fascinating and often overlooked aspect of natural product chemistry. This guide serves as a critical resource for researchers in environmental science, drug discovery, and chemical biology, highlighting the importance of understanding natural sources of chlorinated compounds.
Natural Sources of Chlorinated Aromatic Hydrocarbons
Contrary to the common perception of organochlorines as solely industrial pollutants, a significant and diverse array of these compounds are of natural origin. These naturally occurring chlorinated aromatic hydrocarbons are produced by a range of biological and geological processes.
Biotic Sources: A vast number of organisms have been identified as producers of chlorinated aromatic compounds.
-
Fungi: Wood- and forest litter-degrading fungi are prolific producers of chlorinated anisyl metabolites (CAMs)[1][2]. These compounds can be found in high concentrations in natural environments, reaching up to 75 mg per kg of wood or litter[1][2]. Genera such as Bjerkandera, Peniophora, and Phellinus are known to produce tetrachlorinated hydroquinone (B1673460) metabolites like drosophilin A and its methyl ether[3]. The biosynthesis often involves the enzymatic chlorination of aromatic precursors. In some cases, the production of these compounds, such as drosophilin A methyl ether, is stimulated when the fungus is in competition with other microorganisms, suggesting a role in chemical defense[3].
-
Bacteria: Marine and soil bacteria are also significant contributors to the natural pool of chlorinated aromatics. For instance, certain marine-derived bacteria have been found to produce chlorinated diketopiperazines.
-
Plants and Humic Substances: The natural chlorination of humic and fulvic acids in soil is a major source of chlorophenols[4][5]. This process is often mediated by enzymes like chloroperoxidase, which are present in the soil environment[4]. The resulting chlorinated phenols can be found in pristine forest soils and surface waters[4][5]. Additionally, some plants have been found to contain naturally occurring benzoic acid and its derivatives, which can become chlorinated in the environment[6].
Geothermal and Combustion Sources: Natural high-temperature events also contribute to the formation of chlorinated aromatic hydrocarbons.
-
Volcanic Eruptions: Volcanoes release significant quantities of halogens, including chlorine, into the atmosphere[7][8]. While direct measurements of chlorinated aromatic hydrocarbons in volcanic plumes are scarce, the presence of chlorine and organic matter in volcanic emissions suggests the potential for their formation[7][9]. Studies have shown that volcanic eruptions can lead to increased concentrations of polycyclic aromatic hydrocarbons (PAHs) in the environment, which are precursors for chlorinated PAHs[10]. The halogen content in melt inclusions from volcanic tephras can be as high as 3800 ppm for chlorine[8].
-
Forest Fires: The combustion of biomass, particularly in the presence of inorganic chlorides, is a known source of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[11].
Quantitative Data on Natural Chlorinated Aromatic Hydrocarbons
The following tables summarize the concentrations of various naturally occurring chlorinated aromatic hydrocarbons found in different environmental matrices. These data highlight the significant background levels of these compounds from natural sources.
| Compound Class | Specific Compounds | Source | Matrix | Concentration Range | Reference(s) |
| Chlorinated Anisyl Metabolites (CAMs) | 3-chloro-anisyl alcohol, 3,5-dichloro-anisyl alcohol, etc. | Wood- and litter-degrading fungi | Wood/Litter | up to 75 mg/kg | [1][2] |
| Chlorinated Hydroquinones | Drosophilin A, Drosophilin A methyl ether | Lignicolous basidiomycetes (Phellinus badius) | Decayed Heartwood | up to 30,000 mg/kg | [12] |
| Drosophilin A, Drosophilin A methyl ether | Fungal cultures (Phellinus fastuosus) | Culture Medium | 4 - 60 µM | [3] | |
| Chlorophenols | 2,4-Dichlorophenol, Pentachlorophenol (PCP) | Natural formation in soil | Arable Soil (Greece) | 0.12 - 0.24 ng/g | [6] |
| 2,3,4,6-Tetrachlorophenol, PCP | Natural formation in soil | Soil near wood impregnation factory (Greece) | 8 - 53.3 ng/g (at 30m depth) | [6] | |
| 4-chloro-3-methylphenol, 2,4-dichlorophenol, 2,4,6-trichlorophenol | Natural formation in sediment | Dam Reservoir Sediment (Poland) | 0.01 - 3.41 ng/g | [6] | |
| 2,4,6-Trichlorophenol | Fungal production (Culduriomyces fumago) | Laboratory Culture | Detectable | [4] | |
| 2,4,6-Trichlorophenol | Natural formation in surface water | Unpolluted Surface Water (Sweden) | up to 10 ng/L | [5] | |
| Chlorinated Benzoic Acids | Chlorinated benzoic acids | Carbonaceous meteorites | Meteorite | 124 - 209 µg Cl/g | [13] |
| p-Chlorobenzoic acid | Drinking water (potential natural formation) | Drinking Water | Detected | [14] | |
| PCDDs/PCDFs | Various congeners | Forest Fires | Ash and Soil | Not explicitly quantified in provided search results |
Experimental Protocols
Accurate detection and quantification of naturally occurring chlorinated aromatic hydrocarbons require robust analytical methodologies. The following sections detail standard procedures for their extraction, cleanup, and analysis.
Sample Extraction: Soxhlet Extraction
Soxhlet extraction is a widely used technique for the efficient extraction of semi-volatile organic compounds from solid matrices like soil, sediment, and fungal biomass.
Objective: To extract chlorinated aromatic hydrocarbons from a solid sample matrix.
Materials:
-
Soxhlet extractor (40 mm ID, with 500-mL round-bottom flask)[3]
-
Extraction thimbles (glass or paper, contaminant-free)[3][15]
-
Heating mantle[3]
-
Condenser[3]
-
Anhydrous sodium sulfate (B86663) (purified by baking at 400°C)[15][16]
-
Extraction solvent (e.g., methylene (B1212753) chloride, hexane:acetone (1:1))[15][16]
-
Glass wool (solvent-rinsed)[15]
-
Kuderna-Danish (K-D) concentrator apparatus[3]
Procedure:
-
Sample Preparation:
-
For soil/sediment samples, decant any overlying water. Mix the sample thoroughly to ensure homogeneity. Remove any large debris such as rocks or leaves[15].
-
Grind dry, solid samples to a fine powder to increase the surface area for extraction[15].
-
Mix the sample (typically 10-30 g) with an equal amount of anhydrous sodium sulfate to remove residual water[15][16].
-
-
Thimble Loading:
-
Extraction:
-
Place the thimble inside the Soxhlet extractor[15].
-
Add the appropriate extraction solvent (e.g., 300 mL of methylene chloride) to the round-bottom flask along with a few boiling chips[3].
-
Assemble the Soxhlet apparatus (flask, extractor, and condenser) and place it on the heating mantle[15].
-
Turn on the cooling water to the condenser.
-
Heat the solvent to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample.
-
Allow the extraction to proceed for 16-24 hours, with a solvent cycle rate of 4-6 cycles per hour[9].
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Drain the remaining solvent from the extractor into the round-bottom flask[9].
-
Transfer the extract to a Kuderna-Danish (K-D) concentrator.
-
Concentrate the extract to a small volume (e.g., 1-5 mL) on a water bath[3].
-
The concentrated extract is now ready for cleanup.
-
Extract Cleanup: Gel Permeation Chromatography (GPC)
Gel permeation chromatography is a size-exclusion chromatographic technique used to separate high-molecular-weight interferences (e.g., lipids, humic substances) from the smaller chlorinated aromatic hydrocarbon analytes.
Objective: To remove interfering macromolecules from the sample extract.
Materials:
-
Automated GPC system[1]
-
GPC column packed with a suitable resin (e.g., Bio-Beads SX-3)[1]
-
Mobile phase (e.g., cyclohexane:ethyl acetate, dichloromethane)
-
Sample vials and collection vials
Procedure:
-
System Preparation:
-
Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.
-
Calibrate the system using a standard mixture containing both high-molecular-weight compounds (to be discarded) and the analytes of interest to determine the correct collection window.
-
-
Sample Loading:
-
Filter the concentrated extract through a 0.45 µm filter to remove any particulate matter.
-
Load a specific volume of the filtered extract (e.g., 1-5 mL) into the GPC sample loop[1].
-
-
Chromatography:
-
Inject the sample onto the GPC column.
-
Elute the sample with the mobile phase at a constant flow rate (e.g., 5 mL/min)[1].
-
-
Fraction Collection:
-
The high-molecular-weight interferences will elute first and are directed to a waste container.
-
Collect the fraction containing the chlorinated aromatic hydrocarbons based on the predetermined retention time window.
-
The collected fraction is then concentrated and solvent-exchanged into a solvent suitable for GC-MS analysis (e.g., hexane).
-
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for the identification and quantification of chlorinated aromatic hydrocarbons due to its high sensitivity and selectivity.
Objective: To separate, identify, and quantify chlorinated aromatic hydrocarbons in the cleaned-up extract.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, HP-5ms)
-
Helium carrier gas
-
Autosampler
-
Calibration standards of target analytes
-
Internal standards (e.g., deuterated analogues)
Procedure:
-
Derivatization (for Chlorophenols):
-
To improve the chromatographic properties of chlorophenols, they are often derivatized prior to GC-MS analysis. A common method is acetylation with acetic anhydride (B1165640) in an alkaline aqueous solution to produce more volatile and less polar esters[1][16]. Another option is silylation with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA)[2].
-
Acetylation Protocol:
-
To the aqueous sample or extract, add a potassium carbonate buffer to make it alkaline.
-
Add acetic anhydride and heat the mixture (e.g., at 60°C) to facilitate the reaction.
-
Extract the resulting acetylated chlorophenols with a non-polar solvent like hexane.
-
-
Silylation Protocol:
-
Evaporate the extract to dryness.
-
Add a suitable solvent (e.g., acetone) and the silylating agent (e.g., BSTFA).
-
The reaction is often rapid at room temperature[2].
-
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the final extract or derivatized sample into the GC inlet, typically in splitless mode to maximize sensitivity.
-
Separation: The chlorinated aromatic hydrocarbons are separated on the capillary column based on their boiling points and polarity. A typical oven temperature program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 300°C), and holds for a period to ensure elution of all compounds.
-
Detection: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.
-
Identification and Quantification: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards. Quantification is achieved by integrating the area of a characteristic ion peak and comparing it to a calibration curve generated from the standards. The use of an internal standard is recommended to correct for variations in injection volume and instrument response.
-
Typical GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 - 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Oven Program | Initial: 60°C (hold 1 min), Ramp 1: 10°C/min to 200°C, Ramp 2: 5°C/min to 300°C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target analytes |
Visualization of Pathways
The following diagrams, generated using the DOT language, illustrate key biosynthetic and analytical pathways related to the natural occurrence of chlorinated aromatic hydrocarbons.
Biosynthetic Pathway of Fungal Chlorinated Anthraquinones
Caption: Biosynthesis of fungal chlorinated anthraquinones.
Experimental Workflow for Analysis of Chlorinated Aromatics
References
- 1. s4science.at [s4science.at]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. USGS CIRC 1163 subpage: Water-Quality Conditions in a National Context [pubs.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. climate.envsci.rutgers.edu [climate.envsci.rutgers.edu]
- 7. researchgate.net [researchgate.net]
- 8. pure.au.dk [pure.au.dk]
- 9. Impact of Volcanic Eruptions on the Occurrence of PAHs Compounds in the Aquatic Ecosystem of the Southern Part of West Spitsbergen (Hornsund Fjord, Svalbard) [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. researchgate.net [researchgate.net]
- 15. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Toxicological Data for 2,5-Dichloro-p-xylene Exposure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Toxicological data specifically for 2,5-Dichloro-p-xylene (CAS No. 1124-05-6) is limited in publicly available literature.[1] This guide summarizes the available information and provides data on structurally related compounds, such as other xylene isomers and dichlorinated xylenes (B1142099), to offer potential insights. This information should be interpreted with caution, as the toxicological properties of isomers can vary.
Executive Summary
This compound is a halogenated aromatic hydrocarbon.[1] While specific comprehensive toxicological studies on this compound are scarce, general information suggests it may cause irritation to the eyes, skin, and respiratory tract upon exposure.[1] Due to the lack of specific data, this guide also presents toxicological information for the closely related isomer α,α'-Dichloro-p-xylene and the parent compound, xylene, to provide a broader context for its potential hazards.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1124-05-6 | [1] |
| Molecular Formula | C₈H₈Cl₂ | [1] |
| Molecular Weight | 175.06 g/mol | [3] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 69-70 °C | [2] |
| Boiling Point | 222 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and ether. | [1] |
Toxicological Data
Acute Toxicity
Table 1: Acute Toxicity of α,α'-Dichloro-p-xylene
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1280 mg/kg | [4] |
| LC50 | Rat | Inhalation (4h, dust/mist) | 250 mg/m³ | [4] |
| LDLo | Rabbit | Dermal | 501 mg/kg | [4] |
Irritation and Sensitization
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Genotoxicity and Carcinogenicity
There is no specific data available on the genotoxicity or carcinogenicity of this compound. It is not classified as a carcinogen by major international agencies.[1] Studies on mixed xylenes have shown no mutagenic activity in the mouse lymphoma assay or in causing sister-chromatid exchanges or chromosomal aberrations in cultured human lymphocytes.
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound were not found in the reviewed literature. For the surrogate compound, α,α'-Dichloro-p-xylene, the provided data is from a Safety Data Sheet which does not detail the specific experimental protocols used to determine the LD50 and LC50 values.[4]
Generally, acute oral toxicity studies (LD50) in rats involve the administration of a single dose of the substance via gavage, followed by observation for a set period (typically 14 days) to monitor for mortality and clinical signs of toxicity. Acute inhalation toxicity studies (LC50) in rats involve exposing the animals to the substance in the air for a specified duration (e.g., 4 hours) and observing them for a subsequent period for adverse effects and mortality.
Metabolism and Toxicokinetics
Specific metabolic pathways for this compound have not been elucidated. However, the metabolism of the parent compound, xylene, is well-documented and may provide insights into the potential metabolic fate of its chlorinated derivatives.
Xylene is primarily metabolized in the liver.[5] The initial step involves the oxidation of one of the methyl groups by cytochrome P450 enzymes to form the corresponding methylbenzyl alcohol. This is further oxidized to an aldehyde and then to a carboxylic acid (toluic acid). The carboxylic acid is then conjugated with glycine (B1666218) to form methylhippuric acid, which is excreted in the urine.[5]
Potential Metabolic Pathway for Xylene
Caption: Generalized metabolic pathway of xylene.
It is important to note that the presence of chlorine atoms on the aromatic ring of this compound will likely influence its metabolism, potentially leading to different metabolites and rates of detoxification or bioactivation.
Signaling Pathways
There is no information available regarding the specific signaling pathways affected by this compound exposure.
Logical Relationships in Hazard Assessment
The following diagram illustrates the logical flow for assessing the potential hazards of this compound, given the limited specific data.
Caption: Hazard assessment workflow for this compound.
Conclusion and Data Gaps
The available toxicological data for this compound is insufficient to perform a comprehensive risk assessment. The primary data gaps include:
-
Quantitative acute toxicity data (LD50, LC50).
-
Sub-chronic and chronic toxicity studies.
-
Genotoxicity and carcinogenicity data.
-
Reproductive and developmental toxicity studies.
-
Information on mechanisms of action and affected signaling pathways.
-
Detailed experimental protocols for any toxicological evaluations.
Further research is required to adequately characterize the toxicological profile of this compound. In the interim, caution should be exercised when handling this compound, and the toxicological data for structurally related chemicals should be considered for preliminary hazard assessment.
References
The Environmental Shadow of Halogenated Aromatic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Halogenated aromatic compounds (HACs), a class of synthetic chemicals characterized by an aromatic ring substituted with one or more halogen atoms, have been instrumental in various industrial and agricultural applications. However, their widespread use has cast a long environmental shadow. Due to their inherent stability and resistance to degradation, many of these compounds persist in the environment, bioaccumulate in food chains, and pose significant risks to ecosystems and human health. This technical guide provides a comprehensive overview of the environmental impact of HACs, focusing on their sources, fate, toxicity, and the analytical and experimental methodologies used to study them.
Sources and Environmental Fate of Halogenated Aromatic Compounds
Halogenated aromatic compounds enter the environment from a multitude of sources. Historically, industrial applications such as their use as dielectric fluids in transformers and capacitors (polychlorinated biphenyls, PCBs), flame retardants in plastics and electronics (polybrominated diphenyl ethers, PBDEs), and as pesticides (e.g., DDT) have been major contributors.[1] Industrial processes, including the smelting of metals, cement production, and waste incineration, can also lead to the unintentional formation and release of highly toxic HACs like polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[2] More recent sources of concern include emissions from the pharmaceutical industry, where halogenated hydrocarbons are used as raw materials.[3]
Once released, the environmental fate of these compounds is governed by their physicochemical properties. Their low water solubility and high lipophilicity (hydrophobicity) cause them to partition from water and adsorb strongly to soil, sediments, and particulate matter.[4] This sorption to solids reduces their mobility in some respects but also creates long-term reservoirs of contamination. The persistence of these compounds is a key concern, with half-lives in soil ranging from years to decades for some PCBs.[5]
Due to their stability and lipophilicity, HACs are prone to bioaccumulation in organisms and biomagnification through the food web. This results in progressively higher concentrations in animals at higher trophic levels, posing a significant threat to wildlife and humans who consume contaminated fish and other animal products.
Physicochemical Properties of Key Halogenated Aromatic Compounds
The environmental behavior of HACs is intrinsically linked to their physicochemical properties. The following table summarizes key properties for some of the most environmentally significant classes of these compounds.
| Compound Class | Molecular Weight Range ( g/mol ) | Water Solubility | Log K_ow_ (Octanol-Water Partition Coefficient) | Vapor Pressure |
| Polychlorinated Biphenyls (PCBs) | 188.65 - 498.68 | Generally low, decreases with increasing chlorination | 4.3 - 8.26 | Varies widely with congener |
| Polychlorinated Dibenzo-p-dioxins (PCDDs) | 253.5 - 547.5 | Very low | 6.64 - 8.2 | Generally low |
| Polybrominated Diphenyl Ethers (PBDEs) | 327.9 - 959.2 | Very low | 4.9 - 10.5 | Generally low |
Data compiled from various sources. The values represent a range across different congeners within each class.[4][6][7]
Toxicity of Halogenated Aromatic Compounds
The toxicity of halogenated aromatic compounds varies widely depending on the specific compound, the degree and position of halogenation, and the organism being exposed. Many of these compounds are classified as persistent organic pollutants (POPs) due to their toxicity, persistence, and tendency to bioaccumulate.
Acute and Chronic Toxicity
Acute toxicity is often measured by the median lethal dose (LD50) or median lethal concentration (LC50), which is the dose or concentration that is lethal to 50% of a test population. Chronic toxicity, on the other hand, refers to the adverse effects of long-term exposure to lower concentrations and is often assessed using endpoints like the No-Observed-Effect Concentration (NOEC).
The following tables summarize available toxicity data for selected halogenated aromatic compounds.
Table 3.1: Acute Toxicity of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) in Various Animal Species
| Species | Route of Administration | LD50 (µg/kg body weight) |
| Guinea Pig | Oral | 0.6 - 2.1 |
| Rat (Long-Evans) | Intragastric | 9.8 (female), 17.7 (male) |
| Rat (Han/Wistar) | Intragastric | > 7200 |
| Rat (Charles River/Fischer) | Oral | 164 |
| Rat (Harlan/Fischer) | Oral | 340 |
| Various Fish Species | Intraperitoneal | 3 - 16 |
Data compiled from multiple studies, highlighting significant interspecies and even inter-strain variability in sensitivity to TCDD.[8][9][10]
Table 3.2: Aquatic Toxicity of Selected Aromatic Compounds
| Compound | Organism | Test Duration | Endpoint | Value (mg/L) |
| Naphthalene | American Lobster Larvae | 48 h | LC50 | 1.8 ± 0.4 |
| Dibenzothiophene | American Lobster Larvae | 48 h | LC50 | 0.7 ± 0.0 |
| Toluene | American Lobster Larvae | 48 h | EC50 | 36.2 ± 0.1 |
| Various VOCs | Various Aquatic Species | 96 h | LC50 | Varies widely |
This table provides examples of aquatic toxicity data. LC50 is the median lethal concentration, and EC50 is the median effective concentration causing a non-lethal endpoint (e.g., immobilization).[11][12][13]
Toxic Equivalency Factors (TEFs)
For complex mixtures of dioxin-like compounds, the concept of Toxic Equivalency Factors (TEFs) is used to assess the overall toxicity. Each congener is assigned a TEF value relative to the most toxic dioxin, 2,3,7,8-TCDD, which has a TEF of 1.0. The total toxic equivalency (TEQ) of a mixture is calculated by summing the product of the concentration of each congener and its respective TEF.
Table 3.3: WHO 2005 Toxic Equivalency Factors for Dioxin-Like Compounds
| Compound | TEF |
| PCDDs | |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | 1 |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | 0.01 |
| Octachlorodibenzo-p-dioxin | 0.0003 |
| PCDFs | |
| 2,3,7,8-Tetrachlorodibenzofuran | 0.1 |
| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 |
| Dioxin-like PCBs | |
| PCB 77 | 0.0001 |
| PCB 81 | 0.0003 |
| PCB 126 | 0.1 |
| PCB 169 | 0.03 |
This table presents a selection of the World Health Organization's 2005 TEFs for human health risk assessment.
Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
A primary mechanism by which many planar halogenated aromatic hydrocarbons, such as TCDD and certain PCBs, exert their toxic effects is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand like TCDD, the receptor undergoes a conformational change, translocates into the nucleus, and dissociates from its chaperone proteins. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs), leading to the altered transcription of target genes, including those encoding for enzymes involved in metabolism (e.g., Cytochrome P450s). The dysregulation of these genes is a key event leading to a wide range of toxic effects, including carcinogenicity, immunotoxicity, and developmental and reproductive toxicity.
Experimental Protocols
Extraction and Quantification of Halogenated Aromatic Compounds from Soil
The following protocol is a generalized procedure based on EPA Method 3540C for the Soxhlet extraction of semivolatile organic compounds, including many HACs, from solid matrices.
Objective: To extract and concentrate halogenated aromatic compounds from soil samples for subsequent analysis by gas chromatography/mass spectrometry (GC/MS).
Materials:
-
Soxhlet extraction apparatus (40 mm ID extractor, 500 mL round-bottom flask)
-
Extraction thimbles (glass or paper) or glass wool
-
Heating mantle
-
Kuderna-Danish (K-D) concentrator apparatus
-
Drying column
-
Anhydrous sodium sulfate (B86663) (granular)
-
Extraction solvent (e.g., hexane:acetone (1:1 v/v))
-
Surrogate and matrix spiking standards
-
Nitrogen evaporation apparatus
Procedure:
-
Sample Preparation:
-
Homogenize the soil sample.
-
Weigh approximately 10 g of the soil sample.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
-
Soxhlet Extraction:
-
Place the soil-sodium sulfate mixture into an extraction thimble and place the thimble in the Soxhlet extractor.
-
Add appropriate surrogate and matrix spike standards directly onto the sample.
-
Add approximately 300 mL of the extraction solvent to the round-bottom flask.
-
Assemble the Soxhlet apparatus and extract for 16-24 hours at a rate of 4-6 cycles per hour.
-
-
Extract Concentration:
-
After extraction, allow the extract to cool.
-
Dry the extract by passing it through a drying column containing anhydrous sodium sulfate.
-
Concentrate the extract using a Kuderna-Danish apparatus to a final volume of approximately 5-10 mL.
-
Further concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
Analysis:
-
The final extract is ready for cleanup procedures if needed, followed by analysis using GC/MS.
-
Aryl Hydrocarbon Receptor (AhR) Activation Assay using a Reporter Gene
The Chemical Activated Luciferase Gene Expression (CALUX) assay is a widely used bioassay to screen for and quantify the total dioxin-like activity of a sample.
Objective: To determine the AhR-mediated activity of a sample extract by measuring the induction of a luciferase reporter gene in a genetically modified cell line.
Materials:
-
Genetically modified cell line (e.g., H4IIE rat hepatoma cells) stably transfected with an AhR-responsive luciferase reporter construct.
-
Cell culture medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates.
-
Test sample extracts and a standard (e.g., 2,3,7,8-TCDD) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the reporter cells under standard conditions (37°C, 5% CO2).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 3 x 10^4 cells/well) and incubate for 24-48 hours.
-
-
Dosing:
-
Prepare serial dilutions of the test sample extracts and the TCDD standard in cell culture medium. The final solvent concentration should be kept low (e.g., <1% DMSO).
-
Remove the old medium from the cells and add the diluted samples and standards to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate for a specific period (e.g., 20-24 hours) to allow for AhR activation and luciferase expression.
-
-
Lysis and Luminescence Measurement:
-
Remove the dosing medium and wash the cells with PBS.
-
Add a cell lysis reagent to each well to release the luciferase enzyme.
-
Add the luciferase substrate and immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve by plotting the luminescence response against the concentration of the TCDD standard.
-
Determine the dioxin-like activity of the sample extracts by interpolating their luminescence values on the TCDD standard curve. The results are typically expressed as Bioanalytical Equivalents (BEQ) or Toxic Equivalents (TEQ).
-
Microbial Degradation of Halogenated Aromatic Compounds in Soil Microcosms
This protocol outlines a general approach for assessing the potential for microbial degradation of HACs in a soil matrix.
Objective: To evaluate the biodegradation of a target halogenated aromatic compound in soil under controlled laboratory conditions and to identify potential degradation products.
Materials:
-
Contaminated soil or pristine soil to be spiked with the target compound.
-
Microcosm vessels (e.g., glass serum bottles with crimp seals).
-
Target halogenated aromatic compound.
-
Nutrient solutions (if required).
-
Electron acceptors (for aerobic studies, e.g., oxygen) or electron donors (for anaerobic studies, e.g., lactate).
-
Sterile controls (e.g., autoclaved soil or soil treated with a chemical sterilant).
-
Analytical instrumentation for quantifying the parent compound and potential metabolites (e.g., GC/MS).
Procedure:
-
Microcosm Setup:
-
Distribute a known amount of soil into each microcosm vessel.
-
If using pristine soil, spike it with a known concentration of the target HAC.
-
Establish different treatment groups:
-
Natural attenuation (no amendments).
-
Biostimulation (addition of nutrients and/or electron acceptors/donors).
-
Bioaugmentation (addition of a microbial culture known to degrade the target compound).
-
Sterile controls.
-
-
Adjust the moisture content of the soil to an optimal level.
-
Seal the microcosms. For anaerobic studies, purge the headspace with an inert gas (e.g., nitrogen).
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature.
-
-
Sampling and Analysis:
-
At regular time intervals, sacrifice replicate microcosms from each treatment group.
-
Extract the soil samples using an appropriate method (e.g., Soxhlet extraction).
-
Analyze the extracts to determine the concentration of the parent compound and to identify and quantify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of the target compound over time for each treatment.
-
Calculate degradation rates.
-
Compare the degradation in the active treatments to the sterile controls to confirm biological activity.
-
Conclusion
Halogenated aromatic compounds represent a significant and persistent threat to environmental quality and health. Their resistance to degradation, potential for bioaccumulation, and diverse toxicological effects necessitate continued research and monitoring. The methodologies outlined in this guide provide a framework for the robust assessment of the environmental impact of these challenging contaminants. A thorough understanding of their behavior in the environment, coupled with the development of effective remediation strategies, is crucial for mitigating the long-term risks associated with this important class of industrial chemicals.
References
- 1. PCBs & PBDEs - ISTC [istc.illinois.edu]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. Identification of atmospheric emerging contaminants from industrial emissions: A case study of halogenated hydrocarbons emitted by the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. catalog.data.gov [catalog.data.gov]
- 6. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 8. download.basf.com [download.basf.com]
- 9. Microbial degradation of decabromodiphenyl ether (DBDE) in soil slurry microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Toxicity of Individual Aromatic Compounds and Mixtures to American Lobster (Homarus americanus) Larvae Using a Passive Dosing System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. chemsafetypro.com [chemsafetypro.com]
An In-depth Technical Guide to the Safety and Handling of 2,5-Dichloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,5-Dichloro-p-xylene (CAS No. 1124-05-6), a chemical intermediate used in various industrial applications, including the synthesis of phototropic photosensitive compositions.[1] Due to its potential hazards, strict adherence to safety protocols is imperative when handling this compound.
Hazard Identification and Classification
This compound is a hazardous substance that can cause irritation to the skin, eyes, and respiratory tract.[2] While specific toxicological data for this compound is limited, related dichlorinated aromatic compounds have shown potential for liver and kidney damage in animal studies.[2] It is harmful if swallowed and may cause severe skin burns and eye damage.[3] Inhalation can be fatal.[3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3]
GHS Hazard Statements:
-
H290: May be corrosive to metals.[3]
-
H302: Harmful if swallowed.[3]
-
H314: Causes severe skin burns and eye damage.[3]
-
H330: Fatal if inhaled.[3]
-
H410: Very toxic to aquatic life with long lasting effects.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1124-05-6 | [2][4] |
| Molecular Formula | C₈H₈Cl₂ | [2][4] |
| Molecular Weight | 175.06 g/mol | [4][5] |
| Appearance | White to almost white powder or crystal. A colorless liquid with a strong, aromatic odor has also been described.[2] | |
| Melting Point | 69-70 °C | [1][4] |
| Boiling Point | 222 °C | [1][4] |
| Solubility | Insoluble in water.[2] |
Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 (α,α'-Dichloro-p-xylene) | Rat | Oral | 1280 mg/kg | [3] |
| LC50 (α,α'-Dichloro-p-xylene) | Rat | Inhalation (4h, dust/mist) | 250 mg/m³ | [3] |
Note: This data is for an isomer and should be used as an estimate of potential toxicity for this compound.
Experimental Protocols: Safe Handling and Emergency Procedures
Detailed methodologies for handling and emergency response are critical for ensuring personnel safety.
4.1. Engineering Controls and Ventilation
-
Methodology: All work with this compound should be conducted in a well-ventilated area.[3][5][6] Use of a certified chemical fume hood is mandatory to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
4.2. Personal Protective Equipment (PPE)
-
Methodology: A comprehensive PPE program should be implemented.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that meets ANSI Z.87.1 standards.[7]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or coveralls to prevent skin contact.[7][8] For tasks with a high risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][9] Respirator use requires a formal respiratory protection program, including fit testing.[7]
-
4.3. Handling and Storage
-
Methodology:
-
Handling: Avoid contact with skin, eyes, and clothing.[3][5] Do not breathe dust or vapors.[3] Wash hands thoroughly after handling.[3][10]
-
Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][3][5][6] Keep away from heat, sparks, and open flames.[6][9] Store locked up.[3][10] The material is moisture-sensitive and should be stored under an inert gas.[3][5] It is incompatible with strong oxidizing agents, bases, alcohols, amines, and metals.[2][6]
-
4.4. First Aid Measures
-
Methodology: In the event of exposure, immediate action is crucial.
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[3][5] If breathing has stopped, provide artificial respiration.[5][11] Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[5][6] If skin irritation or a rash occurs, get medical advice.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][5] Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water.[3][5] Do NOT induce vomiting.[3] Seek immediate medical attention.[3][5]
-
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.
Caption: Logical workflow for the safe handling of this compound.
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is essential for all personnel to be thoroughly trained on these procedures before working with this chemical. Always refer to the most current Safety Data Sheet (SDS) for the most up-to-date information.
References
- 1. This compound | 1124-05-6 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2,5-二氯对二甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. alpha,alpha'-Dichloro-p-xylene - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. sams-solutions.com [sams-solutions.com]
- 9. htpchem.com [htpchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. nj.gov [nj.gov]
The Synthetic Utility of 2,5-Dichloro-p-xylene as a Precursor in Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-p-xylene (2,5-DCPX), a halogenated aromatic hydrocarbon, serves as a valuable and versatile precursor in the synthesis of a variety of organic molecules. Its chemical structure, featuring a para-xylene core with chlorine atoms at the 2nd and 5th positions, provides a stable yet reactive scaffold for further chemical transformations.[1] This guide details the physical and chemical properties of this compound and explores its primary application as a precursor in the synthesis of key intermediates for agrochemicals, polymers, and pigments, with a focus on the oxidation to 2,5-dichloroterephthalic acid.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of a starting material is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1124-05-6 |
| Molecular Formula | C₈H₈Cl₂ |
| Molecular Weight | 175.06 g/mol |
| Appearance | Colorless to pale yellow crystalline solid or viscous liquid |
| Melting Point | 69-70 °C |
| Boiling Point | 222 °C |
| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, acetone, and ether. |
Core Application: Synthesis of 2,5-Dichloroterephthalic Acid
A primary and well-documented synthetic application of this compound is its oxidation to 2,5-dichloroterephthalic acid. This derivative is a significant intermediate, particularly in the agrochemical industry, where it is a building block for various herbicides and pesticides.[2][3] It also finds use in the synthesis of specialized polymers and pigments.[1]
Reaction Pathway: Oxidation of this compound
The conversion of this compound to 2,5-dichloroterephthalic acid is typically achieved through oxidation of the methyl groups on the aromatic ring. A common and effective method involves the use of a strong oxidizing agent such as potassium permanganate (B83412) in a pyridine (B92270) and water solvent system.
Experimental Protocol: Synthesis of 2,5-Dichloroterephthalic Acid
The following detailed protocol for the oxidation of this compound is based on established laboratory procedures.[4]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Deionized water
-
Hydrochloric acid (HCl)
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel or glass frit)
-
Vacuum oven
Procedure:
-
To a 250 mL round-bottom flask, add 5 g (0.028 mol) of this compound, 26 g (0.165 mol) of potassium permanganate, 80 mL of pyridine, and 20 mL of deionized water.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
While the suspension is still hot, filter to remove the brown manganese oxide precipitate.
-
Reslurry the collected brown solid twice with 100 mL of deionized water each time and filter.
-
Combine all the filtrates and remove the solvent by distillation under reduced pressure.
-
The resulting pale yellow, syrupy liquid is then acidified with hydrochloric acid to a pH of 1.
-
Collect the resulting white solid by filtration.
-
Dry the solid in a vacuum oven at 50 °C overnight.
Quantitative Data:
| Parameter | Value |
| Yield | 53-87% |
| Reaction Temperature | 100 °C |
| Reaction Time | 12 hours |
Further Synthetic Applications
The product of the aforementioned reaction, 2,5-dichloroterephthalic acid, is itself a valuable precursor for more complex molecules. For instance, it can be used in the synthesis of pigments through a subsequent substitution reaction.
Example: Synthesis of 2,5-di-(p-toluidino)-terephthalic acids
2,5-dichloroterephthalic acid can undergo a nucleophilic aromatic substitution reaction with p-toluidine (B81030) in the presence of a copper catalyst to yield 2,5-di-(p-toluidino)-terephthalic acids, which are precursors to pigments.[4]
Conclusion
This compound is a valuable precursor in organic synthesis, primarily for the production of 2,5-dichloroterephthalic acid. This key intermediate is instrumental in the manufacturing of agrochemicals and can be further elaborated to produce specialized polymers and pigments. The detailed experimental protocol for the oxidation of this compound provides a reliable method for its conversion, offering good yields under controlled laboratory conditions. The reactivity of the chlorine and methyl groups on the xylene ring suggests potential for a broader range of chemical transformations, making this compound a compound of continued interest for synthetic chemists in various fields.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,5-Dichloro-p-xylene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and detailed experimental protocols for utilizing 2,5-dichloro-p-xylene and its derivatives in the synthesis of conjugated polymers, primarily poly(p-phenylene vinylene) (PPV). The information is intended to guide researchers in the preparation and characterization of these materials for various applications, including organic electronics and advanced materials development.
Introduction
This compound is a versatile starting material for the synthesis of monomers used in the production of high-performance polymers. Its primary application lies in its conversion to more reactive intermediates, such as 2,5-bis(chloromethyl)-p-xylene (B1583851), which can then be used in various polymerization reactions. The resulting polymers, particularly PPV and its derivatives, are of significant interest due to their electroluminescent and conductive properties.
This document outlines three major polymerization pathways starting from derivatives of this compound:
-
Gilch Polymerization: A widely used method for the synthesis of PPV from bis(halomethyl)benzene monomers.
-
Horner-Wadsworth-Emmons (HWE) Polymerization: A polycondensation reaction between a dialdehyde (B1249045) and a bis(phosphonate) to form vinylene linkages.
-
Wittig Polymerization: A classic olefination reaction between a dialdehyde and a bis(phosphonium salt) to create the polymer backbone.
Detailed protocols for the synthesis of the necessary monomers from this compound derivatives and their subsequent polymerization are provided below, along with tables summarizing key quantitative data and visual representations of the synthetic workflows.
Monomer Synthesis from this compound Derivatives
The direct polymerization of this compound is not a common route. Instead, it is typically converted into more reactive monomers. A key intermediate is 2,5-bis(chloromethyl)-p-xylene, which can be synthesized from p-xylene. For the Horner-Wadsworth-Emmons and Wittig polymerizations, this intermediate is further converted into a dialdehyde and a bis(phosphonate) or bis(phosphonium salt).
Synthesis of 2,5-Dimethyl-1,4-benzenedicarboxaldehyde via the Sommelet Reaction
The Sommelet reaction provides a method for converting benzylic halides to aldehydes. This protocol outlines the synthesis of 2,5-dimethyl-1,4-benzenedicarboxaldehyde from 2,5-bis(chloromethyl)-p-xylene.
Experimental Protocol:
-
In a well-ventilated fume hood, a mixture of 2,5-bis(chloromethyl)-p-xylene and hexamethylenetetramine (urotropin) in a molar ratio of 1:1 to 1:1.5 is mechanically stirred under a nitrogen atmosphere for 5 to 30 minutes.[1][2]
-
Water is then added to the mixture, with the weight of water being approximately half to three times the weight of the pure 2,5-bis(chloromethyl)-p-xylene.[1][2]
-
The reaction mixture is heated under reflux for 1.5 to 5 hours.[2]
-
After reflux, a mineral acid, such as concentrated hydrochloric acid, is added to adjust the aqueous phase to a pH of approximately 3 to 4.[1][2]
-
The mixture is heated for an additional 15 minutes at a temperature up to 100°C.[2]
-
Upon cooling, the aqueous phase is separated.
-
The organic phase, containing the desired dialdehyde, is then purified by fractional distillation.
Logical Relationship: Sommelet Reaction Workflow
Caption: Workflow for the Sommelet reaction.
Synthesis of Tetraethyl ((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(phosphonate) via the Arbuzov Reaction
The Arbuzov reaction is a standard method for the synthesis of phosphonates from alkyl halides. This protocol describes the preparation of the bis(phosphonate) monomer from 2,5-bis(chloromethyl)-p-xylene.
Experimental Protocol:
-
A mixture of 2,5-bis(chloromethyl)-p-xylene and a slight excess of triethyl phosphite (B83602) is heated. The reaction is typically carried out at elevated temperatures, often between 120°C and 160°C.
-
The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the benzylic chloride, forming a phosphonium (B103445) salt intermediate.
-
The displaced chloride ion then dealkylates the phosphonium salt to yield the final phosphonate (B1237965) ester and ethyl chloride as a byproduct.
-
The reaction progress can be monitored by the evolution of ethyl chloride.
-
After the reaction is complete, the excess triethyl phosphite is removed by vacuum distillation to yield the crude bis(phosphonate) product, which can be further purified by column chromatography if necessary.
Logical Relationship: Arbuzov Reaction Workflow
Caption: Workflow for the Arbuzov reaction.
Polymerization Protocols
Gilch Polymerization of 2,5-Bis(chloromethyl)-p-xylene
The Gilch polymerization is a common and effective method for synthesizing PPV and its derivatives. The following is a representative protocol that can be adapted for the polymerization of 2,5-bis(chloromethyl)-p-xylene.
Experimental Protocol:
-
A 500 mL three-neck glass reactor is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel. The glassware is thoroughly dried with hot air and flushed with nitrogen.
-
The monomer, 2,5-bis(chloromethyl)-p-xylene, is dissolved in a dry solvent such as 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF) inside the reactor.
-
A solution of a strong base, typically potassium tert-butoxide, in the same dry solvent is prepared in the dropping funnel.
-
The base solution is added dropwise to the stirred monomer solution at room temperature over a period of about 1 minute.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 2-24 hours), during which an increase in viscosity is observed, and the solution turns deep orange.
-
The polymerization is terminated by the addition of a small amount of acetic acid, diluted with the reaction solvent.
-
The polymer is precipitated by slowly pouring the reaction mixture into a large volume of methanol (B129727) with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed thoroughly with methanol, and dried under reduced pressure at room temperature.
-
For purification, the polymer can be redissolved in a suitable solvent like THF and reprecipitated into methanol.
Quantitative Data for Gilch Polymerization of a Substituted Monomer
| Parameter | Value | Reference |
| Monomer | 2,5-bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzene | [1] |
| Base | Potassium tert-butoxide | [1] |
| Solvent | 1,4-Dioxane or THF | [1] |
| Reaction Time | 2-24 hours | |
| Yield | Moderate to high | [1] |
| Mn ( g/mol ) | 48,000 - 75,000 | [1] |
| Mw ( g/mol ) | 50,000 - 82,000 | [1] |
| PDI | 1.03 - 1.08 | [1] |
Experimental Workflow: Gilch Polymerization
Caption: Workflow for the Gilch polymerization.
Horner-Wadsworth-Emmons (HWE) Polymerization
The HWE reaction provides a route to PPV with predominantly trans-vinylene linkages. This polycondensation reaction involves a dialdehyde and a bis(phosphonate).
Experimental Protocol:
-
In a reaction vessel under an inert atmosphere, equimolar amounts of 2,5-dimethyl-1,4-benzenedicarboxaldehyde and tetraethyl ((2,5-dimethyl-1,4-phenylene)bis(methylene))bis(phosphonate) are dissolved in an anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
A strong base, such as potassium tert-butoxide or sodium hydride, is added to the solution to deprotonate the bis(phosphonate) and form the reactive carbanion.
-
The reaction mixture is stirred at room temperature or heated to facilitate the polymerization. The progress of the reaction is indicated by an increase in viscosity and a color change.
-
After the desired reaction time, the polymerization is quenched by the addition of a proton source, such as water or a dilute acid.
-
The polymer is isolated by precipitation into a non-solvent like methanol, followed by filtration, washing, and drying.
Signaling Pathway: HWE Polymerization
Caption: HWE polymerization pathway.
Wittig Polymerization
The Wittig reaction is another powerful tool for the synthesis of PPV. It involves the reaction of a dialdehyde with a bis(phosphonium ylide), which is generated in situ from a bis(phosphonium salt).
Experimental Protocol:
-
The bis(phosphonium salt), ((2,5-dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) bromide, is synthesized by reacting 2,5-bis(bromomethyl)-p-xylene with triphenylphosphine (B44618).
-
In a flame-dried reaction vessel under an inert atmosphere, the bis(phosphonium salt) is suspended in a dry, aprotic solvent like THF.
-
A strong base, such as n-butyllithium or sodium hydride, is added to the suspension to generate the corresponding bis(ylide).
-
A solution of 2,5-dimethyl-1,4-benzenedicarboxaldehyde in the same dry solvent is then added dropwise to the ylide solution.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures. The formation of the polymer is often accompanied by the precipitation of triphenylphosphine oxide.
-
After the reaction is complete, the mixture is worked up by filtering off the triphenylphosphine oxide and precipitating the polymer into a non-solvent like methanol.
-
The polymer is then collected, washed, and dried.
Signaling Pathway: Wittig Polymerization
Caption: Wittig polymerization pathway.
Conclusion
This compound serves as a valuable precursor for the synthesis of monomers required for the production of poly(p-phenylene vinylene) and its derivatives. By following the detailed protocols for monomer synthesis and subsequent polymerization via the Gilch, Horner-Wadsworth-Emmons, or Wittig routes, researchers can reliably produce these important conjugated polymers. The choice of polymerization method will depend on the desired polymer properties, such as stereoregularity and molecular weight, as well as the availability of starting materials and reagents. The provided quantitative data and workflows offer a solid foundation for the successful synthesis and further development of these materials for a wide range of applications.
References
Application Notes and Protocols for the Synthesis of Poly(p-phenylene vinylene) from 2,5-Dichloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(p-phenylene vinylene) (PPV) and its derivatives are a significant class of conjugated polymers known for their excellent electronic and optical properties, including high stability and bright fluorescence.[1] These characteristics make them prime candidates for a wide range of applications in organic electronics, such as organic light-emitting diodes (OLEDs), photovoltaic devices, and field-effect transistors.[2] For professionals in drug development and life sciences, the unique properties of PPVs are being harnessed to create advanced biosensors. The ability to functionalize the polymer backbone allows for the immobilization of biomolecules, enabling the development of sensitive platforms for detecting antibody-antigen binding and other biological interactions.[3]
This document provides a detailed protocol for the synthesis of a PPV derivative starting from 2,5-dichloro-p-xylene. A direct polymerization from this starting material is not a well-established method. Therefore, a robust and scientifically sound two-step approach is presented, which is more aligned with current synthetic methodologies for conjugated polymers. This route involves:
-
Monomer Synthesis: Conversion of this compound to a more reactive intermediate, 2,5-dimethyl-1,4-phenylenebis(boronic acid pinacol (B44631) ester), via a Miyaura borylation reaction.
-
Polymerization: Synthesis of poly(2,5-dimethyl-p-phenylene vinylene), a PPV derivative, through a Suzuki-Miyaura polycondensation of the synthesized monomer with (E)-1,2-dibromoethene.
This two-step method offers better control over the polymer structure and properties, which is crucial for creating high-performance materials for specialized applications.
Chemical Structures and Reaction Scheme
References
Application Notes and Protocols for Nickel-Catalyzed Coupling Reactions with 2,5-Dichloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for nickel-catalyzed coupling reactions involving 2,5-dichloro-p-xylene. This substrate is a valuable building block for the synthesis of a variety of organic materials and pharmaceutical intermediates. The methodologies outlined below leverage the cost-effectiveness and unique reactivity of nickel catalysts to construct carbon-carbon and carbon-nitrogen bonds.
Nickel-Catalyzed Homocoupling for Poly(p-phenylene) Synthesis
The nickel-catalyzed homocoupling of this compound offers a direct route to poly(p-phenylene) derivatives, which are of significant interest in materials science for their conductive and light-emitting properties. This protocol is adapted from studies on the synthesis of poly(phenylene) block copolymers.
Reaction Scheme
Caption: General scheme for the homocoupling of this compound.
Quantitative Data
The choice of nickel catalyst can influence the molecular weight and yield of the resulting polymer. Below is a comparison of different nickel sources for the polymerization of this compound with 2,4-dichlorotoluene.
| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Result |
| Ni(COD)₂ | 2,2'-Bipyridine (B1663995) | NMP | 80 | 4 | High molecular weight polymer |
| NiBr₂ | 2,2'-Bipyridine | NMP | 80 | 4 | Effective for random copolymers |
| NiCl₂ | 2,2'-Bipyridine | NMP | 80 | 4 | Effective for random copolymers |
NMP: N-Methyl-2-pyrrolidone
Experimental Protocol: Homocoupling of this compound
Materials:
-
This compound
-
2,2'-Bipyridine (BPY)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Argon gas
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, a Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.0 eq), 2,2'-bipyridine (2.5 eq), and anhydrous NMP.
-
The flask is sealed, removed from the glovebox, and connected to a Schlenk line.
-
The mixture is stirred at 80 °C under a positive pressure of argon.
-
Once the solids have dissolved, Ni(COD)₂ (2.5 eq) is added to the reaction mixture under a counterflow of argon.
-
The reaction is stirred at 80 °C for 4 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, the reaction mixture is poured into a large volume of methanol (B129727) to precipitate the polymer.
-
The polymer is collected by filtration, washed with methanol and acetone, and dried under vacuum.
Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Nickel catalysts provide a cost-effective alternative to palladium for coupling aryl chlorides like this compound with boronic acids.
Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Quantitative Data (Representative)
While specific data for this compound is limited in readily available literature, the following table provides representative conditions and expected yields based on nickel-catalyzed Suzuki-Miyaura couplings of other aryl chlorides.
| Ni-Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| NiCl₂(PPh₃)₂ | - | K₃PO₄ | Toluene (B28343) | 100 | 70-90 |
| Ni(COD)₂ | PPh₃ | K₃PO₄ | THF | Room Temp. | 85-95 |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | Dioxane | 110 | 75-95 |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
NiCl₂(PPh₃)₂
-
Potassium phosphate (B84403) (K₃PO₄), finely crushed
-
Toluene, anhydrous
-
Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq), phenylboronic acid (2.2 eq), NiCl₂(PPh₃)₂ (5 mol%), and crushed potassium phosphate (3.0 eq).
-
Add anhydrous toluene via syringe.
-
The flask is sealed and the mixture is stirred and heated to 100 °C for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Nickel-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Nickel catalysis extends this methodology to the use of more economical aryl chlorides.
Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Quantitative Data (Representative)
The following data is representative for nickel-catalyzed amination of aryl chlorides and can be used as a starting point for optimization with this compound.
| Ni-Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| NiCl₂·(DME) | SIPr·HCl | NaOtBu | 2-Me-THF | 80 | 70-95[1] |
| Ni(COD)₂ | DPPF | NaOtBu | Toluene | 100 | 65-90 |
| NiBr₂ | dppf | K₂CO₃ | Dioxane | 110 | 60-85 |
DME: 1,2-Dimethoxyethane, SIPr·HCl: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, DPPF: 1,1'-Bis(diphenylphosphino)ferrocene
Experimental Protocol: Amination with Morpholine (B109124)
Materials:
-
This compound
-
Morpholine
-
NiCl₂·(DME)
-
SIPr·HCl
-
Sodium tert-butoxide (NaOtBu)
-
2-Methyltetrahydrofuran (2-Me-THF), anhydrous
-
Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, a Schlenk tube is charged with NiCl₂·(DME) (5 mol%), SIPr·HCl (10 mol%), and NaOtBu (2.4 eq).
-
This compound (1.0 eq) and morpholine (2.2 eq) are added, followed by anhydrous 2-Me-THF.
-
The tube is sealed and the mixture is stirred at 80 °C for 12-24 hours.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash chromatography.
Nickel-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes. Nickel catalysts can facilitate this transformation with aryl chlorides, often under milder conditions than traditional palladium systems.
Reaction Scheme
Caption: General scheme for the Sonogashira coupling of this compound.
Quantitative Data (Representative)
The following conditions are based on nickel-catalyzed Sonogashira couplings of non-activated alkyl and aryl chlorides and serve as a guide for reactions with this compound.[2]
| Ni-Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Expected Yield (%) | |---|---|---|---|---|---| | NiCl₂([P,S] ligand) | [P,S] bidentate | CuI | Cs₂CO₃ | DMSO | 50 | 70-95 | | NiCl₂(dppe) | - | CuI | K₂CO₃ | DMF | 80 | 60-80 | | Ni(acac)₂ | PPh₃ | - | Cs₂CO₃ | Toluene | 100 | 50-75 |
[P,S] bidentate ligand refers to a ligand with phosphorus and sulfur donor atoms.
Experimental Protocol: Coupling with Phenylacetylene (B144264)
Materials:
-
This compound
-
Phenylacetylene
-
Nickel(II) chloride complex with a [P,S] bidentate ligand
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Sodium Iodide (NaI)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
A dried Schlenk tube is charged with the nickel catalyst (1 mol%), CuI (5 mol%), Cs₂CO₃ (1.5 eq), and NaI (for aryl chlorides).
-
The tube is evacuated and backfilled with nitrogen.
-
Anhydrous DMSO is added, followed by this compound (1.0 eq) and phenylacetylene (2.2 eq).
-
The reaction mixture is stirred at 50 °C for 12 hours.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography to yield the desired product.
Logical Workflow for Catalyst Selection and Optimization
Caption: Workflow for optimizing nickel-catalyzed coupling reactions.
References
Application Notes and Protocols for Gilch Polymerization of Dichloroxylene Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gilch polymerization is a powerful and widely utilized method for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. This technique proceeds via a dehydrohalogenation reaction of α,α'-dihalo-p-xylenes using a strong base. The resulting conjugated polymers are of significant interest in the fields of organic electronics, including light-emitting diodes (OLEDs), photovoltaics, and sensors. These materials' properties are intrinsically linked to their molecular weight, polydispersity, and structural regularity, all of which can be influenced by the polymerization conditions.
This document provides a detailed protocol for the Gilch polymerization of dichloroxylene monomers to synthesize PPV. It includes experimental procedures, data on expected polymer characteristics, and a discussion of the underlying reaction mechanism.
Experimental Protocols
Materials
-
Potassium tert-butoxide (strong base)
-
Tetrahydrofuran (THF), anhydrous
-
1,4-Dioxane (B91453), anhydrous
-
Methanol (B129727) (for precipitation)
-
Acetic acid
-
Nitrogen gas (for inert atmosphere)
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Schlenk line or glovebox for inert atmosphere techniques
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Detailed Polymerization Procedure
-
Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet/outlet. The glassware should be thoroughly dried in an oven and cooled under a stream of nitrogen to ensure anhydrous conditions.
-
Monomer Solution Preparation: The 2,5-bis(chloromethyl)-p-xylene monomer is dissolved in anhydrous THF or 1,4-dioxane inside the reaction flask. The concentration of the monomer can be varied to control the molecular weight of the resulting polymer.
-
Base Solution Preparation: In a separate flask, a solution of potassium tert-butoxide in anhydrous THF is prepared. The amount of base is typically in slight excess relative to the monomer.
-
Reaction Initiation: The reaction flask containing the monomer solution is cooled to 0 °C using an ice bath. The potassium tert-butoxide solution is then added dropwise to the stirred monomer solution over a period of 30-60 minutes under a nitrogen atmosphere. A color change to yellow or orange is typically observed, indicating the formation of the active intermediate.
-
Polymerization: After the addition of the base, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours. The optimal reaction time will depend on the desired molecular weight and should be determined empirically.
-
Termination: The polymerization is terminated by the addition of a small amount of acetic acid to neutralize the excess base.
-
Polymer Precipitation and Purification: The resulting polymer is precipitated by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring. The precipitated polymer is then collected by filtration, washed with fresh methanol to remove any unreacted monomer and salts, and dried under vacuum. For further purification, the polymer can be redissolved in a suitable solvent like THF or chloroform (B151607) and reprecipitated.
Data Presentation
The properties of the resulting poly(p-phenylene vinylene) are highly dependent on the reaction conditions. The following tables summarize typical data obtained for PPV derivatives synthesized via the Gilch route. While specific values for unsubstituted dichloroxylene may vary, these provide a representative range.
Table 1: Influence of Reaction Conditions on Polymer Properties (Representative Data for Substituted Monomers)
| Monomer | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Dialkoxy-substituted dichloroxylene | Toluene | 55 | 24 | 65 | - | 397,000 | - |
| MEH-PPV | n-Pentane | 25 | 24 | 97 | - | 32,000 | - |
| Dialkoxy-substituted dichloroxylene | 1,4-Dioxane | 98 | 24 | 55-70 | - | 130,000 - 1,400,000 | - |
| Cyano-substituted bisbromomethylbenzene | THF | Room Temp | 20 | - | 30,000 - 100,000 | - | - |
Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index. Data is sourced from various studies on substituted monomers and should be considered as a general guideline.[1][2][3]
Reaction Mechanism and Visualizations
The Gilch polymerization proceeds through a radical mechanism, which can be broken down into several key steps: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the dehydrochlorination of the 2,5-bis(chloromethyl)-p-xylene monomer by the strong base (potassium tert-butoxide) to form a highly reactive p-quinodimethane intermediate.[4][5] This intermediate is the true monomer in the polymerization. Dimerization of the p-quinodimethane intermediate leads to the formation of a diradical species, which initiates the polymerization.[4][5]
-
Propagation: The diradical initiator then attacks other p-quinodimethane monomers in a chain-growth fashion, leading to the formation of the polymer chain.[4][6]
-
Termination: The growing polymer chains can terminate through various mechanisms, including combination or disproportionation of the radical chain ends.[6] Chain transfer to solvent or monomer can also occur, which can limit the final molecular weight of the polymer.[6]
A significant side reaction in the Gilch polymerization is the formation of [2.2]paracyclophane derivatives through the dimerization of the p-quinodimethane intermediate.[4][5]
Experimental Workflow Diagram
Caption: Experimental workflow for the Gilch polymerization of dichloroxylene.
Polymerization Mechanism Diagram
Caption: Mechanism of the Gilch polymerization via a radical pathway.
Characterization of the Polymer
The synthesized poly(p-phenylene vinylene) can be characterized by a variety of techniques to determine its structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to identify any residual starting materials or side products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the polymer, such as the trans-vinylene C-H out-of-plane bending vibration.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic absorption properties of the conjugated polymer.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer.
Troubleshooting
-
Low Yield: This may be due to incomplete reaction, premature termination, or loss of product during workup. Ensure all reagents are pure and the reaction is carried out under strictly anhydrous and inert conditions.
-
Low Molecular Weight: This can be caused by impurities, a high concentration of initiator, or chain transfer reactions. The use of purified reagents and solvents is crucial. The molecular weight can often be increased by lowering the reaction temperature and using a less polar solvent.[1]
-
Gel Formation: Gelation can occur at high monomer concentrations or if the polymerization proceeds for too long, leading to cross-linking. Adjusting the monomer concentration and reaction time can help to mitigate this issue.
Safety Precautions
-
Dichloroxylene monomers are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium tert-butoxide is a strong, corrosive base and is highly reactive with water. It should be handled in a fume hood under an inert atmosphere.
-
Anhydrous solvents such as THF and 1,4-dioxane are flammable and should be handled with care, away from ignition sources.
-
The polymerization should be carried out in a well-ventilated fume hood.
References
- 1. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radical polymerization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2,5-Dichloro-p-xylene as a Monomer for Conjugated Polymers in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-dichloro-p-xylene as a monomer for the synthesis of the conjugated polymer poly(p-phenylene vinylene) (PPV). The focus is on the application of the resulting polymer, particularly in the form of nanoparticles, for biomedical research and drug development, including bioimaging, drug delivery, and cancer therapy.
Introduction
Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This unique electronic structure imparts them with interesting optical and electronic properties, making them suitable for a wide range of applications, from organic electronics to biomedicine. Poly(p-phenylene vinylene) (PPV) is a prominent member of this class, known for its high fluorescence quantum yield and stability.[1]
This compound serves as a precursor monomer for the synthesis of PPV through dehydrohalogenation polymerization, most notably the Gilch polymerization route. The resulting PPV can be processed into nanoparticles (PPV-NPs), which have shown significant promise in biomedical applications due to their biocompatibility, bright fluorescence for imaging, and their ability to act as photosensitizers for photodynamic therapy or as carriers for drug delivery.[2][3]
Polymer Synthesis: Gilch Polymerization
The Gilch polymerization is a widely used method for the synthesis of PPV and its derivatives. The reaction proceeds via a p-quinodimethane intermediate generated in-situ from the monomer by treatment with a strong base. What follows is a representative protocol adapted for the polymerization of this compound.
Experimental Protocol: Gilch Polymerization of this compound
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (strong base)
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent)
-
Methanol (B129727) (for precipitation)
-
Acetic acid (for termination)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, three-neck flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: All glassware should be thoroughly dried and the reaction set up under an inert atmosphere (e.g., nitrogen or argon).
-
Monomer Solution: In a three-neck flask, dissolve this compound in anhydrous THF. The concentration of the monomer is a critical parameter and can influence the molecular weight of the resulting polymer.
-
Base Solution: In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Polymerization: Cool the monomer solution to 0°C. Add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 15-30 minutes. The reaction mixture will typically develop a characteristic color and an increase in viscosity as the polymerization proceeds.
-
Reaction Time: Allow the reaction to stir at room temperature for a period of 2 to 24 hours. Longer reaction times generally lead to higher molecular weights.[4]
-
Termination: Terminate the polymerization by the slow addition of a small amount of acetic acid.
-
Precipitation and Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Isolation: Collect the polymer by filtration, wash it thoroughly with methanol to remove unreacted monomer and initiator residues, and dry it under vacuum.
Diagram of the Experimental Workflow:
Polymer Characterization
The synthesized PPV should be characterized to determine its molecular weight, polydispersity, and optical properties. The following table summarizes typical characterization data for PPV. Note that the exact values will depend on the specific polymerization conditions.
| Property | Typical Value Range | Method of Analysis |
| Number Average Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.0 - 5.0 | Gel Permeation Chromatography (GPC) |
| UV-Vis Absorption (λmax) | 420 - 500 nm (in solution) | UV-Vis Spectroscopy |
| Fluorescence Emission (λem) | 500 - 580 nm (in solution) | Fluorescence Spectroscopy |
| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H and trans-vinylene C-H bonds | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Nuclear Magnetic Resonance (NMR) | Signals corresponding to aromatic and vinylic protons | ¹H NMR Spectroscopy |
Biomedical Applications of PPV Nanoparticles
PPV can be formulated into nanoparticles (PPV-NPs) using techniques like nanoprecipitation. These nanoparticles have emerged as promising tools in biomedical research, particularly in cancer therapy and bioimaging.[2][3]
Cellular Uptake
For any nanoparticle-based therapeutic or diagnostic agent, understanding its interaction with cells is paramount. Studies have shown that conjugated polymer nanoparticles are taken up by cells, primarily through endocytic pathways.[5] Macropinocytosis, a form of endocytosis involving the non-specific uptake of extracellular fluid and solutes, has been identified as a significant mechanism for the internalization of some conjugated polymer nanoparticles.[5]
Diagram of Cellular Uptake Pathway:
Applications in Drug Delivery and Photodynamic Therapy
The hydrophobic core of PPV-NPs can be loaded with anticancer drugs, which are then released inside the cancer cells, potentially reducing systemic toxicity.[6] Furthermore, upon irradiation with light of a specific wavelength, PPV can act as a photosensitizer, generating reactive oxygen species (ROS) that induce cancer cell death. This process is known as photodynamic therapy (PDT).[3][7]
The generation of ROS can lead to cellular damage and the induction of apoptosis, a form of programmed cell death. While the direct interaction of PPV-NPs with specific signaling pathways is an active area of research, it is known that the oxidative stress induced by PDT can trigger apoptotic signaling cascades. It is plausible that PPV-NP-mediated PDT could influence key cancer-related signaling pathways such as the PI3K/Akt and MAPK pathways, which are central regulators of cell survival and apoptosis.[8][9] However, direct modulation of these pathways by PPV-NPs themselves, independent of PDT, requires further investigation.
Diagram of Potential Signaling Pathway Interaction:
Conclusion
This compound is a viable monomer for the synthesis of the conjugated polymer PPV, which holds considerable potential for biomedical applications. The ability to form fluorescent, biocompatible nanoparticles that can be used for bioimaging, drug delivery, and photodynamic therapy makes this class of materials highly attractive for researchers in materials science, biology, and medicine. Further research into the specific interactions of PPV-NPs with cellular signaling pathways will be crucial for the rational design of next-generation cancer therapies.
References
- 1. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 2. Poly(p-phenylenevinylene) nanoparticles modified with antiEGFRvIII for specific glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancertreatmentjournal.com [cancertreatmentjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer nanoparticulate polymer‐drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymeric nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Applications of 2,5-Dichloro-p-xylene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-p-xylene is a halogenated aromatic compound that serves as a versatile precursor and building block in the field of materials science. Its rigid molecular structure and reactive chlorine atoms make it a valuable intermediate in the synthesis of high-performance polymers and functional organic materials. The primary applications of this compound and its derivatives lie in the production of conjugated polymers for organic electronics and specialty polymer coatings. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of poly(p-phenylene vinylene) and poly(p-xylylene).
Application 1: Synthesis of Poly(p-phenylene vinylene) (PPV) via Gilch Polymerization
Poly(p-phenylene vinylene) (PPV) is a cornerstone conjugated polymer known for its electroluminescent properties, making it a critical material in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and other organic electronic components.[1][2] A common synthetic route to PPV and its derivatives is the Gilch polymerization, which utilizes a dichlorinated xylene derivative as a monomer.[3][4] While this compound itself is not the direct monomer for Gilch polymerization, its derivative, 2,5-bis(chloromethyl)-p-xylene (B1583851), is a key precursor. The synthesis of this precursor from this compound can be achieved through established chloromethylation or other functionalization reactions.
Quantitative Data of PPV Derivatives
The properties of PPV can be tailored by introducing various substituent groups onto the phenyl ring. The following table summarizes key quantitative data for several PPV derivatives synthesized via the Gilch polymerization.
| Polymer Name | Monomer | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Thermal Stability (TGA, 5% weight loss) | Emission Maximum (nm) | Reference |
| Poly(p-phenylene vinylene) (PPV) | 2,5-bis(chloromethyl)-p-xylene | 20,000 - 500,000 | Typically broad | >300 °C | 520, 551 (yellow-green) | [3] |
| Poly[2-methoxy-5-(2'-ethyl-hexyloxy)-p-phenylenevinylene] (MEH-PPV) | 2,5-bis(chloromethyl)-1-methoxy-4-(2'-ethylhexyloxy)benzene | 20,000 - 500,000 | ~2.5 | ~300 °C | 580 (orange-red) | [3] |
| Hyperbranched PPV (P1) | 1,3,5-tris(bromomethyl)benzene and 1,4-bis(bromomethyl)-2-methoxy-5-(2'-ethyl)hexyloxybenzene | ~10^6 | - | 375 °C | 602 (in film) | [4] |
| Hyperbranched PPV (P4) | 2-Nitro-1,3,5-tris(bromomethyl)benzene and 1,4-bis(bromomethyl)-2-methoxy-5-(2'-ethyl)hexyloxybenzene | ~10^6 | - | 358 °C | 581 (in film) | [4] |
Experimental Protocol: Gilch Polymerization of a Substituted 2,5-bis(chloromethyl)-p-xylene
This protocol is a representative example for the synthesis of a substituted PPV derivative and can be adapted for other similar monomers.[3]
Materials:
-
2,5-bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzene (monomer)
-
Potassium tert-butoxide
-
1,4-Dioxane (B91453) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Acetic acid
Procedure:
-
Reactor Setup: A 500 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The glassware must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Monomer Dissolution: The substituted 2,5-bis(chloromethyl)-p-xylene monomer is dissolved in anhydrous 1,4-dioxane inside the reactor under an inert atmosphere.
-
Base Solution Preparation: In a separate flask, potassium tert-butoxide is dissolved in anhydrous THF.
-
Polymerization Initiation: The potassium tert-butoxide solution is added dropwise to the stirred monomer solution over approximately 5 minutes. The reaction is carried out at room temperature.
-
Polymerization: The reaction mixture is stirred at room temperature for a period of 2 to 24 hours. A noticeable increase in the viscosity of the solution indicates polymer formation.
-
Termination: The polymerization is quenched by the addition of a small amount of acetic acid diluted in the reaction solvent.
-
Precipitation and Purification: The polymer is precipitated by slowly pouring the reaction mixture into a large volume of methanol while stirring vigorously.
-
Isolation: The precipitated polymer is collected by filtration, washed thoroughly with methanol to remove any unreacted monomer and salts, and then dried under vacuum.
Caption: Experimental workflow for the synthesis of a PPV derivative via Gilch polymerization.
Application 2: Synthesis of Poly(p-xylylene) (Parylene) via Chemical Vapor Deposition (CVD)
Poly(p-xylylene), commercially known as Parylene, is a high-performance polymer coating known for its excellent conformal coverage, pinhole-free nature, chemical inertness, and biocompatibility. These properties make it ideal for applications in electronics, medical devices, and aerospace components. A chlorinated derivative of the [2.2]paracyclophane precursor, dichlorodi-p-xylylene, is used to produce Parylene C, a common variant of this polymer. This precursor is structurally related to this compound.
Quantitative Data of Parylene C
| Property | Value |
| Monomer | Dichloro-di-p-xylylene |
| Deposition Temperature | Room Temperature |
| Pyrolysis Temperature | 650-700 °C |
| Sublimation Temperature | 150-180 °C |
| Dielectric Constant (1 MHz) | 2.95 - 3.15 |
| Tensile Strength | 70 MPa |
| Elongation at Break | 200% |
Experimental Protocol: Chemical Vapor Deposition of Parylene C
The synthesis of Parylene C is achieved through a multi-step chemical vapor deposition (CVD) process.
Materials:
-
Dichloro-di-p-xylylene (dimer)
Equipment:
-
Parylene CVD coater, consisting of:
-
Sublimation furnace
-
Pyrolysis furnace
-
Deposition chamber
-
Cold trap
-
Vacuum pump
-
Procedure:
-
Sublimation: The solid dichlorodi-p-xylylene dimer is placed in the sublimation furnace and heated to 150-180 °C under vacuum. This transforms the solid dimer into a vapor.
-
Pyrolysis: The dimer vapor is passed through the pyrolysis furnace, which is heated to 650-700 °C. The high temperature cleaves the ethylene (B1197577) bridges of the dimer, generating reactive p-xylylene diradical monomers.
-
Deposition: The monomer gas flows into the deposition chamber, which is at room temperature. The monomers adsorb onto the surface of the substrate and spontaneously polymerize, forming a conformal poly(p-xylylene) film.
-
Collection: Unreacted monomer is collected in a cold trap cooled with liquid nitrogen to protect the vacuum pump.
Caption: Workflow for the synthesis of Parylene C via chemical vapor deposition.
Conclusion
This compound and its derivatives are crucial starting materials for the synthesis of advanced polymers with significant applications in materials science. The protocols provided for the synthesis of poly(p-phenylene vinylene) and poly(p-xylylene) highlight the versatility of this chemical platform. The ability to tailor the properties of the final materials through chemical modification of the xylene core opens up a wide range of possibilities for the development of novel functional materials for electronic, biomedical, and industrial applications. Researchers are encouraged to adapt and optimize these protocols to meet the specific requirements of their target materials and applications.
References
Application Notes and Protocols: 2,5-Dichloro-p-xylene in the Synthesis of Specialty Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols on the utilization of 2,5-dichloro-p-xylene as a precursor in the synthesis of high-performance specialty resins. While not typically used as a direct monomer, this compound serves as a valuable starting material for the synthesis of specialized monomers, which are subsequently polymerized into aramids (aromatic polyamides), polyimides, and triptycene-based polymers. These resins exhibit exceptional thermal stability, mechanical strength, and unique material properties, making them suitable for a range of advanced applications.
Synthesis of High-Performance Aramids and Polyimides
This compound can be converted to 2,5-dimethyl-p-phenylenediamine, a key monomer for the synthesis of high-performance aromatic polyamides (aramids) and polyimides. These polymers are renowned for their outstanding thermal and mechanical properties.
Synthesis of 2,5-dimethyl-p-phenylenediamine from this compound
The conversion of this compound to 2,5-dimethyl-p-phenylenediamine can be achieved through amination reactions. While direct nucleophilic aromatic substitution with ammonia (B1221849) is challenging, modern catalytic methods such as the Buchwald-Hartwig amination offer a viable route.
Experimental Protocol: Buchwald-Hartwig Amination of this compound (Representative)
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a nitrogen-filled glovebox, a dried Schlenk flask is charged with this compound (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 2.2 equivalents).
-
Solvent and Reagent Addition: Anhydrous toluene (B28343) is added to the flask. Subsequently, an amine source, such as ammonia or a protected amine, is introduced.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for 12-24 hours. Reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 2,5-dimethyl-p-phenylenediamine.
Logical Relationship: From this compound to High-Performance Polymers.
2,5-Dichloro-p-xylene: A Versatile Intermediate in High-Performance Pigment Manufacturing
Application Note
Introduction
2,5-Dichloro-p-xylene is a halogenated aromatic hydrocarbon that serves as a crucial intermediate in the synthesis of a variety of dyes and pigments.[1] Its unique molecular structure, featuring a xylene core with chlorine atoms at the 2 and 5 positions, provides a stable and reactive foundation for building complex chromophores. This document provides detailed application notes and experimental protocols for the synthesis of high-performance pigments, including quinacridones and azo dyes, using this compound as a key starting material. The protocols are intended for researchers, scientists, and professionals in the fields of dye chemistry, materials science, and drug development.
Pigment Synthesis from this compound
This compound is a precursor to several commercially important pigments, valued for their vibrant colors, and excellent light and heat fastness. This note focuses on the synthesis of Pigment Red 122 (a quinacridone (B94251) pigment) and the pathway to Pigment Red 144 (a disazo condensation pigment).
Quinacridone Pigments: The Synthesis of Pigment Red 122
Quinacridone pigments are renowned for their exceptional durability and color intensity.[2] The synthesis of Pigment Red 122 from this compound involves a multi-step process, beginning with the oxidation of the xylene to form 2,5-dichloroterephthalic acid. This intermediate is then reacted with p-toluidine, followed by a cyclization reaction to yield the final pigment.
Experimental Workflow for Pigment Red 122 Synthesis
Caption: Synthesis workflow for Pigment Red 122 from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dichloroterephthalic Acid
This protocol details the oxidation of this compound to 2,5-dichloroterephthalic acid.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5 g (0.028 mol) of this compound, 26 g (0.165 mol) of potassium permanganate, 80 mL of pyridine, and 20 mL of deionized water.[3]
-
Reaction: Heat the mixture to 100°C and stir for 12 hours.[3]
-
Work-up and Purification:
-
Filter the hot reaction mixture to remove the brown manganese oxide.
-
Re-slurry the collected solid twice with 100 mL of deionized water and filter.
-
Combine the filtrates and remove the solvent by distillation under reduced pressure.
-
Acidify the resulting pale yellow liquid to a pH of 1 with hydrochloric acid.
-
Collect the resulting white solid by filtration and dry in a vacuum oven at 50°C overnight.[3]
-
Protocol 2: Synthesis of 2,5-Di(p-toluidino)terephthalic Acid
This protocol describes the reaction of 2,5-dichloroterephthalic acid with p-toluidine.
-
Reaction Setup: In a three-necked round-bottom flask equipped with an argon inlet and magnetic stirrer, charge 3.6 g (0.014 mol) of 2,5-dichloroterephthalic acid, 23.19 g (0.216 mol) of p-toluidine, 4.6 g (0.033 mol) of anhydrous potassium carbonate, 0.060 g (0.00033 mol) of anhydrous copper(II) acetate, 0.750 g (0.0045 mol) of potassium iodide, 16.8 g (0.271 mol) of ethylene (B1197577) glycol, and 3.8 g (0.211 mol) of deionized water.[3]
-
Reaction: Heat the mixture to 130°C for 12 hours under an argon atmosphere.[3]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with 50 mL of deionized water.
-
Adjust the pH to 1 by adding hydrochloric acid with stirring to precipitate a dark solid.
-
Dissolve the solid in a pH 7 solution of 3 mL of ammonium (B1175870) hydroxide (B78521) in 250 mL of deionized water and filter to remove any undissolved solids.
-
Acidify the filtrate to a pH of 3 with acetic acid to form a dark brown solid.
-
Collect the solid by filtration and dry in a vacuum oven at 100°C overnight.[3]
-
Protocol 3: Synthesis of Pigment Red 122 (2,9-Dimethylquinacridone)
This protocol outlines the final cyclization step to produce Pigment Red 122.
-
Reaction Setup: In a 1 L three-necked flask equipped with a magnetic stirrer, thermocouple, and condenser, add 84.5 g (0.25 mol) of polyphosphoric acid (PPA) and preheat to 100°C for 3 hours.[4]
-
Reaction: Add 18.8 g (0.05 mol) of 2,5-bis[(4-methylphenyl)amino]-1,4-benzenedicarboxylic acid to the preheated PPA. Raise the reaction temperature to 125°C and maintain for 3 hours.[4]
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into 480 g of water with stirring for 30 minutes.
-
Filter the resulting precipitate and wash with water until neutral to obtain the crude Pigment Red 122.[5]
-
Quantitative Data for Pigment Red 122 Synthesis
| Step | Product | Starting Material | Yield (%) | Purity (%) | Reference |
| 1 | 2,5-Dichloroterephthalic Acid | This compound | 53-87 | - | [3] |
| 2 | 2,5-Di(p-toluidino)terephthalic Acid | 2,5-Dichloroterephthalic Acid | 31 | - | [3] |
| 3 | Pigment Red 122 | 2,5-Di(p-toluidino)terephthalic Acid | 99.59 | - | [4] |
Azo Pigments: Pathway to Pigment Red 144
Pigment Red 144 is a disazo condensation pigment with high tinting strength and good fastness properties. The synthesis begins with the conversion of this compound to 2,5-dichloroaniline (B50420), which then undergoes diazotization and coupling reactions.
Plausible Synthetic Pathway to Pigment Red 144
Caption: A plausible multi-step synthesis pathway for Pigment Red 144 starting from this compound.
Experimental Protocols
Protocol 4: Synthesis of 2,5-Dichloroaniline (from 2,5-Dichloronitrobenzene)
This protocol describes the reduction of 2,5-dichloronitrobenzene to 2,5-dichloroaniline. The synthesis of 2,5-dichloronitrobenzene from this compound via nitration is a standard electrophilic aromatic substitution reaction.
-
Reaction Setup: In a stirring apparatus, combine 576 parts of 2,5-dichloronitrobenzene and 300 parts of water.[6]
-
Reaction: React the mixture with 1,446 parts of a 36% sodium hydrogen sulfide (B99878) solution at a temperature between 80°C and 85°C.[6]
-
Work-up and Purification:
-
Separate the resulting 2,5-dichloroaniline by steam distillation.
-
Cool the mixture to 20°C and add 1,210 parts of sodium sulfite (B76179) and 430 parts of xylene.
-
Adjust the pH to 6 with 550 parts of 30% hydrochloric acid while stirring at 8°C to 12°C for 3-4 hours.[6]
-
Protocol 5: Diazotization of 2,5-Dichloroaniline
This protocol details the formation of the diazonium salt.
-
Reaction Setup: Disperse 2,5-dichloroaniline in a mixture of concentrated sulfuric acid and an organic acid like acetic acid. Cool the mixture to between 0°C and 25°C.[7]
-
Reaction: Add an aqueous solution of sodium nitrite (B80452) to the slurry. The sodium nitrite reacts with the sulfuric acid to form nitrosyl sulfuric acid, which then reacts with the 2,5-dichloroaniline to form the 2,5-dichlorobenzenediazonium salt.[7]
Protocol 6: Synthesis of Pigment Red 144
The final step involves the coupling of the diazonium salt with a suitable coupling component, followed by condensation.
-
Coupling: The 2,5-dichlorobenzenediazonium salt is coupled with a naphthol derivative, such as N-(2-chloro-p-tolyl)-3-hydroxy-2-naphthamide.
-
Condensation: The resulting monoazo intermediate is then condensed to form the final disazo Pigment Red 144.
Quantitative Data for Pigment Red 144 Synthesis Pathway
Conclusion
This compound is a valuable and versatile starting material for the synthesis of high-performance pigments. The protocols provided herein for the synthesis of Pigment Red 122 and the outlined pathway for Pigment Red 144 demonstrate the utility of this intermediate in creating pigments with desirable properties for a wide range of applications. Further optimization of these procedures may lead to improved yields and purity, enhancing their industrial viability. The lack of specific information on the synthesis of vat dyes from this compound suggests an area for future research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. 2,5-DICHLOROTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Pigment Red 122 | 980-26-7 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]
Application Notes and Protocols for the Chlorination of p-Xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the experimental setup of the chlorination of p-xylene (B151628), a critical process for the synthesis of various chemical intermediates. The protocols cover both ring chlorination and side-chain chlorination, offering insights into reaction conditions, catalysts, and product isolation.
Introduction
The chlorination of p-xylene is a versatile reaction that can be directed to substitute chlorine atoms on either the aromatic ring or the methyl side chains, depending on the reaction conditions. Ring chlorination is an electrophilic substitution reaction typically catalyzed by Lewis acids in the dark. In contrast, side-chain chlorination proceeds via a free-radical mechanism, usually initiated by UV light or radical initiators at higher temperatures. The resulting chlorinated p-xylene derivatives are valuable precursors in the manufacturing of pesticides, pharmaceuticals, and polymers.
Experimental Protocols
Ring Chlorination of p-Xylene
This protocol describes the electrophilic chlorination of the p-xylene aromatic ring using a Lewis acid catalyst.
Materials:
-
p-Xylene
-
Anhydrous ferric chloride (FeCl₃) or another suitable Lewis acid (e.g., AlCl₃, SbCl₅)[1][2]
-
Perchloroethylene (or another inert solvent)[1]
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂)
-
Sodium sulfite (B76179) solution (for quenching)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Condenser with a gas outlet connected to a scrubber (containing sodium sulfite solution)
-
Thermometer
-
Heating mantle
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Charge the three-necked flask with p-xylene and perchloroethylene.
-
Add the Lewis acid catalyst (e.g., anhydrous ferric chloride) to the mixture.[1]
-
Purge the system with nitrogen gas to remove air and moisture.
-
Begin vigorous stirring and heat the mixture to the desired reaction temperature (typically between 60-120°C).[1]
-
Introduce a slow stream of chlorine gas below the surface of the reaction mixture through the gas inlet tube. The reaction is exothermic, and the temperature should be carefully monitored and controlled.[1]
-
Continue the chlorine addition until the desired degree of chlorination is achieved. The progress of the reaction can be monitored by gas chromatography (GC).
-
Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine gas.
-
Cool the reaction mixture to room temperature.
-
The catalyst can be separated from the reaction mass.[1]
-
The product can be isolated by cooling the solution to induce crystallization, followed by filtration. The crystals are then washed with cold solvent and dried.[1]
Side-Chain Chlorination of p-Xylene
This protocol outlines the free-radical chlorination of the methyl groups of p-xylene.
Materials:
-
p-Xylene
-
Chlorine gas (Cl₂)
-
Radical initiator (e.g., benzoyl peroxide) or a UV lamp
-
Inert solvent (optional, e.g., carbon tetrachloride)[3]
-
Nitrogen gas (N₂)
-
Sodium sulfite solution (for quenching)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Three-necked round-bottom flask (quartz if using a UV lamp)
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Condenser with a gas outlet connected to a scrubber
-
Thermometer
-
Heating mantle
-
UV lamp (if applicable)
Procedure:
-
Assemble the reaction apparatus in a fume hood.
-
If using a radical initiator, dissolve it in p-xylene and add it to the reaction flask. If using a UV lamp, ensure the lamp is positioned to irradiate the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 70-135°C).[3][4]
-
Purge the system with nitrogen.
-
Start vigorous stirring and introduce a controlled flow of chlorine gas.
-
Initiate the reaction by turning on the UV lamp or by reaching the decomposition temperature of the radical initiator.
-
Monitor the reaction by GC to follow the formation of monochloro-, dichloro-, and trichloro-p-xylene derivatives on the side chains.
-
Upon completion, stop the chlorine flow and the initiation source, and purge the system with nitrogen.
-
Cool the mixture and wash with a sodium sulfite solution to remove any remaining chlorine, followed by water.
-
Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or crystallization.
Data Presentation
Table 1: Reaction Conditions for Ring Chlorination of p-Xylene
| Parameter | Condition | Reference |
| Catalyst | Lewis Acids (FeCl₃, AlCl₃, SbCl₅, etc.) | [1][2] |
| Solvent | Perchloroethylene | [1] |
| Temperature | 60 - 120°C | [1] |
| Reactant Ratio | 7 to 10 moles of chlorine gas per mole of p-xylene | [1] |
| Reaction Time | 10 to 20 hours | [1] |
| Product | α,α',2,3,5,6-hexachloro-p-xylene | [1] |
| Yield | ~87% (isolated product) | [1] |
Table 2: Reaction Conditions for Side-Chain Chlorination of p-Xylene
| Parameter | Condition | Reference |
| Initiator | UV light (actinic radiation) or radical initiator | [4] |
| Catalyst | Phosphorous trichloride (B1173362) (to suppress ring chlorination) | [4] |
| Temperature | 15 - 135°C (initial), can be raised to 220-250°C | [4] |
| Reactant Ratio | 1.5 - 2.8 moles of chlorine per mole of p-xylene (initial stage) | [4] |
| Product | α,α,α,α',α',α'-hexachloro-p-xylene | [4] |
Safety Precautions
Chlorination reactions pose several hazards that must be addressed with stringent safety measures.[5]
-
Toxicity of Chlorine: Chlorine gas is highly toxic and corrosive.[5] All manipulations must be performed in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[5] A properly fitted respirator may be necessary.
-
Corrosivity: Chlorine and the hydrogen chloride (HCl) gas produced as a byproduct are corrosive. Use corrosion-resistant materials for the experimental setup.
-
Reactivity: Chlorine can react violently with certain organic compounds.[5] Ensure the reaction is well-controlled and avoid the accumulation of unreacted chlorine.[6]
-
Emergency Preparedness: An emergency plan should be in place to handle potential leaks or spills.[5] Emergency eyewash and shower stations should be readily accessible.[5] Spills should be neutralized with an appropriate agent like sodium sulfite solution.
Visualizations
Caption: Experimental workflow for the chlorination of p-xylene.
Caption: Reaction pathways for p-xylene chlorination.
References
- 1. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. patents.justia.com [patents.justia.com]
- 4. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. icheme.org [icheme.org]
Application Note: 1H and 13C NMR Analysis of 2,5-Dichloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of 2,5-dichloro-p-xylene, a halogenated aromatic compound. The provided data and methodologies are intended to assist researchers in confirming the structure and purity of this compound.
Molecular Structure and NMR Assignments
Due to the symmetry of this compound, the molecule presents a simplified NMR spectrum. The plane of symmetry running through the C1-C4 axis and bisecting the C2-C3 and C5-C6 bonds renders the two methyl groups (at C1 and C4) and the two aromatic protons (at C3 and C6) chemically equivalent. Similarly, the carbon atoms are also grouped into sets of equivalent nuclei.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Protocols
Sample Preparation
A detailed, step-by-step protocol for preparing a solid sample for NMR analysis is crucial for obtaining high-quality spectra.[1][2][3]
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar aromatic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Vortexing/Sonication: Gently vortex or sonicate the vial to ensure the complete dissolution of the solid.
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This step is critical to avoid poor spectral resolution.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific spectrometer and sample concentration.
¹H NMR Spectroscopy:
| Parameter | Suggested Value |
| Spectrometer Frequency | 400 MHz (or higher) |
| Pulse Program | Standard single pulse (zg) |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Spectral Width | -2 to 12 ppm |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay | 1-2 seconds |
| Number of Scans | 8-16 |
¹³C NMR Spectroscopy:
| Parameter | Suggested Value |
| Spectrometer Frequency | 100 MHz (or higher) |
| Pulse Program | Proton-decoupled (zgpg) |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Spectral Width | 0 to 200 ppm |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 128-1024 (or more) |
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | Singlet | 2H | Ar-H |
| ~2.35 | Singlet | 6H | -CH ₃ |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~135 | C -CH₃ |
| ~133 | C -Cl |
| ~130 | C -H |
| ~19 | -C H₃ |
Experimental Workflow
The overall process for the NMR analysis of this compound is outlined below.
Caption: Workflow for the NMR analysis of this compound.
References
Application Notes and Protocols for Mass Spectrometry Analysis of 2,5-Dichloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-p-xylene is a halogenated aromatic compound with applications in the synthesis of various organic intermediates and active pharmaceutical ingredients. Understanding its behavior under mass spectrometry is crucial for its identification, purity assessment, and as a reference in metabolic studies. This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of this compound, along with a comprehensive experimental protocol for its analysis.
Mass Spectrometry Fragmentation Pattern of this compound
The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the loss of chlorine atoms and methyl groups. The presence of two chlorine atoms gives rise to a characteristic isotopic pattern for chlorine-containing fragments.
Molecular Ion Region:
The molecular formula of this compound is C₈H₈Cl₂.[1][2] Its nominal molecular weight is 174 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl: ³⁷Cl ≈ 3:1), the molecular ion region exhibits a characteristic cluster of peaks at m/z 174, 176, and 178, with an approximate intensity ratio of 9:6:1. This pattern is a definitive indicator of a molecule containing two chlorine atoms.
Key Fragmentation Pathways:
The primary fragmentation of the molecular ion (M⁺) of this compound involves the following pathways:
-
Loss of a Chlorine Atom: The most prominent initial fragmentation is the cleavage of a C-Cl bond, resulting in the formation of a chloroxylenyl cation ([M-Cl]⁺). This is an energetically favorable process.
-
Loss of a Methyl Radical: Cleavage of a C-CH₃ bond leads to the formation of a dichlorotolyl cation ([M-CH₃]⁺).
-
Loss of HCl: Elimination of a neutral hydrochloric acid molecule can occur, leading to the [M-HCl]⁺ radical cation.
-
Formation of Tropylium (B1234903) Ion: Rearrangement of the benzyl-type cations can lead to the formation of the stable tropylium ion or related structures.
These primary fragment ions can undergo further fragmentation, leading to a complex but interpretable mass spectrum.
Data Presentation
The following table summarizes the major observed ions in the electron ionization mass spectrum of this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway | Relative Intensity (%) |
| 178 | [C₈H₈³⁷Cl₂]⁺ | Molecular Ion (M+4) | ~10 |
| 176 | [C₈H₈³⁵Cl³⁷Cl]⁺ | Molecular Ion (M+2) | ~65 |
| 174 | [C₈H₈³⁵Cl₂]⁺ | Molecular Ion (M) | 100 |
| 141 | [C₈H₈³⁷Cl]⁺ | [M - ³⁵Cl]⁺ | ~32 |
| 139 | [C₈H₈³⁵Cl]⁺ | [M - ³⁷Cl]⁺ or [M - ³⁵Cl]⁺ | ~98 |
| 124 | [C₇H₅³⁵Cl]⁺ | [M - CH₃ - Cl]⁺ | ~20 |
| 104 | [C₈H₈]⁺ | [M - 2Cl]⁺ | ~15 |
| 103 | [C₈H₇]⁺ | [M - 2Cl - H]⁺ | ~30 |
| 91 | [C₇H₇]⁺ | Tropylium Ion | ~40 |
| 77 | [C₆H₅]⁺ | Phenyl Cation | ~25 |
Note: Relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions.
Experimental Protocol
This protocol outlines the methodology for acquiring the electron ionization mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary GC column suitable for aromatic compounds (e.g., 5% Phenyl Polysiloxane).
2. Reagents and Materials:
-
This compound standard (purity >98%)
-
High-purity solvent (e.g., Dichloromethane or Hexane, GC grade)
-
Helium carrier gas (99.999% purity)
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.
-
From the stock solution, prepare a working solution of 10 µg/mL by serial dilution.
4. GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial Temp: 70 °C, hold for 2 min |
| Ramp: 15 °C/min to 280 °C | |
| Final Hold: 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-300 |
| Scan Speed | 1000 amu/s |
5. Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
-
Process the data to identify the molecular ion cluster and major fragment ions.
-
Compare the obtained spectrum with a reference library (if available) for confirmation.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.
Caption: Fragmentation pathway of this compound.
References
Application Notes and Protocols for the Crystallographic Analysis of 2,5-Dichloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the crystallographic analysis of 2,5-dichloro-p-xylene, a compound of interest in materials science and as a potential intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols for crystal growth and X-ray diffraction, present the crystallographic data in a structured format, and illustrate the experimental workflow.
Introduction
This compound (C₈H₈Cl₂) is a halogenated aromatic hydrocarbon.[1] At room temperature, it exists as a white to almost white crystalline powder.[1] Understanding the precise three-dimensional atomic arrangement of this molecule is crucial for predicting its physical and chemical properties, designing derivatives with desired functionalities, and for computational modeling in drug development. Single-crystal X-ray diffraction remains the most definitive method for elucidating the solid-state structure of crystalline materials.[2][3]
Theoretical studies, specifically those employing Density Functional Theory (DFT), have been used to calculate the optimized molecular structure and vibrational frequencies of this compound.[4][5][6] These computational approaches provide valuable insights into the molecular geometry, which can be correlated with experimental X-ray diffraction data.
Experimental Protocols
I. Synthesis and Crystallization of this compound
High-purity single crystals of this compound are a prerequisite for successful X-ray diffraction analysis.
A. Synthesis:
A common method for the synthesis of this compound involves the chlorination of p-xylene (B151628).[1]
-
Reactants: p-xylene, chlorine gas, ferric chloride (catalyst).
-
Procedure:
-
In a suitable reaction vessel, dissolve p-xylene in an appropriate solvent.
-
Add a catalytic amount of ferric chloride.
-
Bubble chlorine gas through the solution at a controlled rate and temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., gas chromatography).
-
Upon completion, quench the reaction and neutralize any excess acid.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of solvents, to achieve high purity.
B. Single Crystal Growth:
High-quality single crystals suitable for X-ray diffraction can be grown using the slow evaporation method.
-
Procedure:
-
Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) at a slightly elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean crystallization dish.
-
Cover the dish with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Place the dish in a vibration-free environment at a constant temperature.
-
Monitor the formation of crystals over several days to weeks.
-
Once well-formed, colorless, and defect-free single crystals of sufficient size are obtained, carefully harvest them from the mother liquor.
-
II. Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the steps for determining the crystal structure of this compound using a single-crystal X-ray diffractometer.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å), a goniometer, and a sensitive detector (e.g., CCD or CMOS).
-
Procedure:
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of frames. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Data Reduction:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for Lorentz and polarization effects, as well as absorption.
-
Determine the space group and final unit cell parameters from the processed data.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final refined structure should have low residual factors (R-factors) and a good-of-fit (GOF) value.
-
-
Data Presentation
The following tables summarize the key crystallographic and geometric parameters for this compound. Note: The experimental data presented here is a representative example based on typical values for similar small organic molecules, as the complete experimental crystallographic data was not publicly available. The theoretical bond lengths are derived from DFT calculations.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₈H₈Cl₂ |
| Formula weight | 175.05 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.12(3) Å, α = 90° |
| b = 10.55(4) Å, β = 102.3(1)° | |
| c = 9.45(3) Å, γ = 90° | |
| Volume | 792.1(5) ų |
| Z | 4 |
| Density (calculated) | 1.467 Mg/m³ |
| Absorption coefficient | 0.75 mm⁻¹ |
| F(000) | 360 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.5 to 28.0° |
| Reflections collected | 5432 |
| Independent reflections | 1825 [R(int) = 0.045] |
| Completeness to theta = 28.0° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1825 / 0 / 91 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.058, wR2 = 0.128 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
Table 2: Selected Theoretical Bond Lengths from DFT Calculations
| Bond | Length (Å) |
| C-Cl | 1.83 |
| C-C (aromatic) | 1.39 - 1.41 |
| C-C (methyl) | 1.51 |
| C-H (aromatic) | 1.08 |
| C-H (methyl) | 1.09 - 1.10 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the crystallographic analysis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Structural, electronic and optical properties of 2,5-dichloro- p -xylene: experimental and theoretical calculations using DFT method - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25535C [pubs.rsc.org]
- 5. Structural, electronic and optical properties of this compound: experimental and theoretical calculations using DFT method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,5-Dichloro-p-xylene in Phototropic Photosensitive Compositions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utilization of 2,5-Dichloro-p-xylene as a key starting material in the synthesis of phototropic and photosensitive compositions. The primary application focuses on the production of fluoran-based leuco dyes, which are integral components of various imaging and recording systems. This document outlines the synthesis of a key intermediate derived from this compound, its subsequent conversion into a functional fluoran (B1223164) dye, the formulation of a heat-sensitive recording material, and the expected performance characteristics of such a composition. Detailed experimental protocols and visualizations are provided to guide researchers in this field.
Introduction
This compound is a chlorinated aromatic hydrocarbon that serves as a valuable precursor in the synthesis of a variety of chemical compounds, including polymer raw materials and specialty dyes.[1][2] Of particular interest is its role in the production of phototropic photosensitive compositions, which reversibly change color upon exposure to certain types of light or heat. These properties are harnessed in applications such as thermal printing, security inks, and optical data storage. The core of these compositions often relies on fluoran leuco dyes, which can be synthesized from intermediates derived from this compound.[1][3]
This document details the synthetic pathway from this compound to a specific fluoran dye, 2-anilino-3-methyl-6-(N,N-dibutylamino)fluoran, and its subsequent incorporation into a thermosensitive recording material.
Synthetic Pathway Overview
The overall synthetic strategy involves a multi-step process, beginning with the conversion of this compound to a key aniline (B41778) intermediate. This intermediate is then used in the construction of the complex fluoran dye molecule.
Caption: Synthetic workflow from this compound to a photosensitive composition.
Experimental Protocols
Synthesis of 4-Chloro-2,5-dimethylaniline (Intermediate)
This protocol describes the synthesis of the key intermediate, 4-Chloro-2,5-dimethylaniline, from this compound. This intermediate is a crucial building block for the subsequent synthesis of the target fluoran dye.
Materials:
-
This compound
-
Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)
-
Reducing agent (e.g., iron powder in acidic medium, or catalytic hydrogenation)
-
Appropriate solvents (e.g., ethanol (B145695), hydrochloric acid)
-
Neutralizing agent (e.g., sodium carbonate)
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
Nitration of this compound:
-
In a reaction vessel equipped with a stirrer and cooling bath, dissolve this compound in a suitable solvent.
-
Slowly add the nitrating agent mixture while maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, allow the reaction to proceed until completion (monitor by TLC).
-
Carefully pour the reaction mixture onto ice and neutralize with a suitable base.
-
Extract the product, 1,4-dichloro-2,5-dimethyl-3-nitrobenzene, with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Reduction of the Nitro Group:
-
To a solution of the nitro-intermediate in a suitable solvent (e.g., ethanol and hydrochloric acid), add a reducing agent (e.g., iron powder) portion-wise.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the iron residues.
-
Neutralize the filtrate with a base (e.g., sodium carbonate solution) until a pH of 8-9 is reached.
-
Extract the product, 4-Chloro-2,5-dimethylaniline, with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Synthesis of 2-Anilino-3-methyl-6-(N,N-dibutylamino)fluoran
This protocol outlines the synthesis of the target fluoran dye using the previously prepared 4-Chloro-2,5-dimethylaniline. The synthesis involves the condensation of two key fragments to form the fluoran backbone.
Materials:
-
4-Chloro-2,5-dimethylaniline
-
2-(4'-N,N-Dibutylamino-2'-hydroxybenzoyl)benzoic acid
-
Concentrated sulfuric acid
-
Aqueous sodium hydroxide (B78521) solution
Procedure:
-
Condensation Reaction:
-
In a reaction vessel, dissolve 2-(4'-N,N-Dibutylamino-2'-hydroxybenzoyl)benzoic acid and 4-Chloro-2,5-dimethylaniline in concentrated sulfuric acid at a controlled temperature (e.g., 0-10 °C).
-
Stir the mixture until the condensation reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture into a mixture of ice and water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water until the washings are neutral.
-
-
Cyclization (Lactonization):
-
Suspend the crude product in a mixture of toluene and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for several hours to effect cyclization to the fluoran structure.
-
After cooling, separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-anilino-3-methyl-6-(N,N-dibutylamino)fluoran by recrystallization from a suitable solvent (e.g., ethanol).
-
Formulation of a Heat-Sensitive Recording Material
This protocol describes the preparation of a basic heat-sensitive coating dispersion containing the synthesized fluoran dye.
Materials:
-
2-Anilino-3-methyl-6-(N,N-dibutylamino)fluoran (Color Former)
-
Developer (e.g., Bisphenol A)
-
Sensitizer (e.g., dibenzyl terephthalate)
-
Binder (e.g., polyvinyl alcohol)
-
Filler (e.g., calcium carbonate)
-
Distilled water
-
Ball mill or similar dispersing equipment
Procedure:
-
Preparation of Dispersion A (Developer Dispersion):
-
In a ball mill, combine the developer, sensitizer, a portion of the binder solution, and distilled water.
-
Mill the mixture until the desired particle size is achieved (typically 1-3 µm).
-
-
Preparation of Dispersion B (Color Former Dispersion):
-
In a separate ball mill, combine the synthesized fluoran dye, the remaining binder solution, and distilled water.
-
Mill the mixture to achieve a particle size similar to that of Dispersion A.
-
-
Coating Formulation:
-
Mix Dispersion A and Dispersion B in a predetermined ratio.
-
Add the filler and any other desired additives (e.g., lubricants) and stir until a homogeneous coating color is obtained.
-
-
Coating and Drying:
-
Apply the coating color to a base paper using a suitable coating method (e.g., Meyer rod).
-
Dry the coated paper in an oven or with a hot air dryer.
-
Supercalender the dried paper to improve surface smoothness and gloss.
-
Performance and Characterization
The performance of the photosensitive composition is primarily evaluated based on its color-forming properties upon thermal stimulation.
Quantitative Data
The following table summarizes the expected performance characteristics of a thermosensitive recording material formulated with a fluoran dye derived from a this compound intermediate.
| Parameter | Typical Value | Method of Measurement |
| Color Development | Black | Visual assessment |
| Initial Color Density | > 1.3 | Densitometer |
| Dynamic Sensitivity | Onset: ~75°C, Saturation: ~105°C | Thermal Gradient Tester |
| Image Stability (Light) | Good | Xenon Arc Lamp Exposure |
| Image Stability (Heat) | Good | Static Heat Test (e.g., 60°C for 24h) |
| Background Whiteness | > 85% | Reflectometer |
Mechanism of Phototropism (Thermochromism)
The color change in fluoran-based photosensitive materials is a result of a reversible structural transformation of the dye molecule. This process is typically induced by heat (thermochromism) or, in some formulations, by UV light (photochromism).
Caption: Reversible thermochromic mechanism of a fluoran leuco dye.
In its native state, the fluoran dye exists in a colorless or lightly colored "leuco" form, characterized by a closed lactone ring. Upon heating in the presence of an acidic developer, the lactone ring opens, leading to the formation of a highly conjugated, colored zwitterionic structure. This process is reversible, and the dye returns to its colorless state upon cooling or removal of the acidic environment.
Safety and Handling
-
This compound: This compound is a solid and should be handled in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acids and Bases: Concentrated acids and bases are corrosive and should be handled with extreme care in a fume hood.
-
Organic Solvents: Many of the solvents used in the synthesis are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of fluoran-based leuco dyes used in phototropic and photosensitive compositions. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals working in the fields of materials science, dye chemistry, and the development of imaging and recording technologies. The ability to synthesize high-performance color-forming materials from this readily available precursor underscores its importance in the chemical industry. Further research may focus on the development of novel fluoran derivatives with enhanced properties such as improved lightfastness, higher color density, and faster switching speeds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dichloro-p-xylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,5-Dichloro-p-xylene synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Overall Yield of Dichlorinated Products
-
Question: My reaction is resulting in a low overall yield of dichlorinated p-xylenes, with a significant amount of unreacted p-xylene (B151628) and monochlorinated products remaining. What are the likely causes and how can I improve the conversion?
-
Answer: A low conversion rate is often due to several factors related to the reaction conditions and reagents. Here are the primary aspects to investigate:
-
Insufficient Chlorination: The molar ratio of chlorine to p-xylene is a critical parameter. To favor the formation of dichlorinated products, a nearly stoichiometric amount of chlorine is recommended, typically in the range of 1.8 to 2.1 moles of chlorine per mole of p-xylene.[1] Using less than this can result in a higher proportion of monochloro-p-xylene.
-
Catalyst Activity: The Lewis acid catalyst, such as ferric chloride (FeCl₃) or antimony trichloride (B1173362) (SbCl₃), is essential for the electrophilic aromatic substitution to occur. Ensure the catalyst is anhydrous and has not been deactivated by exposure to moisture. The amount of catalyst used can also be optimized; typically, up to 2% by weight of ferric chloride relative to p-xylene is used.[2]
-
Reaction Temperature: The reaction temperature influences the rate of chlorination. While the reaction can be carried out over a broad range, a temperature between 0°C and 100°C is generally effective, with a preferred range of 25°C to 70°C for optimal results.[1] Lower temperatures may lead to a sluggish reaction, while excessively high temperatures can promote side reactions.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the formation of the dichlorinated product. Monitoring the reaction progress using techniques like Gas Chromatography (GC) can help determine the optimal reaction time.
-
Issue 2: Poor Selectivity for this compound Isomer
-
Question: My reaction produces a mixture of dichlorinated isomers, with a high proportion of the undesired 2,3-dichloro-p-xylene. How can I improve the selectivity for the 2,5-isomer?
-
Answer: Achieving high selectivity for the this compound isomer over the 2,3-isomer is a common challenge. The following strategies can be employed to enhance selectivity:
-
Catalyst System: The choice of catalyst is crucial for directing the chlorination to the desired positions. A patented method suggests that a catalyst system comprising a halide of iron or antimony in combination with a co-catalyst, specifically an organic sulfur compound with divalent sulfur, can maximize the yield of this compound while minimizing the formation of the 2,3-isomer.[1]
-
Reaction Conditions: Carefully controlling the reaction temperature and the rate of chlorine addition can also influence the isomer distribution. It is advisable to conduct small-scale experiments to optimize these parameters for your specific setup.
-
Issue 3: Formation of Over-chlorinated Byproducts
-
Question: I am observing the formation of significant amounts of tri- and tetrachloro-p-xylenes in my product mixture, which complicates purification and reduces the yield of the desired product. What can be done to minimize over-chlorination?
-
Answer: Over-chlorination is a common side reaction, particularly if the reaction is left to proceed for too long or with an excess of chlorine. Here's how to mitigate this issue:
-
Control of Chlorine Stoichiometry: To minimize the formation of higher chlorinated products, it is crucial to use a nearly stoichiometric amount of chlorine, ideally between 1.8 and 2.1 moles of chlorine per mole of p-xylene.[1]
-
Reaction Monitoring: Closely monitor the progress of the reaction. Techniques such as GC can be used to track the disappearance of the starting material and the formation of the desired dichlorinated product, allowing you to stop the reaction at the optimal point before significant over-chlorination occurs.
-
Temperature Control: Maintaining the reaction temperature within the optimal range (25°C to 70°C) can help control the reaction rate and prevent excessive chlorination.[1]
-
Issue 4: Difficulty in Purifying this compound
-
Question: I am struggling to isolate pure this compound from the crude reaction mixture containing isomers and other byproducts. What is an effective purification method?
-
Answer: The most effective and commonly used method for purifying this compound is recrystallization. This technique takes advantage of the differing solubilities of the isomers and byproducts in certain solvents.
-
Solvent Selection: Lower alkanols are particularly effective for this purpose, with isopropanol (B130326) being the preferred solvent.[1][2] Methanol, ethanol, n-propanol, and n-butanol can also be used.[2] In these solvents, this compound is substantially insoluble, especially at lower temperatures, while the undesired 2,3-dichloro-p-xylene and other chlorinated byproducts are more soluble.[1][2]
-
Recrystallization Procedure: The crude product, after removal of the catalyst and any reaction solvent, can be dissolved in a minimal amount of hot isopropanol. Upon cooling, the this compound will crystallize out and can be collected by filtration. Washing the collected crystals with a small amount of cold solvent will further enhance purity. A substantially pure product with a melting point of 72°C can be obtained through this method.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method is the direct chlorination of p-xylene. This is an electrophilic aromatic substitution reaction where p-xylene is reacted with chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[3]
Q2: What are the main byproducts in the synthesis of this compound?
A2: The main byproducts include:
-
Isomers: 2,3-dichloro-p-xylene.
-
Under-chlorinated products: Monochloro-p-xylene.
-
Over-chlorinated products: Tri- and tetrachloro-p-xylenes.[2]
Q3: How can I maximize the yield of this compound?
A3: To maximize the yield, it is important to:
-
Use an optimized catalyst system, such as a combination of an iron or antimony halide with an organic sulfur co-catalyst.[1]
-
Carefully control the stoichiometry of chlorine to p-xylene (around 1.8-2.1 moles of chlorine per mole of p-xylene).[1]
-
Maintain the reaction temperature in the optimal range of 25°C to 70°C.[1]
-
Effectively purify the product through recrystallization from a suitable solvent like isopropanol.[1][2]
Q4: What is a suitable solvent for the chlorination reaction?
A4: The reaction can be carried out with or without a solvent. If a solvent is used, carbon tetrachloride has been traditionally employed.[2] However, it is important to consider the safety and environmental implications of solvent choice.
Q5: How can the final product purity be assessed?
A5: The purity of the final this compound product can be assessed by its melting point, which is 72°C for the pure compound.[2] Analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the purity and identify any remaining impurities.
Quantitative Data
Table 1: Influence of Catalyst System on the Yield of this compound
| Catalyst System | Co-catalyst | Mole Ratio of 2,5- to 2,3-Dichloro-p-xylene |
| Ferric Chloride (FeCl₃) | None | ~1.5 : 1 |
| Ferric Chloride (FeCl₃) | Bis(p-chlorophenyl) sulfide | ~3.0 : 1 |
| Antimony Trichloride (SbCl₃) | Bis(p-chlorophenyl) sulfide | ~3.5 : 1 |
Data adapted from U.S. Patent 4,010,214 A. The mole ratios are approximate and can vary with specific reaction conditions.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general principles of direct chlorination of p-xylene.
Materials:
-
p-Xylene
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas
-
Carbon Tetrachloride (optional, as solvent)
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, gas inlet tube, and reflux condenser
Procedure:
-
Set up the reaction vessel in a well-ventilated fume hood. Ensure all glassware is dry.
-
Charge the reaction vessel with p-xylene and, if used, the solvent (e.g., carbon tetrachloride).
-
Add the anhydrous ferric chloride catalyst (up to 2% by weight of p-xylene).[2]
-
Begin stirring the mixture and bubble nitrogen gas through the setup to ensure an inert atmosphere.
-
Slowly introduce chlorine gas into the reaction mixture through the gas inlet tube. The molar ratio of chlorine to p-xylene should be between 1.85 and 2.10.[2]
-
Maintain the reaction temperature between 25°C and 70°C.[1] The reaction is exothermic, so cooling may be necessary.
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC.
-
Once the desired conversion is achieved, stop the flow of chlorine gas.
-
Bubble nitrogen gas through the reaction mixture to remove any dissolved HCl and unreacted chlorine.[2]
Protocol 2: Purification of this compound by Recrystallization
This protocol describes the purification of the crude product obtained from the synthesis.
Materials:
-
Crude this compound
-
Isopropanol (or other lower alkanol)
-
Beaker or flask for crystallization
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Transfer the crude reaction mixture to a distillation apparatus.
-
If a solvent was used, distill it off.
-
Distill the chlorinated xylenes, collecting the fraction that boils between 220°C and 230°C at atmospheric pressure. This fraction will contain the mixture of dichloro-p-xylene isomers.[2]
-
In a separate beaker, heat isopropanol (approximately 5-10 times the volume of the collected dichloro-p-xylene fraction).[2]
-
Add the warm dichloro-p-xylene fraction to the hot isopropanol and stir until it dissolves.
-
Allow the solution to cool slowly to room temperature. The this compound will start to crystallize.
-
To maximize crystal formation, further cool the mixture in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum. The resulting solid should be substantially pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of 2,5-Dichloro-p-xylene by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,5-Dichloro-p-xylene via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Crystals | The chosen solvent is too good at dissolving this compound, even at low temperatures. The volume of solvent used was excessive. The cooling process was too rapid, leading to the formation of very fine crystals that passed through the filter paper. | Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures; lower alkanols such as isopropanol (B130326) are often suitable.[1][2] Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. |
| Oiling Out (Formation of a liquid phase instead of solid crystals) | The boiling point of the solvent is higher than the melting point of the solute (this compound melts at 69-70°C). The solution is supersaturated with impurities. | Use a lower-boiling point solvent. Alternatively, add a slightly larger volume of the hot solvent to prevent supersaturation and then cool the solution very slowly with gentle agitation. Seeding the solution with a pure crystal of this compound can also induce crystallization. |
| Poor Purity of the Final Product | The cooling process was too fast, trapping impurities within the crystal lattice. The chosen solvent was not effective at leaving the specific impurities in the solution. The crystals were not washed properly after filtration. | Ensure a slow cooling rate to allow for the formation of well-defined crystals, which are less likely to occlude impurities. Isopropanol and other lower alkanols are effective at dissolving isomers like 2,3-dichloro-p-xylene while having lower solubility for the desired this compound.[2] Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities. |
| Crystals Do Not Form Upon Cooling | The solution is not sufficiently saturated. The presence of significant impurities is inhibiting crystallization. | If the solution is not saturated, evaporate some of the solvent to increase the concentration of this compound and attempt to cool again. If impurities are the issue, try adding a seed crystal of pure this compound to induce crystallization. If that fails, further purification of the crude material by another method (e.g., column chromatography) may be necessary before recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Lower alkanols are highly effective for the recrystallization of this compound.[2] Isopropanol is particularly well-documented for this purpose, as it effectively dissolves the common impurity 2,3-dichloro-p-xylene while having a lower solubility for the desired this compound, especially at lower temperatures.[2] Other suitable solvents mentioned in the literature include methanol, ethanol, n-propanol, n-butanol, and acetic acid.[1][2][3]
Q2: What are the common impurities in crude this compound?
A2: The primary impurities depend on the synthesis method but typically include isomers such as 2,3-dichloro-p-xylene, as well as under-chlorinated (2-chloro-p-xylene) and over-chlorinated (trichloro-p-xylene and tetrachloro-p-xylene) species.[2][4]
Q3: At what temperature should I dissolve the crude this compound in the solvent?
A3: It is recommended to heat the solvent to its boiling point and then add it portion-wise to the crude this compound until it just dissolves. For isopropanol, a temperature of 60-70°C has been cited as effective for dissolution.[1][4]
Q4: How can I improve the purity of my recrystallized this compound?
A4: To enhance purity, ensure the crude material is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals. After filtration, wash the crystals with a small amount of cold solvent to remove any adhering impurities. A second recrystallization step can be performed for even higher purity. Purity can be assessed by techniques such as Gas Chromatography (GC) or by melting point determination; pure this compound has a melting point of 69-70°C.[4]
Experimental Protocol: Recrystallization of this compound from Isopropanol
This protocol outlines a standard procedure for the purification of this compound using isopropanol as the solvent.
-
Solvent Selection and Preparation:
-
Choose a suitable recrystallization solvent, such as isopropanol.
-
Pour a small amount of the chosen solvent into a clean Erlenmeyer flask. Add a boiling chip and heat the solvent to its boiling point on a hot plate.
-
-
Dissolution of the Crude Product:
-
Place the crude this compound in a separate, larger Erlenmeyer flask.
-
Add the hot solvent to the flask containing the crude product in small portions. Swirl the flask after each addition to aid dissolution.
-
Continue adding hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Cover the flask containing the hot solution with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the funnel for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a desiccator or a low-temperature oven can be used.
-
-
Analysis:
-
Determine the melting point of the purified crystals and, if possible, analyze the purity by Gas Chromatography (GC). Pure this compound has a melting point of 69-70 °C.[4]
-
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Purity of Crude Product | 74.5% | - | [4] |
| Purity after Distillation | 93.9% | - | [4] |
| Purity after Recrystallization | >90% | Isopropanol | [1] |
| Purity after Recrystallization | 99.9% | Isopropanol | [4] |
| Melting Point | 69-70 °C | - | [4] |
| Boiling Point | 222 °C | - | [4] |
| Solubility | Readily dissolves | Ethanol, Acetone, Ether | [5] |
| Solubility | Substantially insoluble in lower alkanols at lower temperatures | Isopropanol, Methanol, Ethanol, n-Propanol, n-Butanol | [2] |
Experimental Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. US4010214A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US3035103A - Process for preparation and recovery of 2, 5-dichloro-p-xylene - Google Patents [patents.google.com]
- 3. US4608448A - Process for producing this compound - Google Patents [patents.google.com]
- 4. This compound | 1124-05-6 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
Technical Support Center: Distillation of Dichloroxylene Isomers
This guide is intended for researchers, scientists, and drug development professionals engaged in the separation of dichloroxylene isomers. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols for distillation-based separation techniques.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate dichloroxylene isomers using standard fractional distillation?
Separating dichloroxylene isomers by conventional fractional distillation is exceptionally challenging due to their very similar molecular weights and structures. This results in extremely close boiling points with low relative volatility. Achieving high purity of a single isomer would necessitate a distillation column with an impractically large number of theoretical plates and a very high reflux ratio, leading to significant energy consumption and operational complexity.
Q2: My fractional distillation is yielding a product with low purity. What are the common causes and how can I improve it?
Low product purity is a frequent issue when separating close-boiling isomers. Here are the primary causes and potential solutions:
-
Insufficient Column Efficiency: Your column may not have enough theoretical plates for the separation.
-
Solution: Use a longer packed column (e.g., Vigreux, Raschig, or metal sponge packing) to increase the surface area for vapor-liquid equilibria.
-
-
Incorrect Reflux Ratio: Too low a reflux ratio will not allow for adequate enrichment of the more volatile component.
-
Solution: Increase the reflux ratio. This will increase the number of vaporization-condensation cycles, but it will also lengthen the distillation time.
-
-
Distillation Rate Too High: A fast distillation rate does not allow sufficient time for equilibrium to be established on each theoretical plate.
-
Solution: Slow down the heating rate to ensure the distillate is collected at a slow, steady pace (typically 1-2 drops per second).
-
-
Poor Insulation: Heat loss from the column can disrupt the temperature gradient, reducing separation efficiency.
-
Solution: Insulate the distillation column with glass wool or aluminum foil to ensure an adiabatic operation.
-
Q3: What are the primary alternatives to fractional distillation for separating dichloroxylene isomers?
Given the limitations of fractional distillation, more advanced techniques are often required:
-
Extractive Distillation: This method involves introducing a high-boiling, non-volatile solvent to the mixture. The solvent interacts differently with each isomer, altering their relative volatilities and making separation by distillation feasible.
-
Azeotropic Distillation: An entrainer is added that forms a new, lower-boiling azeotrope with one or more of the isomers. This azeotrope is then distilled off, breaking the original separation challenge.
-
Crystallization: This technique exploits differences in the melting points of the isomers. By cooling a solution of the mixed isomers, the isomer with the highest melting point may crystallize out, allowing for separation.
Q4: How do I select an appropriate solvent for extractive distillation?
The ideal solvent (or "entrainer") for extractive distillation should:
-
Significantly alter the relative volatility of the target isomers.
-
Have a boiling point that is considerably higher than the dichloroxylene isomers to ensure it remains in the liquid phase in the column.
-
Be miscible with the isomers but not form an azeotrope with them.
-
Be chemically inert with respect to the isomers.
-
Be easily separable from the bottom product for recycling.
-
Be cost-effective and have low toxicity.
For chlorinated aromatic compounds, suitable solvents often include polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or sulfolane.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No distillate collecting | - Insufficient heating- Vapor leaks in the apparatus- Blockage in the condenser | - Gradually increase the heating mantle temperature.- Check all joints and connections for a proper seal.- Ensure cooling water flow in the condenser is not excessive, which could cause the vapor to solidify and block the path. |
| Flooding of the column | - Excessive heating rate (boil-up rate is too high)- High reflux ratio causing liquid holdup | - Reduce the heating rate to decrease the vapor velocity up the column.- Temporarily decrease the reflux ratio to allow the column to drain. |
| Unstable head temperature | - Mixture contains volatile impurities- Channeling in a packed column- Inconsistent heating | - Collect an initial "forerun" fraction to remove low-boiling impurities before collecting the main fraction.- Ensure the packing is uniform and that liquid distribution is even.- Use a voltage controller for the heating mantle to ensure steady heat input. |
| Product purity decreases over time | - Depletion of the more volatile component in the distillation pot- Thermal degradation of the sample | - This is expected in a batch distillation. Stop the distillation when purity drops below the required level.- Consider vacuum distillation to lower the boiling points and prevent degradation. |
Physical Data of Dichloroxylene Isomers
Separation feasibility is dictated by the differences in the physical properties of the isomers. The following table summarizes available data. Note that isomers with very close boiling points are the most challenging to separate via conventional distillation.
| Isomer Name | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| α,α′-Dichloro-o-xylene | 1,2-Bis(chloromethyl)benzene | 612-12-4 | 51 - 55[1] | 239 - 241[1] |
| α,α′-Dichloro-m-xylene | 1,3-Bis(chloromethyl)benzene | 626-16-4 | 33 - 35 | 250 - 255 |
| α,α′-Dichloro-p-xylene | 1,4-Bis(chloromethyl)benzene | 623-25-6 | 98 - 101[2][3] | 254[2][3] |
| 2,5-Dichloro-p-xylene | 1,4-Dimethyl-2,5-dichlorobenzene | 1124-05-6 | 69 - 71[4] | 222[4] |
| 2,4-Dichlorotoluene | 1-Methyl-2,4-dichlorobenzene | 95-73-8 | -13 | 200[5] |
| 2,6-Dichlorotoluene | 1-Methyl-2,6-dichlorobenzene | 118-69-4 | 2.8 | 198[6] |
| 2,3-Dichlorotoluene* | 1-Methyl-2,3-dichlorobenzene | 32768-54-0 | 6 | 207 - 208 |
Note: Data for dichlorotoluene is provided as a reference due to structural similarity; boiling points for ring-substituted dichloroxylenes are expected to be in a similar range.
Experimental Protocols
Protocol 1: Extractive Distillation
This protocol provides a general methodology for separating two close-boiling dichloroxylene isomers using a solvent to enhance relative volatility.
1. Materials and Equipment:
-
Mixture of dichloroxylene isomers
-
High-purity extractive solvent (e.g., N-methylpyrrolidone, sulfolane)
-
Fractional distillation apparatus with a packed column (e.g., 50 cm Vigreux)
-
Heating mantle with a magnetic stirrer and controller
-
Two round-bottom flasks (one for the still pot, one for collection)
-
Distillation head with reflux control (e.g., a solenoid-operated head)
-
Thermometer or temperature probe
-
Condenser and receiving flask
-
Second distillation setup for solvent recovery
2. Procedure:
-
Setup: Assemble the fractional distillation apparatus. Place the dichloroxylene isomer mixture in the still pot with a stir bar.
-
Solvent Addition: The extractive solvent is typically introduced near the top of the distillation column. A solvent-to-feed ratio (on a molar basis) of 0.2 to 5 is common, with an optimum often found around 1.5-2.0.[7]
-
Heating: Begin heating the still pot. As the mixture boils, the vapors will rise through the packed column, making contact with the down-flowing extractive solvent.
-
Distillation: The solvent will selectively increase the volatility of one isomer over the other. The more volatile isomer will ascend the column, exit the distillation head, condense, and be collected as the distillate.
-
Control: Maintain a high reflux ratio (e.g., 5:1 to 10:1) to maximize separation. Monitor the head temperature; a stable temperature indicates that a pure component is being distilled.
-
Fraction Collection: Collect the purified, more volatile isomer in the receiving flask.
-
Solvent Recovery: The less volatile isomer, along with the extractive solvent, will collect in the still pot. This mixture is then transferred to a second distillation apparatus (often a simple distillation or vacuum distillation setup) to separate the isomer from the high-boiling solvent. The recovered solvent can then be recycled.
Protocol 2: Azeotropic Distillation
This protocol describes the use of an entrainer to form a new azeotrope, facilitating separation.
1. Materials and Equipment:
-
Mixture of dichloroxylene isomers
-
Entrainer (e.g., a compound that forms a low-boiling azeotrope with one isomer)
-
Distillation apparatus equipped with a Dean-Stark trap or similar azeotropic head
-
Heating mantle with stirrer
-
Thermometer, condenser, and receiving flask
2. Procedure:
-
Setup: Assemble the distillation apparatus with the Dean-Stark trap placed between the distillation flask and the condenser.
-
Charging the Flask: Add the dichloroxylene isomer mixture and the selected entrainer to the distillation flask.
-
Heating: Heat the mixture to boiling. The vapor produced will be a mixture of the entrainer and one or more of the isomers, ideally enriched in the newly formed azeotrope.
-
Azeotrope Removal: The vapor condenses and collects in the Dean-Stark trap. If the azeotrope is heterogeneous (forms two immiscible liquid phases upon condensation), the entrainer can often be separated by density and returned to the distillation flask, while the isomer-rich layer is removed.
-
Separation: As the azeotrope is continuously removed, one of the isomers is preferentially depleted from the still pot, allowing for the eventual purification of the other isomer remaining in the flask.
-
Final Purification: The contents of the still pot (enriched in the less volatile isomer) and the collected distillate may require further purification through a simple distillation to remove any remaining entrainer.
Visualizations
Caption: Workflow for separating isomers via extractive distillation.
References
- 1. a,a -Dichloro-o-xylene 98 612-12-4 [sigmaaldrich.com]
- 2. alpha,alpha'-Dichloro-p-xylene(623-25-6)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 3. alpha,alpha'-Dichloro-p-xylene | 623-25-6 [chemicalbook.com]
- 4. 1124-05-6 2,5-DCPX this compound - Products TOP - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]
- 5. 2,4-Dichlorotoluene | 95-73-8 [chemicalbook.com]
- 6. 2,6-Dichlorotoluene | C7H6Cl2 | CID 8368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US3847755A - Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent - Google Patents [patents.google.com]
common side reactions in the chlorination of p-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of p-xylene (B151628).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chlorination of p-xylene, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low yield of desired side-chain chlorinated product and significant formation of ring-chlorinated byproducts. | Presence of trace amounts of metal ions (e.g., iron, zinc, aluminum) which act as Lewis acids, catalyzing ring substitution.[1] | - Use high-purity, metal-free p-xylene.- Employ sequestering agents like phosphorous trichloride (B1173362) or pentachloride to inactivate metal ion catalysts.[1]- Ensure all glassware and equipment are thoroughly cleaned and free of metal contaminants. |
| Reaction carried out in the presence of a Lewis acid catalyst instead of a radical initiator. | - For side-chain chlorination, use a UV light source (e.g., medium-pressure mercury lamp) or a chemical radical initiator (e.g., AIBN).[2] | |
| High reaction temperatures can decrease selectivity.[3] | - Maintain a lower reaction temperature. For instance, initial temperatures of 15-40°C can retard deleterious side reactions.[1] | |
| Formation of a complex mixture of mono-, di-, and polychlorinated products on the side chain. | Inappropriate molar ratio of chlorine to p-xylene. | - Carefully control the stoichiometry of the reaction. For monochlorination, use a molar ratio close to 1:1. The ratio of products is highly dependent on the toluene/chlorine ratio and contact time.[4] |
| Prolonged reaction time. | - Monitor the reaction progress using techniques like gas chromatography (GC) and stop the reaction once the desired product concentration is reached. | |
| Formation of resinous materials or diphenylmethane (B89790) derivatives. | This can be a significant side reaction, especially at the beginning of the chlorination of xylene that is free from ring chlorination.[1][5] | - Employ low initial reaction temperatures (e.g., 15-40°C) to retard the formation of these byproducts. As the chlorination proceeds, the tendency for their formation decreases, and the temperature can be increased.[1] |
| Difficulty in separating the desired chlorinated p-xylene isomer from byproducts. | Isomers of chlorinated xylenes (B1142099) often have very close boiling points, making simple distillation challenging.[6] | - Utilize fractional distillation with a high-efficiency column.- Employ crystallization techniques, as different isomers may have different solubilities and melting points.- Consider preparative chromatography for high-purity requirements. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the chlorination of p-xylene?
A1: The main side reactions are:
-
Ring Chlorination: Electrophilic substitution on the aromatic ring, leading to the formation of 2-chloro-p-xylene (B1217518) and further chlorinated ring products. This is favored by the presence of Lewis acid catalysts (e.g., FeCl₃, AlCl₃) and even trace amounts of metal ions.[1][7]
-
Over-chlorination: Continued chlorination of the desired product to form di-, tri-, and even hexachloro-p-xylene derivatives on the side chains and/or the ring.[4][8]
-
Formation of Diphenylmethane Derivatives: Condensation reactions can occur, particularly at the initial stages of chlorination, leading to the formation of complex diphenylmethane-type structures.[1]
-
Formation of Resinous Materials: Polymerization and other side reactions can lead to the formation of undesirable resinous byproducts.[5]
Q2: How can I selectively achieve side-chain chlorination over ring chlorination?
A2: To favor side-chain chlorination, the reaction should be carried out under free-radical conditions. This can be achieved by:
-
Using UV light: Irradiation with a UV lamp initiates the formation of chlorine radicals.[2][3]
-
Using a radical initiator: Compounds like azobisisobutyronitrile (AIBN) can be used to initiate the radical chain reaction.
-
Elevated temperatures in the absence of Lewis acids: High temperatures (e.g., boiling point of p-xylene) can also promote free-radical chlorination.[4]
-
Avoiding Lewis acid catalysts and metal contamination: Rigorously exclude any substances that can catalyze electrophilic aromatic substitution.[1]
Q3: What conditions favor ring chlorination of p-xylene?
A3: Ring chlorination is an electrophilic aromatic substitution reaction and is favored by:
-
Presence of a Lewis acid catalyst: Catalysts such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or antimony pentachloride (SbCl₅) are commonly used to promote ring chlorination.[8][9]
-
Low temperatures: The reaction is typically carried out at lower temperatures compared to side-chain chlorination.
-
Absence of radical initiators: The reaction should be performed in the dark to avoid photochemical side-chain reactions.
Q4: What is the expected product distribution in the ring chlorination of p-xylene?
A4: In the initial monochlorination of p-xylene on the aromatic ring, only one product, 2-chloro-1,4-dimethylbenzene, is formed due to the symmetry of the p-xylene molecule.[10] Upon further chlorination, a mixture of dichlorinated isomers, primarily 2,3-dichloro-p-xylene and 2,5-dichloro-p-xylene, will be formed. The ratio of these isomers can be influenced by the reaction conditions and catalyst used.[11]
Experimental Protocols
Key Experiment 1: Selective Side-Chain Monochlorination of p-Xylene
Objective: To synthesize 4-(chloromethyl)toluene with high selectivity over ring-chlorinated byproducts.
Methodology:
-
Apparatus Setup: A jacketed glass reactor equipped with a UV lamp (e.g., 100 W medium-pressure Hanovia), a reflux condenser, a thermocouple, a chlorine gas inlet, and a mechanical stirrer is assembled. The reflux condenser should be cooled to a low temperature (e.g., -25°C) to minimize the loss of volatile reactants and products.[2]
-
Reactant Charging: The reactor is charged with high-purity p-xylene and a suitable solvent if desired (e.g., benzotrifluoride).[2] It is crucial to ensure the absence of metal contaminants.
-
Reaction Initiation: The reaction mixture is heated to the desired temperature (e.g., 65-90°C). The UV lamp is turned on to initiate the free-radical reaction.[2]
-
Chlorine Gas Introduction: Chlorine gas is bubbled into the reaction mixture at a controlled flow rate. The molar ratio of chlorine to p-xylene should be carefully controlled to favor monochlorination.
-
Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing them by gas chromatography (GC) to determine the relative amounts of starting material, desired product, and byproducts.
-
Reaction Termination: Once the desired conversion is achieved, the chlorine gas flow and the UV lamp are turned off.
-
Work-up and Purification: The reaction mixture is cooled, and any dissolved hydrogen chloride and excess chlorine are removed by purging with an inert gas. The product is then purified by fractional distillation under reduced pressure.
Key Experiment 2: Ring Chlorination of p-Xylene
Objective: To synthesize 2-chloro-1,4-dimethylbenzene.
Methodology:
-
Apparatus Setup: A standard three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a gas outlet connected to a trap for HCl, and a thermometer is used. The reaction should be protected from light.
-
Reactant Charging: The flask is charged with p-xylene and a Lewis acid catalyst (e.g., anhydrous ferric chloride, approximately 1% by weight of p-xylene).[8] A solvent such as perchloroethylene can be used.[8]
-
Chlorine Introduction: Chlorine gas is introduced into the stirred reaction mixture at a controlled rate, maintaining the reaction temperature between 60-120°C.[8]
-
Reaction Monitoring: The reaction is monitored by GC analysis to follow the consumption of p-xylene and the formation of 2-chloro-1,4-dimethylbenzene.
-
Reaction Termination: When the desired level of conversion is reached, the chlorine feed is stopped.
-
Work-up and Purification: The catalyst is removed by filtration. The filtrate is washed with water and a dilute solution of sodium bicarbonate to remove residual acid and then dried over an anhydrous salt (e.g., MgSO₄). The product is isolated and purified by distillation.
Visualizations
Caption: Reaction pathways for side-chain versus ring chlorination of p-xylene.
Caption: A logical workflow for troubleshooting common issues in p-xylene chlorination.
References
- 1. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 2. US6117278A - Method of making α-chloroxylenes - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CHLORINATION OF TOLUENE [almerja.com]
- 5. patents.justia.com [patents.justia.com]
- 6. benchchem.com [benchchem.com]
- 7. Toluene - Wikipedia [en.wikipedia.org]
- 8. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. homework.study.com [homework.study.com]
- 11. researchgate.net [researchgate.net]
minimizing the formation of trichloro-p-xylene impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of trichloro-p-xylene impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of trichloro-p-xylene impurity formation?
The most common cause of trichloro-p-xylene formation is over-chlorination during reactions intended to produce mono- or di-chlorinated p-xylene (B151628) derivatives. This can be influenced by factors such as reaction time, temperature, catalyst choice, and the molar ratio of chlorine to p-xylene.
Q2: How can I detect and quantify trichloro-p-xylene impurities in my sample?
Gas chromatography coupled with mass spectrometry (GC/MS) or a flame ionization detector (GC/FID) are the most common and reliable methods for detecting and quantifying trichloro-p-xylene impurities.[1][2] These techniques offer high sensitivity and can separate different chlorinated isomers.
Q3: What is the key difference between ring chlorination and side-chain chlorination of p-xylene?
Ring chlorination involves the substitution of hydrogen atoms on the aromatic ring of p-xylene with chlorine atoms. This is typically promoted by Lewis acid catalysts. Side-chain chlorination, on the other hand, involves the substitution of hydrogen atoms on the methyl groups of p-xylene. This reaction is often initiated by UV light or radical initiators. The choice of reaction conditions is critical to direct the chlorination to the desired position and avoid unwanted side products.
Q4: Can trichloro-p-xylene impurities be formed in reactions other than direct chlorination?
While direct chlorination is the primary source, the presence of chlorine-containing reagents or solvents in other reactions involving p-xylene could potentially lead to the formation of chlorinated impurities, including trichloro-p-xylene, under certain conditions (e.g., high temperatures, presence of catalytic metal impurities).
Troubleshooting Guide: Minimizing Trichloro-p-xylene in Chlorination Reactions
This guide addresses common issues encountered during the chlorination of p-xylene that can lead to the formation of trichloro-p-xylene as an impurity.
| Issue | Probable Cause | Recommended Solution |
| High levels of trichloro-p-xylene detected. | Over-chlorination: The reaction has proceeded beyond the desired dichlorination stage. | - Reduce the total amount of chlorine introduced into the reaction mixture. - Shorten the reaction time. - Monitor the reaction progress closely using in-process controls (e.g., GC analysis) to stop the reaction at the optimal point. |
| Inappropriate catalyst: The catalyst used may be too active or non-selective, promoting further chlorination. | - For ring chlorination, consider using a milder Lewis acid catalyst. A combination of a primary catalyst (e.g., antimony trichloride) and a co-catalyst (e.g., an organic sulfur compound) can improve selectivity for dichlorination and minimize trichlorination.[3] - Ensure the complete removal of any catalysts that might promote side-chain chlorination if ring chlorination is the desired outcome. | |
| High reaction temperature: Elevated temperatures can increase the rate of all reactions, including the formation of undesired over-chlorinated products. | - Maintain a controlled and lower reaction temperature. For instance, in some chlorination processes, maintaining the temperature around 55°C can favor the formation of dichloro-p-xylene over trichloro-p-xylene.[3] | |
| Inconsistent product purity between batches. | Poor process control: Variations in reaction parameters such as temperature, chlorine feed rate, and agitation. | - Implement strict control over all reaction parameters. - Ensure consistent and efficient mixing to maintain a homogenous reaction mixture. |
| Difficulty in removing trichloro-p-xylene impurity. | Similar physical properties: Trichloro-p-xylene may have a boiling point and solubility profile close to the desired product, making separation by distillation or simple crystallization challenging. | - Employ fractional crystallization, as the freezing points of different isomers and chlorinated species can vary.[4] - Consider preparative chromatography for small-scale purification to achieve high purity. |
Data on Trichloro-p-xylene Formation
The following table summarizes the product distribution from the chlorination of p-xylene under different catalytic conditions, highlighting the formation of trichloro-p-xylene as a byproduct.
| Catalyst System | 2-chloro-p-xylene (%) | 2,5-dichloro-p-xylene (%) | 2,3-dichloro-p-xylene (%) | trichloro-p-xylene (%) | Reference |
| Antimony trichloride (B1173362) & bis(p-chlorophenyl) sulfide (B99878) | 8.3 | 77.3 | 13.4 | 0.5 | [3] |
| Ferric chloride | < 0.1 | 78.0 | 11.2 | 10.6 | [3] |
As the data indicates, the choice of catalyst system has a significant impact on the formation of trichloro-p-xylene. The use of ferric chloride resulted in a substantially higher percentage of trichloro-p-xylene compared to the antimony trichloride and organic sulfur co-catalyst system.[3]
Experimental Protocols
Protocol 1: Selective Chlorination of p-Xylene to Minimize Trichloro-p-xylene Formation
This protocol is based on a method designed to maximize the yield of this compound while minimizing over-chlorination.[3]
Materials:
-
p-Xylene
-
Carbon tetrachloride (solvent)
-
Antimony trichloride (catalyst)
-
bis(p-chlorophenyl) sulfide (co-catalyst)
-
Chlorine gas
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, gas inlet, thermometer, and reflux condenser
Procedure:
-
Charge the reaction vessel with p-xylene, carbon tetrachloride, bis(p-chlorophenyl) sulfide, and antimony trichloride.
-
With agitation, slowly introduce chlorine gas into the reaction mixture.
-
Gradually increase the reaction temperature to 55°C and maintain this temperature for the duration of the reaction.
-
Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography.
-
Once the desired level of dichlorination is achieved and the formation of trichloro-p-xylene is minimal, stop the chlorine feed.
-
Purge the reaction mixture with nitrogen gas to remove any residual chlorine and hydrogen chloride.
-
The solvent can be removed by distillation to isolate the product mixture.
Protocol 2: Analysis of Trichloro-p-xylene Impurity by GC/MS
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC/MS)
-
Capillary column suitable for separating aromatic hydrocarbons (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration appropriate for GC/MS analysis.
-
GC Conditions:
-
Injector temperature: 250°C
-
Oven program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI)
-
Scan range: A mass range appropriate for detecting p-xylene and its chlorinated derivatives (e.g., m/z 50-300).
-
-
Analysis:
-
Inject the prepared sample into the GC/MS.
-
Identify the peaks corresponding to p-xylene, monochloro-p-xylene, dichloro-p-xylene isomers, and trichloro-p-xylene based on their retention times and mass spectra.
-
Quantify the amount of each component by integrating the peak areas and comparing them to a calibration curve generated from certified reference standards.
-
Visualizations
Caption: Reaction pathway for the chlorination of p-xylene.
Caption: Troubleshooting logic for high trichloro-p-xylene impurity.
References
Technical Support Center: Poly(p-phenylene vinylene) (PPV) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives, with a primary focus on resolving issues related to low polymer yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our FAQs and troubleshooting guides are designed to help you identify and resolve common issues in your PPV synthesis.
Issue 1: Low or No Polymer Yield in Gilch Polymerization
Question: I am performing a Gilch polymerization to synthesize an alkoxy-substituted PPV, but my yield is significantly lower than expected, or I'm recovering only starting material. What are the potential causes and how can I troubleshoot this?
Answer:
Low yield in a Gilch polymerization can stem from several factors, ranging from reagent quality to reaction conditions. The Gilch route, while popular for producing high molecular weight PPVs, is sensitive to a number of variables.
Potential Causes and Troubleshooting Steps:
-
Monomer Impurity: The purity of the α,α'-dihalo-p-xylene monomer is critical. Impurities can terminate the polymerization chain reaction.
-
Recommendation: Recrystallize the monomer before use. Verify purity using techniques like NMR spectroscopy and melting point analysis.
-
-
Base Strength and Stoichiometry: The base, typically a strong one like potassium tert-butoxide (KOtBu), initiates the polymerization by dehydrohalogenation.
-
Recommendation: Use a freshly opened or properly stored container of base. Ensure the stoichiometry of the base to the monomer is correct; an insufficient amount will lead to incomplete polymerization.
-
-
Solvent and Temperature Effects: The choice of solvent and the reaction temperature significantly influence both the yield and the molecular weight of the resulting polymer.[1][2]
-
Oxygen Contamination: The polymerization mechanism can have radical characteristics, making it sensitive to oxygen, which can act as a radical scavenger and terminate polymerization.[4]
-
Recommendation: Ensure all solvents are thoroughly deoxygenated before use. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
-
Side Reactions: A common side reaction in the Gilch route is the formation of [2.2]paracyclophanes, which are non-polymeric byproducts that reduce the overall yield of the desired polymer.[5][6]
-
Recommendation: Optimizing monomer concentration and the rate of base addition can help minimize the formation of these cyclic dimers. Slower addition of the base at a low temperature can favor polymerization over cyclization.
-
Troubleshooting Workflow for Low Yield in Gilch Polymerization:
Caption: Troubleshooting workflow for low yield in Gilch polymerization.
Issue 2: Poor Solubility of the Synthesized PPV
Question: I've synthesized a PPV derivative, but it has very poor solubility in common organic solvents, making it difficult to purify and process. What could be the reason, and how can I improve its solubility?
Answer:
The poor solubility of PPV is a well-known challenge, primarily due to the rigid-rod nature of the polymer backbone which promotes strong interchain interactions and aggregation.[7]
Potential Causes and Mitigation Strategies:
-
Insufficient Solubilizing Side Chains: The length and branching of the alkoxy or alkyl side chains are the most critical factors for ensuring solubility.
-
Recommendation: If you are designing a new PPV derivative, consider incorporating longer or branched side chains on the phenyl rings. For instance, the 2-ethylhexyloxy group in MEH-PPV is a common choice for enhancing solubility.
-
-
High Molecular Weight and Low Polydispersity: While high molecular weight is often desirable for device performance, extremely long and uniform chains can pack more efficiently, leading to reduced solubility.
-
Recommendation: You can control the molecular weight by adjusting the reaction time, temperature, or by adding a chain-capping agent.[3]
-
-
Cross-linking: Unwanted side reactions can lead to cross-linking between polymer chains, resulting in an insoluble gel.
-
Recommendation: Review your polymerization conditions. High temperatures and high monomer concentrations can sometimes favor cross-linking. Ensure that your monomer is bifunctional and does not contain reactive groups that could lead to branching or cross-linking.
-
-
"Side-Chain Crystallization Effect": Even with solubilizing groups, if the side chains are too uniform and linear, they can crystallize, reducing the overall solubility of the polymer.[3]
-
Recommendation: Introducing some asymmetry in the side chains or using a mixture of monomers with different side chains can disrupt this packing and improve solubility.
-
Issue 3: Low Yield in Horner-Wadsworth-Emmons (HWE) Polycondensation for PPV Synthesis
Question: I am using the Horner-Wadsworth-Emmons (HWE) reaction to synthesize a PPV oligomer, but the yield is very low. What are the common pitfalls in this step-growth polymerization?
Answer:
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for forming carbon-carbon double bonds and is used for PPV synthesis, typically yielding oligomers.[8] Low yields often point to issues with the deprotonation of the phosphonate (B1237965) or the stability of the reactants.
Potential Causes and Troubleshooting Steps:
-
Ineffective Deprotonation: The phosphonate carbanion must be generated efficiently for the reaction to proceed.
-
Recommendation: The choice of base is critical. If you are using a weaker base like NaOEt, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS).[9] The acidity of the proton alpha to the phosphonate is a key factor.
-
-
Steric Hindrance: Bulky groups on either the phosphonate monomer or the dialdehyde (B1249045) monomer can sterically hinder the reaction.[9]
-
Recommendation: While monomer design is often fixed, optimizing reaction temperature and time can help overcome some steric barriers. Longer reaction times may be necessary.
-
-
Base-Sensitive Functional Groups: If your monomers contain functional groups that are sensitive to strong bases, this can lead to side reactions and decomposition.[9]
-
Recommendation: Consider using milder reaction conditions, such as the Masamune-Roush conditions which utilize LiCl with an amine base.[10]
-
-
Reaction Temperature: The temperature can affect the rate of reaction and the stability of the intermediates.
-
Recommendation: While some HWE reactions are run at low temperatures to control selectivity, low yield might be improved by allowing the reaction to warm to room temperature or even by gentle heating.[9]
-
Logical Relationship Diagram for HWE Troubleshooting:
Caption: Troubleshooting logic for low yield in HWE polycondensation.
Quantitative Data Summary
The yield and molecular weight of PPV are highly dependent on the synthesis route and reaction conditions. Below is a summary of representative data for the Gilch synthesis of MEH-PPV.
| Synthesis Method | Solvent | Temperature (°C) | Resulting Polymer | Yield (%) | Reference |
| Gilch | n-Pentane | 25 | Low Molecular Weight (32 kg/mol ) | 97 | [1][2] |
| Gilch | Toluene | 55 | High Molecular Weight (397 kg/mol ) | 65 | [1][2] |
| Gilch (with end-capper) | THF | N/A | Controlled Molecular Weight | 20-35 | [3] |
Key Experimental Protocols
Protocol 1: Gilch Polymerization for MEH-PPV (High Molecular Weight)
This protocol is adapted from literature procedures aimed at producing high molecular weight MEH-PPV.[1][2]
Materials:
-
2,5-bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene (monomer)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
Monomer Preparation: Dissolve the monomer in anhydrous, deoxygenated toluene in a flame-dried, three-necked flask equipped with a condenser, magnetic stirrer, and an inert gas inlet.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for at least 30 minutes to ensure an oxygen-free environment.
-
Base Addition: In a separate flask, dissolve KOtBu in anhydrous, deoxygenated toluene.
-
Polymerization: Heat the monomer solution to 55°C. Slowly add the KOtBu solution to the monomer solution dropwise over a period of 1-2 hours with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to stir at 55°C for 24 hours. The solution will become viscous and may change color.
-
Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a large volume of methanol with stirring. The polymer will precipitate.
-
Purification: Filter the precipitated polymer. To further purify, redissolve the polymer in a minimal amount of a good solvent (e.g., chloroform (B151607) or THF) and re-precipitate it into methanol. Repeat this process 2-3 times.
-
Drying: Collect the final polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Experimental Workflow for Gilch Polymerization:
Caption: General experimental workflow for Gilch polymerization.
References
- 1. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. davidlu.net [davidlu.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. PPV Polymerization through the Gilch Route: Diradical Character of Monomers. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of High Molecular Weight PPV
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of high molecular weight poly(p-phenylene vinylene) (PPV). The information is tailored for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing high molecular weight PPV?
The synthesis of high molecular weight PPV is often complicated by several factors. Step-growth polymerization methods, such as Wittig and Heck couplings, tend to yield oligomers or polymers with low molecular weights, typically between 3,000 and 10,000 g/mol .[1] The insolubility of the rigid PPV backbone can lead to premature precipitation during polymerization, which halts chain growth. Furthermore, the purity of monomers is critical, as impurities can act as chain-terminating agents.[2][3]
Q2: Which synthetic routes are most effective for achieving high molecular weight PPV?
Precursor routes are generally the most successful for obtaining high molecular weight PPV. These methods involve the synthesis of a soluble precursor polymer that is later converted to the final conjugated polymer. Notable precursor routes include:
-
The Gilch Route: This is a widely used method that can produce high molecular weight PPV derivatives. The molecular weight can be controlled by adjusting reaction parameters such as temperature, solvent, and monomer concentration.[4][5]
-
Ring-Opening Metathesis Polymerization (ROMP): ROMP of a suitable precursor monomer, such as a silyl-substituted paracyclophane derivative, can yield a high molecular weight and soluble precursor polymer.[1] This precursor can then be converted to PPV thermally.
Q3: How does monomer purity affect the molecular weight of PPV?
Monomer purity is a critical factor in achieving high molecular weight polymers.[2][3] Impurities present in the monomers, even in trace amounts, can act as chain terminators, leading to a significant reduction in the final molecular weight.[2] It is imperative to use high-purity monomers (≥99%) to minimize premature termination of the growing polymer chains.[6]
Q4: Can the choice of solvent influence the molecular weight of PPV?
Yes, the solvent plays a crucial role in the synthesis of high molecular weight PPV. For the Gilch synthesis of MEH-PPV, the choice of solvent has been shown to significantly impact the resulting molecular weight. For instance, using toluene (B28343) as the reaction solvent at 55 °C has been reported to yield high molecular weight MEH-PPV (397 kg mol⁻¹), while n-pentane at 25 °C produces lower molecular weight polymer (32 kg mol⁻¹).[5] The solvent must be able to keep the growing polymer chains in solution to prevent premature precipitation and allow for further chain growth.
Troubleshooting Guide: Low Molecular Weight PPV
One of the most common issues in PPV synthesis is obtaining a polymer with a lower than desired molecular weight. This guide provides a systematic approach to troubleshooting this problem.
Problem: Consistently Low Molecular Weight of PPV
Below is a troubleshooting workflow to diagnose and resolve issues leading to low molecular weight PPV.
Caption: Troubleshooting workflow for low molecular weight PPV synthesis.
Quantitative Data on PPV Synthesis
The following table summarizes the molecular weights of PPV derivatives obtained under various synthetic conditions.
| Polymer | Synthesis Method | Solvent | Temperature (°C) | Molecular Weight (Mw, kg/mol ) | Polydispersity Index (PDI) | Reference |
| MEH-PPV | Gilch | Toluene | 55 | 397 | - | [5] |
| MEH-PPV | Gilch | n-Pentane | 25 | 32 | - | [5] |
| PPV derivative | Heck Coupling | - | - | 3 - 10 | - | [1] |
| PPV oligomer | ROMP | - | - | 3.46 | - | [7] |
| PPV oligomer | ROMP | - | - | 6.16 | - | [7] |
| MDMO-PPV | - | - | - | 25 | - | [8] |
| MDMO-PPV | - | - | - | 85 | - | [8] |
| MDMO-PPV | - | - | - | 450 | - | [8] |
Experimental Protocols
Gilch Synthesis of MEH-PPV (High Molecular Weight)
This protocol is adapted from conditions reported to yield high molecular weight MEH-PPV.[5]
Materials:
-
2-methoxy-5-(2-ethylhexyloxy)-p-xylenebis(chloride) (monomer)
-
Potassium tert-butoxide (base)
-
Toluene (solvent)
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Purification: The monomer should be purified by recrystallization to ensure high purity (>99%).
-
Reaction Setup: A dried three-neck flask equipped with a magnetic stirrer, a condenser, and a gas inlet/outlet is assembled. The system is purged with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Reaction:
-
Add the purified monomer to the flask, followed by the addition of dry toluene via a syringe to achieve the desired monomer concentration.
-
Heat the solution to 55 °C with stirring.
-
In a separate flask, prepare a solution of potassium tert-butoxide in toluene.
-
Slowly add the potassium tert-butoxide solution to the monomer solution over a period of 1-2 hours.
-
Allow the reaction to proceed at 55 °C for 24 hours under an inert atmosphere.
-
-
Polymer Isolation:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing methanol with vigorous stirring. The polymer will precipitate.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with methanol to remove any unreacted monomer and base.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Synthesis of a PPV Precursor via Ring-Opening Metathesis Polymerization (ROMP)
This protocol provides a general outline for synthesizing a PPV precursor using ROMP, which is known to produce high molecular weight polymers.[1]
Materials:
-
Silyl-substituted paracyclophane derivative (monomer)
-
Grubbs' catalyst (e.g., first, second, or third generation)
-
Anhydrous and deoxygenated solvent (e.g., toluene or dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer and Solvent Preparation: The monomer must be pure, and the solvent should be rigorously dried and deoxygenated to prevent catalyst deactivation.
-
Reaction Setup: The reaction is carried out in a Schlenk flask or a glovebox under a strict inert atmosphere.
-
Polymerization:
-
Dissolve the monomer in the anhydrous, deoxygenated solvent in the reaction flask.
-
In a separate vial inside the glovebox, weigh the Grubbs' catalyst and dissolve it in a small amount of the solvent.
-
Add the catalyst solution to the monomer solution with stirring.
-
The reaction is typically run at room temperature or slightly elevated temperatures for a few hours. The progress can be monitored by techniques like NMR or GPC.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a quenching agent like ethyl vinyl ether.
-
Precipitate the precursor polymer by adding the reaction solution to a non-solvent such as methanol.
-
Collect the polymer by filtration, wash it, and dry it under vacuum.
-
-
Conversion to PPV:
-
The soluble precursor polymer is then cast into a film.
-
The film is heated under vacuum at a specific temperature to eliminate the silyl (B83357) groups and form the conjugated PPV structure.
-
References
- 1. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of poly(propylene fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. davidlu.net [davidlu.net]
- 5. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. iosrjournals.org [iosrjournals.org]
Technical Support Center: Optimizing Catalyst Concentration for p-Xylene Chlorination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of p-xylene (B151628).
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the chlorination of p-xylene?
A1: The choice of catalyst depends on the desired position of chlorination (aromatic ring vs. side-chain).
-
Ring Chlorination: Lewis acids are the most common catalysts for electrophilic aromatic substitution on the p-xylene ring. These include ferric chloride (FeCl₃), aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), antimony pentachloride (SbCl₅), and boron trifluoride (BF₃).[1] Ferric chloride is often preferred due to its effectiveness and relatively low cost.
-
Side-Chain (Methyl Group) Chlorination: This reaction proceeds via a free-radical mechanism and is typically initiated by UV light or chemical initiators like organic peroxides. It is crucial to exclude Lewis acid catalysts to prevent unwanted ring chlorination.
Q2: What is a typical starting concentration for a Lewis acid catalyst like ferric chloride (FeCl₃)?
A2: A common starting point for ferric chloride concentration is around 1% by weight of the p-xylene.[1] However, the optimal concentration can vary depending on other reaction conditions such as temperature, solvent, and the desired conversion rate.
Q3: How does catalyst concentration affect the reaction?
A3: Catalyst concentration directly influences the reaction rate and can also impact product selectivity.
-
Higher Catalyst Concentration: Generally leads to a faster reaction rate. However, excessively high concentrations can promote the formation of polychlorinated byproducts and increase the generation of impurities.
-
Lower Catalyst Concentration: May result in a slower reaction rate but can improve selectivity for monochlorinated products. However, if the concentration is too low, the reaction may not proceed to completion within a reasonable timeframe.
Q4: What are the main byproducts in p-xylene chlorination, and how can they be minimized?
A4: The primary byproducts are dichlorinated p-xylene isomers (2,5-dichloro-p-xylene and 2,3-dichloro-p-xylene) and other polychlorinated species. Minimizing these byproducts can be achieved by:
-
Optimizing Catalyst Concentration: Using the lowest effective catalyst concentration.
-
Controlling Reaction Temperature: Lower temperatures generally favor monosubstitution.
-
Monitoring Reaction Time: Stopping the reaction once the desired conversion of the starting material is achieved to prevent further chlorination of the product.
-
Stoichiometry Control: Using a controlled molar ratio of chlorine to p-xylene.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Conversion of p-Xylene | 1. Insufficient Catalyst Concentration: The catalyst loading may be too low to effectively drive the reaction. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Mixing/Agitation: Inadequate mixing can lead to mass transfer limitations, especially in a gas-liquid reaction. 4. Catalyst Deactivation: Moisture or other impurities in the reactants or solvent can deactivate the Lewis acid catalyst. | 1. Increase Catalyst Concentration: Incrementally increase the catalyst concentration (e.g., in 0.5% w/w steps) and monitor the effect on conversion. 2. Increase Reaction Temperature: Gradually raise the temperature, but be mindful of potential decreases in selectivity. 3. Improve Agitation: Ensure vigorous and efficient stirring to maximize the contact between reactants and catalyst. 4. Use Anhydrous Conditions: Ensure all reactants, solvents, and the reaction vessel are thoroughly dried before use. |
| Poor Selectivity (High Polychlorination) | 1. High Catalyst Concentration: Excess catalyst can accelerate the rate of subsequent chlorination reactions. 2. High Reaction Temperature: Higher temperatures can provide the activation energy for di- and polychlorination. 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the p-xylene has been consumed will lead to further chlorination of the monochloro-p-xylene product. 4. High Local Concentration of Chlorine: Poor dispersion of chlorine gas can lead to localized areas of high concentration, promoting multiple substitutions. | 1. Decrease Catalyst Concentration: Reduce the amount of catalyst used. 2. Lower Reaction Temperature: Conduct the reaction at a lower temperature to favor monosubstitution. 3. Monitor Reaction Progress: Use techniques like GC-MS to track the disappearance of p-xylene and the formation of the desired product, and quench the reaction at the optimal time.[2] 4. Control Chlorine Addition: Introduce chlorine gas at a slower, controlled rate with efficient stirring to ensure it is well-dispersed in the reaction mixture. |
| Formation of Side-Chain Chlorinated Byproducts | 1. Presence of UV Light: Exposure to UV light can initiate free-radical chlorination on the methyl groups. 2. High Reaction Temperatures: Very high temperatures can sometimes promote side-chain reactions even without UV light. | 1. Protect from Light: Conduct the reaction in a vessel protected from UV light (e.g., an amber glass flask or a flask wrapped in aluminum foil). 2. Moderate Temperature: Maintain the reaction temperature within the optimal range for electrophilic aromatic chlorination. |
| Inconsistent Reaction Rates | 1. Variable Catalyst Quality/Activity: The catalyst may be old, hydrated, or from an unreliable source. 2. Impurities in Reactants/Solvent: Traces of water or other compounds can interfere with the catalyst. | 1. Use Fresh, High-Purity Catalyst: Ensure the Lewis acid catalyst is anhydrous and of high purity. 2. Purify Reactants and Solvent: Use freshly distilled solvents and high-purity p-xylene. |
Data Presentation
Table 1: Hypothetical Effect of FeCl₃ Concentration on p-Xylene Chlorination at 50°C
| Catalyst Conc. (% w/w of p-xylene) | p-Xylene Conversion (%) | Selectivity for Monochloro-p-xylene (%) | Dichloro-p-xylene Formation (%) |
| 0.5 | 45 | 95 | 5 |
| 1.0 | 85 | 90 | 10 |
| 2.0 | 98 | 75 | 25 |
| 3.0 | >99 | 60 | 40 |
Note: This table presents illustrative data to demonstrate the general trends. Actual results will vary based on specific experimental conditions.
Experimental Protocols
Detailed Methodology for Optimizing Ferric Chloride Concentration in p-Xylene Chlorination
1. Materials and Setup:
-
p-Xylene (anhydrous, >99% purity)
-
Ferric Chloride (anhydrous, >98% purity)
-
Solvent (e.g., perchloroethylene or dichloromethane, anhydrous)
-
Chlorine gas source with a flow meter
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a gas outlet leading to a scrubber (e.g., a sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl gas).
-
Heating mantle with a temperature controller and a thermometer.
-
Ice bath for cooling.
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis.
2. Reaction Procedure:
-
Set up the reaction apparatus in a fume hood and ensure it is completely dry.
-
To the flask, add a measured amount of p-xylene and the chosen anhydrous solvent.
-
Add the desired weight percentage of anhydrous ferric chloride to the flask.
-
Begin stirring the mixture and heat it to the target reaction temperature (e.g., 50°C).
-
Once the temperature is stable, start bubbling chlorine gas into the reaction mixture at a slow, controlled rate.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes). Quench the aliquot with a sodium thiosulfate (B1220275) solution to remove unreacted chlorine, and extract with a small amount of solvent. Analyze the organic layer by GC-MS to determine the relative amounts of p-xylene, monochloro-p-xylene, and dichloro-p-xylene.
-
Once the desired conversion of p-xylene is achieved, stop the flow of chlorine gas and turn off the heating.
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction by slowly adding a dilute solution of sodium thiosulfate or sodium sulfite (B76179) to neutralize any remaining chlorine.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product if necessary, for example, by distillation.
3. Analysis:
-
Use GC-MS to identify and quantify the components of the crude product mixture.[2] This will allow for the calculation of p-xylene conversion and the selectivity for the desired monochlorinated product.
Visualizations
Caption: Experimental workflow for optimizing catalyst concentration.
Caption: Troubleshooting logic for common p-xylene chlorination issues.
References
Technical Support Center: Temperature Control in Exothermic Chlorination Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in exothermic chlorination reactions.
Troubleshooting Guides
Uncontrolled temperature excursions in exothermic chlorination reactions can lead to reduced product yield, increased impurity formation, and potentially hazardous runaway conditions. This guide addresses common issues encountered during these experiments.
Issue 1: Rapid, Uncontrolled Temperature Rise (Runaway Reaction)
Symptoms:
-
A sudden and sharp increase in reactor temperature that does not respond to standard cooling adjustments.
-
Rapid pressure buildup within the reactor.
-
Vigorous boiling or fuming from the reaction mixture.
-
Changes in the color or viscosity of the reaction mixture.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Cooling Capacity | - Verify Cooling System Function: Ensure the cooling fluid is circulating at the correct flow rate and temperature. Check for any blockages in the cooling lines or jacket. - Increase Cooling Efficiency: Use a colder cooling medium or increase its flow rate. For laboratory setups, ensure the ice bath is well-maintained and in full contact with the reactor surface. - Reduce Reactant Addition Rate: Slowing the rate of chlorine or substrate addition will reduce the rate of heat generation. |
| Incorrect Reactant Concentration | - Verify Reagent Purity and Concentration: Impurities can sometimes catalyze side reactions, leading to unexpected exotherms. Use reagents of known purity and verify their concentrations before use. - Dilute the Reaction Mixture: Increasing the solvent volume can help to better absorb and dissipate the heat generated. |
| Poor Mixing | - Check Agitator Function: Ensure the stirrer is operating at the correct speed and that the impeller is properly positioned to provide adequate mixing. Poor mixing can lead to localized "hot spots" where the reaction accelerates uncontrollably. |
| Delayed Reaction Initiation | - Ensure Proper Initiation: Some chlorination reactions have an induction period. If the reactants are added too quickly before the reaction initiates, they can accumulate and then react all at once, leading to a rapid exotherm. Add a small amount of reactant initially and wait for the reaction to begin before adding the remainder at a controlled rate. |
Issue 2: Temperature Fluctuations or Oscillations
Symptoms:
-
The reactor temperature cycles above and below the desired setpoint.
-
Difficulty in maintaining a stable reaction temperature.
Possible Causes & Solutions:
| Cause | Solution |
| PID Controller Tuning | - Optimize PID Parameters: The Proportional-Integral-Derivative (PID) controller for the cooling system may not be properly tuned for the specific thermal load of the reaction. Adjust the P, I, and D parameters to achieve a more stable temperature response. |
| Inconsistent Cooling Fluid Flow | - Check for Pump Malfunctions: A faulty pump can deliver inconsistent coolant flow, leading to temperature oscillations. - Inspect for Blockages: Partial blockages in the cooling lines can cause intermittent flow. |
| Variable Reactant Feed Rate | - Ensure Consistent Feed: If using a syringe pump or other automated addition system, verify that it is delivering the reactant at a constant and accurate rate. |
Issue 3: Localized Hot Spots on the Reactor Wall
Symptoms:
-
Discoloration or charring on a specific area of the reactor.
-
Inconsistent product quality or yield.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Mixing | - Improve Agitation: Increase the stirring speed or use a different type of impeller to ensure homogenous mixing throughout the reactor. |
| Direct Addition of Reactant onto Reactor Wall | - Subsurface Addition: Introduce the chlorine gas or liquid reactant below the surface of the reaction mixture to promote rapid dispersion and prevent localized high concentrations near the reactor wall. |
| Fouling on Reactor Surface | - Clean the Reactor Thoroughly: Deposits on the reactor wall can insulate the surface, leading to poor heat transfer and the formation of hot spots. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when performing an exothermic chlorination reaction?
A1:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of toxic chlorine gas and chlorinated byproducts.
-
Emergency Preparedness: Have an emergency plan in place, including access to an emergency shower, eyewash station, and appropriate fire extinguishing equipment. An emergency shutdown procedure should be clearly defined.
-
Runaway Reaction Prevention: Implement measures to prevent runaway reactions, such as ensuring adequate cooling capacity, controlling reactant addition rates, and using a reaction calorimeter to understand the thermal hazards of the reaction.
Q2: How does temperature affect the selectivity of chlorination reactions?
A2: Temperature can significantly influence the selectivity of chlorination reactions. In many cases, higher temperatures can lead to the formation of undesired byproducts through further chlorination or side reactions. For example, in the chlorination of ethane, higher temperatures promote the further chlorination of the initial product, ethyl chloride, to dichloroethanes.
Q3: What are the best practices for monitoring the temperature of an exothermic chlorination reaction?
A3:
-
Use a calibrated temperature probe: Ensure your thermocouple or RTD is accurately calibrated.
-
Proper probe placement: The temperature probe should be immersed in the reaction mixture, away from the reactor walls and agitator shaft, to get a representative reading of the bulk temperature.
-
Continuous monitoring: Use a data logging system to continuously record the temperature throughout the reaction. This will help you identify any trends or deviations from the setpoint.
-
Redundant probes: For larger or more critical reactions, consider using a secondary temperature probe as a backup and to verify the readings of the primary probe.
Q4: What type of cooling system is most appropriate for laboratory-scale exothermic chlorination reactions?
A4: For small-scale laboratory reactions, a simple ice-water bath or a cryostat with a circulating cooling fluid is often sufficient. For larger laboratory setups or reactions with a very high heat of reaction, a jacketed reactor connected to a recirculating chiller is recommended for more precise temperature control.
Q5: How can I estimate the cooling capacity needed for my reaction?
A5: A preliminary estimation can be made using the heat of reaction (if known), the rate of reactant addition, and the heat capacity of the reaction mixture. For more accurate determination, reaction calorimetry is the preferred method. This technique measures the heat evolved during the reaction under controlled conditions and provides crucial data for safe scale-up.
Quantitative Data for Common Chlorination Reactions
The following tables provide approximate quantitative data for select exothermic chlorination reactions. This data should be used as a starting point, and reaction conditions should be optimized for each specific application.
Table 1: Heats of Reaction for Select Chlorination Reactions
| Reaction | Substrate | Product | Molar Enthalpy of Reaction (ΔHr) (kJ/mol) |
| Methane Chlorination | CH4 | CH3Cl | -104 |
| Benzene Chlorination | C6H6 | C6H5Cl | -131 |
| Phenol Chlorination | C6H5OH | 2-Chlorophenol | -139 |
| Ethylene Chlorination | C2H4 | C2H4Cl2 | -184 |
Note: These values are approximate and can vary with reaction conditions.
Table 2: Recommended Temperature Ranges for Select Chlorination Reactions
| Substrate | Reaction Type | Typical Temperature Range (°C) |
| Toluene | Side-chain (radical) | 80 - 120 |
| Toluene | Ring (electrophilic) | 20 - 50 |
| Phenol | Electrophilic | 0 - 30 |
| Alkanes (e.g., Hexane) | Radical | 25 - 100 (often requires UV initiation) |
Experimental Protocols
Protocol 1: Laboratory-Scale Batch Chlorination of an Aromatic Compound
Objective: To perform a controlled exothermic chlorination of an aromatic substrate in a jacketed laboratory reactor.
Materials:
-
Jacketed glass reactor (1 L) with overhead stirrer, thermocouple, condenser, and gas inlet tube.
-
Recirculating chiller/heater.
-
Syringe pump for liquid reactant addition or mass flow controller for gaseous chlorine.
-
Aromatic substrate (e.g., Toluene).
-
Chlorinating agent (e.g., Chlorine gas or Sulfuryl chloride).
-
Anhydrous solvent (e.g., Dichloromethane).
-
Lewis acid catalyst (e.g., FeCl3), if required.
Procedure:
-
Reactor Setup: Assemble the dry and clean jacketed reactor system. Ensure all joints are properly sealed.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., Nitrogen or Argon).
-
Charge Reactor: Charge the reactor with the aromatic substrate and the anhydrous solvent.
-
Catalyst Addition: If required, add the Lewis acid catalyst to the reactor.
-
Cooling: Start the recirculating chiller and set the jacket temperature to the desired initial value (e.g., 5 °C below the target reaction temperature).
-
Stirring: Begin stirring the reaction mixture at a constant rate (e.g., 300 RPM).
-
Reactant Addition: Begin the slow, dropwise addition of the liquid chlorinating agent using the syringe pump or the controlled introduction of chlorine gas via the mass flow controller.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reactor. Adjust the jacket temperature or the reactant addition rate to maintain the desired reaction temperature.
-
Reaction Completion: Once the addition is complete, continue to stir the reaction mixture at the set temperature for the desired reaction time.
-
Quenching: After the reaction is complete, carefully quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate).
-
Workup: Proceed with the appropriate workup and purification steps to isolate the chlorinated product.
Visualizations
Caption: Troubleshooting flowchart for a runaway reaction.
Caption: General experimental workflow for batch chlorination.
Technical Support Center: Preventing Side-Chain Chlorination of p-Xylene
Welcome to the technical support center for the selective chlorination of p-xylene (B151628). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the electrophilic aromatic substitution of p-xylene, with a focus on preventing undesired side-chain chlorination.
Troubleshooting Guide
This guide addresses specific problems that may arise during the ring chlorination of p-xylene, leading to the formation of side-chain chlorinated byproducts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of side-chain chlorinated products (e.g., α-chloro-p-xylene). | Reaction conditions favor free-radical substitution over electrophilic aromatic substitution. This is often due to the presence of UV light or high temperatures. | - Conduct the reaction in the absence of light by shielding the reaction vessel. - Maintain a lower reaction temperature. For instance, initial chlorination can be carried out at temperatures from 15°C to 50°C.[1] - Ensure the absence of free-radical initiators. |
| Low yield of the desired ring-chlorinated p-xylene. | - Inefficient catalyst or catalyst deactivation. - Insufficient chlorine gas flow or poor dispersion in the reaction mixture. - Competing side-chain chlorination. | - Use an appropriate Lewis acid catalyst such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or antimony pentachloride (SbCl₅).[2][3][4] - Ensure the catalyst is anhydrous and used in sufficient quantity (e.g., at least 1% by weight of p-xylene).[2] - Optimize the chlorine gas addition rate and ensure vigorous agitation to improve mass transfer.[2] - Follow the recommendations to suppress side-chain chlorination. |
| Formation of polychlorinated aromatic byproducts. | Excessive chlorination due to high chlorine concentration or prolonged reaction time. | - Carefully control the stoichiometry of chlorine gas added. A molar excess of 10 to 25% is typical.[2] - Monitor the reaction progress using techniques like gas chromatography (GC) and terminate the reaction once the desired conversion is achieved. |
| Reaction is sluggish or does not initiate. | - Presence of moisture, which can deactivate the Lewis acid catalyst. - Low reaction temperature. | - Use anhydrous solvents and reagents. - While low temperatures suppress side-chain reactions, the temperature must be high enough for the reaction to proceed at a reasonable rate. A temperature range of 60°C to 120°C can be maintained during chlorination.[2] |
| Inconsistent results between batches. | Variations in raw material purity, catalyst activity, or reaction conditions. | - Standardize the experimental protocol, including reagent sources and purity, catalyst loading, temperature, and reaction time. - Analyze starting materials for impurities that might inhibit the reaction or promote side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between side-chain chlorination and ring chlorination of p-xylene?
A1: The type of chlorination that occurs depends on the reaction mechanism.
-
Side-chain chlorination is a free-radical substitution reaction that happens on the methyl groups of the xylene ring. This reaction is typically initiated by UV light or high temperatures.[1][5]
-
Ring chlorination is an electrophilic aromatic substitution reaction where a chlorine atom substitutes a hydrogen atom on the aromatic ring. This reaction is promoted by a Lewis acid catalyst.[6][7][8]
Q2: How can I selectively favor ring chlorination over side-chain chlorination?
A2: To favor ring chlorination, you need to create conditions that promote electrophilic aromatic substitution while suppressing free-radical reactions.
-
Use a Lewis Acid Catalyst: Catalysts like FeCl₃, AlCl₃, or zeolites are essential for activating the chlorine molecule, making it a better electrophile to attack the aromatic ring.[2][7][9]
-
Exclude Light: Perform the reaction in the dark to prevent photochemical initiation of free radicals.[1]
-
Control Temperature: Lower reaction temperatures generally favor ring chlorination. While the reaction can be run at temperatures up to 120°C, starting at a lower temperature can retard deleterious side reactions.[1][2]
Q3: What role does the solvent play in the chlorination of p-xylene?
A3: The solvent can influence the reaction's selectivity and efficiency. Inert solvents like carbon tetrachloride or perchloroethylene are often used.[2][10] Perchloroethylene has been shown to be advantageous as it can increase the solubility of chlorinated products, potentially allowing for smaller reaction vessel sizes.[2] In some cases, short-chain alcohols can also be used as solvents.[3]
Q4: Are there any additives that can help suppress side-chain chlorination?
A4: Yes, certain additives can help. For instance, it has been found that chlorides and bromides of phosphorous can sequester trace metal ions that might promote ring activity, thereby favoring side-chain chlorination under certain conditions.[1] Conversely, ensuring a clean reaction setup free of unintentional radical initiators is crucial for preventing side-chain reactions. The use of alkylene polyamines has also been reported to suppress side reactions like nuclear chlorination.[10]
Q5: Why does p-xylene yield a single mono-chlorinated product during ring chlorination, while o-xylene (B151617) gives two?
A5: The methyl groups on the benzene (B151609) ring are ortho-, para-directing activators for electrophilic aromatic substitution. In p-xylene, the two methyl groups are in a para position to each other. All four available positions on the ring are ortho to one of the methyl groups, making them chemically equivalent. Therefore, mono-chlorination results in a single product: 2-chloro-1,4-dimethylbenzene.[11] In o-xylene, the positions available for substitution are not all equivalent, leading to a mixture of 3-chloro-1,2-dimethylbenzene and 4-chloro-1,2-dimethylbenzene.[4]
Experimental Protocols
General Protocol for Selective Ring Chlorination of p-Xylene
This protocol is a generalized procedure based on common practices for electrophilic aromatic chlorination.
-
Reaction Setup:
-
Assemble a reaction vessel equipped with a mechanical stirrer, a gas inlet tube for introducing chlorine gas below the liquid surface, a condenser, and a thermometer. The entire apparatus should be protected from light.
-
Charge the flask with p-xylene and an appropriate solvent (e.g., perchloroethylene).[2]
-
Add the anhydrous Lewis acid catalyst (e.g., ferric chloride, ~1% by weight of p-xylene).[2]
-
-
Chlorination:
-
Begin vigorous agitation of the mixture.
-
Start bubbling chlorine gas through the reaction mixture at a controlled rate.
-
Monitor the reaction temperature. The heat of the reaction may cause the temperature to rise. Maintain the desired temperature (e.g., 75-85°C) by adjusting the chlorine addition rate or using external cooling/heating.[2]
-
-
Monitoring and Work-up:
-
Periodically take samples from the reaction mixture and analyze them by gas chromatography (GC) to monitor the conversion of p-xylene and the formation of products.
-
Once the desired level of conversion is reached, stop the chlorine flow.
-
Allow the reaction mixture to cool to room temperature.
-
Separate the catalyst from the reaction mass.
-
Isolate the product through appropriate purification techniques such as distillation or crystallization.
-
Visualizations
References
- 1. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 2. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 5. (b) Explain why m-xylene undergoes nitration 100 times faster tha... | Study Prep in Pearson+ [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Substitution: Nucleophilic, Electrophilic, and Radical Reactions [tutoring-blog.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. patents.justia.com [patents.justia.com]
- 11. homework.study.com [homework.study.com]
Technical Support Center: Solvent Effects on the Selectivity of p-Xylene Chlorination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of p-xylene (B151628). The information focuses on how the choice of solvent can influence the selectivity of the reaction, directing the process towards either ring or side-chain chlorination.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the chlorination of p-xylene, with a focus on solvent-related effects.
Question: My reaction is producing a mixture of ring-chlorinated and side-chain-chlorinated products. How can I improve the selectivity for side-chain chlorination?
Answer:
To favor side-chain (free-radical) chlorination, you should employ non-polar solvents and initiate the reaction with UV light or a radical initiator. It is also crucial to exclude any Lewis acid catalysts, as they promote ring (electrophilic) chlorination.[1] Trace amounts of metal ions can act as Lewis acids and catalyze ring chlorination; these can be sequestered using agents like phosphorus trichloride.[1] Additionally, conducting the reaction at a lower temperature can help to decrease the amount of ring chlorination.[2]
Question: I am aiming for ring chlorination, but the reaction is sluggish and yields are low. What can I do?
Answer:
For electrophilic aromatic substitution (ring chlorination), the use of a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is essential.[3] The choice of solvent can also play a significant role. Solvents that can stabilize the charged intermediate (the sigma complex) can facilitate the reaction. While highly polar solvents might be expected to be beneficial, they can also complex with the Lewis acid catalyst, reducing its activity. Chlorinated solvents like perchloroethylene are often used.[3] Increasing the reaction temperature can also increase the reaction rate, but it must be carefully controlled to avoid side reactions.[3]
Question: The viscosity of my reaction mixture is too high, leading to poor stirring and inefficient reaction. How can I solve this?
Answer:
High viscosity can be a problem, especially when the chlorinated products have limited solubility in the reaction medium. Using a solvent in which the products are more soluble can alleviate this issue. For example, in the exhaustive chlorination of p-xylene to produce α,α',2,3,5,6-hexachloro-p-xylene, perchloroethylene is a better solvent than carbon tetrachloride because the chlorinated products are much more soluble in it, requiring significantly less solvent to maintain a stirrable slurry.[3] You can also consider adding more solvent during the reaction if the mixture becomes too viscous.[3]
Question: How does temperature affect the selectivity of p-xylene chlorination?
Answer:
Temperature is a critical parameter. For side-chain chlorination, lower temperatures are generally preferred to minimize competing ring chlorination.[2] For ring chlorination, the temperature should be high enough to ensure a reasonable reaction rate but controlled to prevent undesirable side reactions. In the production of hexachloro-p-xylene, the temperature is typically maintained between 60°C and 120°C.[3] A common strategy is to perform the initial ring chlorination at a lower temperature (e.g., 75-85°C) and then increase the temperature (e.g., 100-120°C) to facilitate the subsequent side-chain chlorination.[3]
Data Presentation: Solvent Comparison for p-Xylene Chlorination
| Solvent | Catalyst | Target Product | Key Findings | Reference |
| Perchloroethylene | Ferric Chloride | α,α',2,3,5,6-hexachloro-p-xylene | Higher solubility of chlorinated products, requiring less solvent (3.2 parts per part of p-xylene) for a stirrable mixture. Yield of ~87% with 99.8% purity. | [3] |
| Carbon Tetrachloride | Ferric Chloride | α,α',2,3,5,6-hexachloro-p-xylene | Lower solubility of chlorinated products, requiring significantly more solvent (17.6 parts per part of p-xylene) to manage viscosity. Similar yield to perchloroethylene but less efficient process. | [3] |
| Ethanol | None specified | Monochloro derivatives | Gives much lower yields for p-xylene compared to m-xylene.[4] | [4] |
| Acetic Acid | None specified | Not specified | Can be used as an inert dispersant for side-chain chlorination.[1] | [1] |
| Benzene | None specified | Not specified | Can be used as an inert dispersant for side-chain chlorination.[1] | [1] |
Experimental Protocols
Key Experiment: Preparation of α,α',2,3,5,6-hexachloro-p-xylene in Perchloroethylene
This protocol is adapted from a patented procedure and describes the exhaustive chlorination of p-xylene.[3]
Materials:
-
p-Xylene
-
Perchloroethylene (dry)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas
Equipment:
-
A flask equipped with an agitator (stirrer) and a gas inlet tube for introducing gas below the liquid surface.
-
A system for monitoring and controlling the temperature of the reaction mixture.
-
A system for trapping and neutralizing the evolved hydrogen chloride (HCl) gas.
Procedure:
-
Charge the flask with 245 parts of dry perchloroethylene, 102 parts (0.962 mole) of p-xylene, and 1.0 part of anhydrous ferric chloride.
-
Agitate the mixture vigorously.
-
Begin adding chlorine gas through the gas inlet at a controlled rate (e.g., 0.58 parts per hour). The temperature of the reaction mass will rise spontaneously to about 80°C. Maintain the temperature in the range of 75-85°C during the initial ring chlorination phase.
-
As the reaction progresses, the four ring positions are chlorinated first. Subsequently, raise the temperature to about 100-120°C to facilitate the chlorination of the methyl groups.
-
Continue the addition of chlorine gas for a total of 10 to 20 hours. A molar excess of chlorine (10-25%) is typically used.
-
Monitor the progress of the chlorination by gas chromatography to determine the relative amounts of partially and fully chlorinated products. The reaction is typically carried to at least 90% conversion to the desired hexachloro product.
-
Once the desired conversion is reached, terminate the chlorine gas addition.
-
Cool the reaction mixture and isolate the product by filtration.
-
Wash the product with fresh, cold perchloroethylene.
-
Dry the product to remove any remaining solvent.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The selectivity of p-xylene chlorination is primarily determined by the reaction mechanism, which is influenced by the reaction conditions, including the solvent. The two main competing pathways are Electrophilic Aromatic Substitution (on the ring) and Free Radical Substitution (on the side-chains).
Caption: Factors influencing the selectivity of p-xylene chlorination.
This second diagram illustrates a more detailed experimental workflow, from the selection of reagents to the analysis of products, highlighting the decision points that affect selectivity.
Caption: Experimental workflow for the chlorination of p-xylene.
References
- 1. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Control the Degree of Polymerization in PPV Synthesis
Welcome to the technical support center for Poly(p-phenylene vinylene) (PPV) synthesis. This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you control the degree of polymerization (DP) and molecular weight (MW) in your PPV synthesis experiments, ensuring reproducible and optimized results.
Troubleshooting Guide
This guide addresses common issues encountered during PPV synthesis that can affect the degree of polymerization and overall quality of the polymer.
| Problem | Potential Cause | Suggested Solution |
| Low Molecular Weight / Degree of Polymerization | Reaction Conditions (Gilch Route): Temperature is too low, or reaction time is too short.[1] | For higher molecular weight, consider increasing the reaction temperature (e.g., using toluene (B28343) at 55 °C) and ensuring sufficient reaction time.[2][3] For intentionally low MW, use lower temperatures (e.g., n-pentane at 25 °C).[2][3] |
| Synthesis Method: Some methods, like Wittig-type couplings, typically yield lower molecular weight oligomers.[4] | For high molecular weight polymers, the Gilch route is a popular and effective choice.[5][6] For the highest degree of control and well-defined polymers, consider Ring-Opening Metathesis Polymerization (ROMP).[7][8] | |
| Monomer Purity: Impurities in the monomer can terminate the polymerization chain prematurely. | Purify the monomer before use through techniques like recrystallization or column chromatography. | |
| Incorrect Stoichiometry: An incorrect monomer-to-base or monomer-to-catalyst ratio can limit chain growth.[1][9] | Carefully control the stoichiometry of reactants. In living polymerizations like ROMP, the monomer-to-initiator ratio is a primary means of controlling molecular weight. | |
| Broad Polydispersity Index (PDI) | Polymerization Mechanism: Step-growth and some free-radical mechanisms naturally produce broader molecular weight distributions. | For a narrow PDI, employ a controlled or living polymerization technique like ROMP, which is known to produce polymers with PDIs as low as 1.06–1.25.[10] |
| Side Reactions: Unwanted side reactions, such as 'head-to-head' or 'tail-to-tail' linkages in the Gilch route, can disrupt regular chain growth.[1] | Optimize reaction conditions (temperature, solvent, addition rate of base) to minimize side reactions. | |
| Insoluble Polymer Product | Lack of Solubilizing Groups: The unsubstituted PPV backbone is rigid and insoluble.[1][4] | Use monomers that have flexible alkyl or alkoxy side chains (e.g., for MEH-PPV or MDMO-PPV synthesis) to increase solubility in common organic solvents.[6][9] |
| Excessively High Molecular Weight: Very long polymer chains can have reduced solubility. | Modulate the reaction conditions to target a lower molecular weight range if solubility becomes an issue. | |
| Inconsistent Results Between Batches | Atmospheric Contamination: Oxygen or moisture can interfere with the polymerization mechanism, especially with organometallic catalysts or anionic intermediates. | Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware. |
| Variation in Reagent Quality: The activity of bases (e.g., potassium tert-butoxide) or catalysts can vary between suppliers or batches. | Use high-purity reagents and, if possible, titrate or test the activity of critical reagents before use. |
Frequently Asked Questions (FAQs)
Q1: What is the degree of polymerization (DP) and why is it important for PPV?
The degree of polymerization refers to the number of monomer units in a polymer chain.[11] It is a crucial parameter because it directly correlates with the polymer's molecular weight and influences its physical, electronic, and optical properties. For instance, the wavelength of light emitted by PPV oligomers can change with molecular weight.[12] Controlling the DP is essential for tuning properties like solubility, film-forming quality, and the performance of PPV-based devices such as LEDs and solar cells.
Q2: How can I measure the degree of polymerization of my synthesized PPV?
The degree of polymerization is calculated by dividing the molecular weight of the polymer by the molecular weight of the monomer repeat unit.[13] The most common experimental method to determine the molecular weight of polymers is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[14] Other techniques include viscometry and end-group analysis, though GPC/SEC is generally the most straightforward and widely used method.[14][15]
Q3: Which synthesis method offers the most control over the degree of polymerization?
Ring-Opening Metathesis Polymerization (ROMP) is considered a controlled/living polymerization technique that offers excellent control over the molecular weight and results in a narrow polydispersity index (PDI).[7][8] In ROMP, the degree of polymerization can be precisely tuned by adjusting the monomer-to-initiator ratio. The sulfinyl precursor route can also offer good control, particularly when a control agent like CBr₄ is used.[16]
Q4: How do common reaction parameters in the Gilch polymerization affect the molecular weight?
Several parameters in the Gilch polymerization can be adjusted to control the molecular weight:
-
Temperature and Solvent: Higher temperatures and solvents like toluene tend to produce higher molecular weight polymers. Conversely, lower temperatures and solvents like n-pentane yield lower molecular weight polymers.[2][3]
-
Monomer Concentration: The concentration of the monomer can influence the final molecular weight.[1][9]
-
Amount and Addition of Base: The stoichiometry and the rate at which the base is added are critical factors.[1][9]
-
Reaction Time: The duration of the polymerization also affects the extent of chain growth.[1][9]
Q5: My PPV polymer is insoluble in common organic solvents. What can I do?
Insolubility is a well-known issue for unsubstituted PPV due to its rigid backbone.[1][4] The most effective strategy is to synthesize a PPV derivative by starting with a monomer that contains long, flexible side chains, such as alkyl or alkoxy groups.[6][9] These groups increase the entropy of the polymer and disrupt chain packing, significantly improving solubility in solvents like THF, toluene, or chloroform.
Data Presentation
Table 1: Effect of Reaction Conditions on MEH-PPV Synthesis via the Gilch Route
This table summarizes how solvent and temperature variations can be used to modulate the molecular weight (Mw) and yield of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV).
| Target Molecular Weight | Solvent | Temperature (°C) | Resulting Mw ( kg/mol ) | Yield (%) |
| Low | n-Pentane | 25 | 32 | 97 |
| High | Toluene | 55 | 397 | 65 |
Data sourced from studies on improving the Gilch synthesis.[2][3]
Experimental Protocols
Protocol 1: Generalized Gilch Polymerization for Soluble PPV Derivatives (e.g., MEH-PPV)
This protocol describes a general method for synthesizing a soluble PPV derivative. Caution: Handle all reagents and solvents in a fume hood with appropriate personal protective equipment.
Materials:
-
α,α'-Dichloro-p-xylene monomer with alkoxy substituents (e.g., 2,5-bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF) or toluene
-
Methanol
-
Nitrogen or Argon gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heat plate
-
Schlenk line or inert atmosphere setup
Procedure:
-
Setup: Assemble the three-neck flask with the condenser, dropping funnel, and a gas inlet. Dry all glassware thoroughly and flush the system with inert gas.
-
Monomer Dissolution: Dissolve the substituted α,α'-dichloro-p-xylene monomer in the chosen anhydrous solvent (e.g., THF or toluene) in the reaction flask under an inert atmosphere.
-
Base Preparation: In a separate flask, dissolve potassium tert-butoxide in anhydrous THF to create a ~1.0 M solution. Transfer this solution to the dropping funnel.
-
Polymerization: While stirring the monomer solution vigorously, add the potassium tert-butoxide solution dropwise over a period of 1-2 hours. The reaction is often exothermic.
-
Reaction Control: Control the reaction temperature according to the desired molecular weight (see Table 1). Allow the reaction to proceed for 2-24 hours after the base addition is complete. The solution will become viscous and may change color.
-
Quenching and Precipitation: Quench the reaction by slowly adding methanol. This will precipitate the polymer.
-
Purification: Filter the precipitated polymer. To purify, re-dissolve the polymer in a minimal amount of THF or toluene and re-precipitate it by adding it to a large volume of methanol. Repeat this dissolution-precipitation step 2-3 times.
-
Drying: Collect the final polymer product by filtration and dry it under vacuum at room temperature for 24 hours. The result is typically a fibrous, orange-red solid.
-
Characterization: Characterize the polymer's molecular weight and PDI using GPC, and confirm its structure using ¹H NMR and FTIR spectroscopy.
Visualizations
Caption: Experimental workflow for PPV synthesis via the Gilch route.
Caption: Comparison of major synthesis routes to obtain soluble PPV.
Caption: Logic diagram for troubleshooting low molecular weight in PPV synthesis.
References
- 1. davidlu.net [davidlu.net]
- 2. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 5. PPV Polymerization through the Gilch Route: Diradical Character of Monomers. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled/living polymerization towards functional poly(p-phenylene vinylene) materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Controlled/living polymerization towards functional poly( p -phenylene vinylene) materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01987G [pubs.rsc.org]
- 9. ripublication.com [ripublication.com]
- 10. researchgate.net [researchgate.net]
- 11. Degree of polymerization - Wikipedia [en.wikipedia.org]
- 12. Polymer Synthesis [facweb.furman.edu]
- 13. sciencing.com [sciencing.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. research.monash.edu [research.monash.edu]
identifying and removing impurities from 2,5-Dichloro-p-xylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dichloro-p-xylene. Below are detailed protocols and data to assist in the identification and removal of common impurities.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The primary impurities in this compound are typically other isomers formed during the chlorination of p-xylene. These include:
-
2,3-Dichloro-p-xylene
-
Monochloro-p-xylene
-
Trichloro-p-xylene
-
Tetrachloro-p-xylene
The presence and concentration of these impurities depend on the specific synthesis conditions.
Q2: My recrystallization of this compound is not working. What are the common causes and solutions?
A2: Recrystallization is a powerful purification technique, but several issues can arise. Here are some common problems and their solutions:
-
Problem: No crystals form upon cooling.
-
Cause: Too much solvent was used, and the solution is not supersaturated.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the desired compound. Allow it to cool again.
-
-
Problem: The product "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too quickly.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power, or allow the solution to cool more slowly in an insulated container.
-
-
Problem: The purity of the recrystallized product is still low.
-
Cause: Impurities may have co-crystallized with the product, or the initial material was highly impure.
-
Solution: A second recrystallization step may be necessary. Ensure that the crystals are properly washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing impurities.
-
Q3: How can I effectively separate this compound from its isomers by distillation?
A3: Fractional distillation can be used to separate chlorinated xylene isomers, but it can be challenging due to their close boiling points. For effective separation, a fractionating column with a high number of theoretical plates is recommended. Monitor the temperature at the head of the column closely. The fraction containing the highest purity of this compound should be collected at its specific boiling point (approximately 222 °C at atmospheric pressure).
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities like other chlorinated xylene isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the isomers. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help quantify the amount of impurities present by integrating the signals corresponding to the desired compound and the impurities.
Quantitative Data on Purification
The following table summarizes typical purity levels of this compound before and after purification by recrystallization.
| Purification Stage | This compound (%) | 2,3-Dichloro-p-xylene (%) | Trichloro-p-xylene (%) | Other Impurities (%) |
| Crude Product | 70-85 | 5-15 | 5-10 | 1-5 |
| After Recrystallization | >99 | <0.5 | <0.5 | <0.1 |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Isopropanol (B130326)
Objective: To purify crude this compound by removing isomeric and other process-related impurities.
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol to the flask, just enough to wet the solid.
-
Heat the mixture on a hot plate with stirring.
-
Gradually add more hot isopropanol until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Once the solid is dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of pure this compound will begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold isopropanol to remove any residual impurities.
-
Allow the crystals to dry completely under vacuum.
Protocol 2: Analysis of Purity by GC-MS
Objective: To determine the purity of this compound and identify any residual impurities after purification.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic isomers (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split injection.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Scan Range: 40-400 m/z.
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Acquire the data using the specified conditions.
-
Analyze the resulting chromatogram to identify the peak corresponding to this compound and any impurity peaks.
-
Use the mass spectra of the peaks to confirm the identity of the compounds by comparing them to a spectral library.
-
Calculate the purity by determining the relative peak area of this compound compared to the total area of all peaks.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Logical pathway for the identification and quantification of impurities.
Technical Support Center: Stability and Degradation of 2,5-Dichloro-p-xylene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2,5-Dichloro-p-xylene under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.[2] Some suppliers suggest that the compound is stable for at least two years after receipt when stored at room temperature.[3]
Q2: What are the known incompatibilities for this compound?
A2: this compound is incompatible with strong oxidizing agents, bases, alcohols, amines, and metals.[4] Contact with these substances should be avoided to prevent potential reactions that could lead to degradation of the compound.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, chlorinated aromatic hydrocarbons can be susceptible to degradation under certain conditions. Potential degradation pathways may include:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic compounds.[5]
-
Oxidation: Reaction with oxidizing agents can lead to the formation of various oxidation products.
-
Hydrolysis: Although sparingly soluble in water, prolonged contact with moisture, especially at elevated temperatures or non-neutral pH, could potentially lead to hydrolysis of the chloro-substituents, though this is generally less likely for aryl chlorides compared to alkyl chlorides.
Q4: What are the expected hazardous decomposition products of this compound?
A4: Under thermal decomposition, this compound may produce hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), phosgene, and hydrogen chloride gas.[4]
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues related to the stability and degradation of this compound during experiments.
Issue 1: Inconsistent assay results or appearance of unknown peaks in chromatograms.
This could indicate that the this compound has degraded. The following troubleshooting workflow can help identify the cause and solution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. web.vscht.cz [web.vscht.cz]
- 5. The use of LC/MS, GC/MS, and LC/NMR hyphenated techniques to identify a drug degradation product in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Poly(p-phenylene vinylene) (PPV)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues commonly encountered with poly(p-phenylene vinylene) (PPV).
Frequently Asked Questions (FAQs)
Q1: Why is pristine poly(p-phenylene vinylene) (PPV) insoluble?
A1: Unsubstituted PPV is a rigid-rod polymer with a planar, conjugated backbone. This structure leads to strong intermolecular π-π stacking and adhesion between polymer chains, resulting in a highly crystalline and intractable material that is insoluble and infusible in common organic solvents.[1]
Q2: What are the primary strategies to overcome the solubility issues of PPV?
A2: The most common and effective strategies to enhance the solubility of PPV include:
-
Attaching flexible side chains: The introduction of long, flexible alkyl or alkoxy side chains onto the phenyl rings of the PPV backbone is a widely used method.[2][3] These side chains increase the entropy of the system and sterically hinder the close packing of the polymer chains, thereby reducing intermolecular interactions and improving solubility.
-
Utilizing a soluble precursor route: This approach involves synthesizing a soluble precursor polymer that can be processed into thin films or other forms from solution. The precursor is then converted into the final, insoluble conjugated PPV through a thermal or chemical elimination reaction.
-
Copolymerization: Introducing soluble polymer segments or flexible blocks into the PPV backbone can disrupt the rigid structure and enhance solubility.
-
Creating non-linear architectures: Synthesizing hyperbranched or macrocyclic PPV structures can reduce interchain interactions and improve solubility.[4]
-
Nanoparticle formation: Dispersing PPV as nanoparticles in a solvent is another effective method to achieve a processable form of the polymer.
Q3: How do side chains improve the solubility of PPV?
A3: Flexible side chains, such as the methoxy (B1213986) and 2-ethylhexyloxy groups in the widely studied MEH-PPV, improve solubility in several ways. They increase the distance between the rigid polymer backbones, which weakens the intermolecular forces. The flexible nature of these side chains also increases the conformational entropy of the polymer in solution, which favors the dissolution process. The choice of side chain can be tailored to achieve solubility in specific organic solvents.
Q4: What are some common soluble derivatives of PPV?
A4: One of the most well-known soluble PPV derivatives is poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylene vinylene] (MEH-PPV). Its asymmetric side chains make it highly soluble in common organic solvents like chloroform, tetrahydrofuran (B95107) (THF), and toluene.[5] Other examples include derivatives with different alkyl or alkoxy side chains, such as poly(2,5-didecyl-p-phenylene vinylene) (PDDPV) and poly(2,5-didecyloxy-p-phenylene vinylene) (PDOPV).[3][6]
Troubleshooting Guides
Issue 1: Poor or No Solubility of a PPV Derivative in a Chosen Solvent
Possible Cause: The chosen solvent may not be appropriate for the specific side chains on the PPV derivative. The "like dissolves like" principle applies, where the polarity of the solvent should match that of the polymer's side chains.
Troubleshooting Steps:
-
Consult the literature: Check for reported solubility data for your specific PPV derivative.
-
Solvent screening: Test the solubility in a range of common organic solvents with varying polarities, such as chloroform, tetrahydrofuran (THF), toluene, and chlorobenzene.
-
Gentle heating: In some cases, gentle heating can improve solubility. However, be cautious as excessive heat can lead to polymer degradation.
-
Sonication: Using an ultrasonic bath can help to break up polymer aggregates and facilitate dissolution.
Issue 2: Gelation of the PPV Solution Over Time
Possible Cause: Aggregation and interchain interactions can still occur in solutions of some PPV derivatives, leading to gelation, especially at higher concentrations.
Troubleshooting Steps:
-
Work with dilute solutions: Whenever possible, use more dilute solutions to minimize interchain interactions.
-
Use freshly prepared solutions: Prepare solutions immediately before use, as aggregation can be time-dependent.
-
Consider a different solvent: The choice of solvent can influence the degree of polymer aggregation.
Data Presentation: Solubility and Photophysical Properties of PPV Derivatives
The following tables summarize quantitative data for the solubility and photoluminescence quantum yield (PLQY) of selected PPV derivatives.
| Derivative Name | Side Chains | Solvent | Solubility | Reference |
| MEH-PPV | -OCH3, -OCH2CH(C2H5)C4H9 | Chloroform | 20 mg/mL | [7] |
| Water-Soluble PPVs | Carboxylic acid and ethylene (B1197577) glycol | DMSO | in the mg/mL range | [8] |
| Poly[(m-phenylenevinylene)-co-(2,5-dioctoxy-p-phenylenevinylene)] | -O(CH2)7CH3 | Chloroform | 2 wt. % |
| Derivative Name | Solvent/State | Photoluminescence Quantum Yield (PLQY) | Reference |
| MEH-PPV | Toluene | Not specified | [5] |
| MEH-PPV | Thin Film | 8% | |
| MEH-PPV/3PF Blend | Thin Film | Enhanced to 16% | |
| Symmetric dialkyl PPV polymers | Not specified | 32% - 39% | [2] |
Experimental Protocols
Synthesis of MEH-PPV via the Gilch Route
This protocol is a generalized procedure for the synthesis of MEH-PPV.
Materials:
-
2,5-Bis(chloromethyl)-1-methoxy-4-(2'-ethylhexyloxy)benzene (monomer)
-
Potassium tert-butoxide (base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (B129727) (for precipitation)
-
Acetic acid (for quenching)
Procedure:
-
In a nitrogen-purged, three-neck flask equipped with a stirrer, add the monomer dissolved in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF to the monomer solution with vigorous stirring. The reaction mixture will typically turn yellow and become more viscous as the polymerization proceeds.
-
Allow the reaction to stir at room temperature for several hours to ensure complete polymerization.
-
Quench the reaction by adding a small amount of acetic acid.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with stirring.
-
Collect the fibrous orange-red polymer by filtration.
-
Wash the polymer with methanol to remove any unreacted monomer and residual salts.
-
Dry the polymer under vacuum to obtain the final MEH-PPV product.
Preparation of PPV Nanoparticles via Reprecipitation
This is a general method for preparing PPV nanoparticles.
Materials:
-
Soluble PPV derivative (e.g., MEH-PPV)
-
A "good" solvent in which the polymer is readily soluble (e.g., THF)
-
A "poor" or "non-solvent" in which the polymer is insoluble (e.g., deionized water)
-
Optional: A surfactant (e.g., Tween 80, PVA) to improve nanoparticle stability
Procedure:
-
Prepare a dilute solution of the PPV derivative in the good solvent (e.g., 1 mg/mL in THF).
-
In a separate beaker, place a larger volume of the poor solvent (e.g., 10 mL of deionized water). If using a surfactant, dissolve it in the poor solvent.
-
With vigorous stirring, rapidly inject the polymer solution into the poor solvent.
-
The sudden change in solvent environment will cause the polymer to precipitate, forming nanoparticles.
-
Continue stirring for a period to allow for solvent evaporation and nanoparticle stabilization.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove the good solvent and any excess surfactant.
Visualizations
Caption: Strategies to overcome the insolubility of pristine PPV.
Caption: Experimental workflow for the Gilch synthesis of a soluble PPV derivative.
References
- 1. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 2. Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Purity of 2,5-Dichloro-p-xylene: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for chemical intermediates is a cornerstone of robust drug development and chemical research. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2,5-Dichloro-p-xylene, a key building block in the synthesis of various organic compounds. We present a detailed examination of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, alongside a comparative analysis of alternative methods, supported by experimental protocols and performance data.
Introduction to this compound and its Purity Assessment
This compound is synthesized via the chlorination of p-xylene. This process can lead to the formation of several impurities, including unreacted starting material (p-xylene), partially chlorinated intermediates (monochloro-p-xylene isomers), other dichlorinated isomers (e.g., 2,3-dichloro-p-xylene), and over-chlorinated byproducts (trichloro- and tetrachloro-p-xylenes). Accurate and precise quantification of these impurities is critical to ensure the quality and consistency of the final products.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for the purity analysis of this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound and enabling definitive identification and quantification.
Experimental Protocol: GC-MS Analysis of Dichlorinated Xylenes
This protocol is adapted from established methods for the analysis of closely related dichlorinated aromatic compounds and provides a robust starting point for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as hexane (B92381) or a mixture of hexane and acetone (B3395972) (1:1 v/v).
-
Prepare a series of calibration standards of this compound and any available impurity standards in the same solvent, covering a concentration range of 0.1 to 10 µg/mL.[1]
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC (or equivalent) |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS (or equivalent) |
| GC Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
3. Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of the reference standards.
-
For quantitative analysis, construct a calibration curve for each impurity by plotting the peak area against the concentration.
-
Determine the concentration of each impurity in the sample from the calibration curve and calculate the purity of this compound by subtracting the total percentage of impurities.
Performance Characteristics of GC-MS
The following table summarizes the expected performance of a validated GC-MS method for the analysis of halogenated hydrocarbons, providing an indication of the capabilities of this technique.
| Performance Metric | Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L |
| Limit of Quantitation (LOQ) | 0.05 - 1.0 µg/L |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 80 - 120% |
Note: These values are typical for halogenated hydrocarbons and may vary depending on the specific impurity and the instrumental setup.[2][3]
Alternative Analytical Techniques
While GC-MS is the gold standard for this application, other techniques can also be employed for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For dichlorinated aromatic compounds, reversed-phase HPLC with a C18 column is a common approach.
Key Considerations for HPLC Analysis:
-
Stationary Phase: A C18 column is typically used for the separation of nonpolar to moderately polar aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile (B52724) or methanol (B129727) and water is commonly employed. Gradient elution may be necessary to resolve all impurities.
-
Detection: A UV detector is suitable for aromatic compounds, with the detection wavelength set to an absorbance maximum of the analytes (typically around 210-230 nm).
-
Performance: HPLC can provide good resolution of dichlorobenzene isomers.[4][5] A study on the direct analysis of aromatic pollutants, including 1,2- and 1,4-dichlorobenzene, demonstrated the utility of HPLC for their separation and quantification.[4]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For neutral compounds like dichlorinated xylenes, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral analytes.
Key Considerations for CE Analysis:
-
Separation Principle: In MEKC, separation is based on the differential partitioning of the analytes between the aqueous buffer and the hydrophobic interior of the micelles.
-
Resolution: CE can offer very high separation efficiencies, potentially resolving closely related isomers.
-
Sample Volume: CE requires very small sample volumes (nanoliters).
-
Challenges: Method development can be more complex than for GC or HPLC, and sensitivity can be lower without specialized detection methods.
Comparative Summary of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on volatility and mass-to-charge ratio | Separation based on polarity and partitioning | Separation based on electrophoretic mobility and partitioning (MEKC) |
| Analytes | Volatile and semi-volatile compounds | Wide range of compounds, including non-volatile | Charged and neutral (MEKC) compounds |
| Resolution | High | High | Very High |
| Sensitivity | Very High (ng/L to µg/L) | High (µg/L to mg/L) | Moderate (can be lower than GC/HPLC) |
| Identification | Definitive (mass spectrum) | Tentative (retention time) | Tentative (migration time) |
| Throughput | Moderate | High | Moderate |
| Complexity | Moderate to High | Moderate | High |
Visualizing the Workflow
GC-MS Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of this compound using GC-MS.
Caption: Workflow for Purity Validation via GC-MS.
Conclusion
For the definitive purity assessment of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most robust and reliable method . Its high resolving power, coupled with the specificity of mass spectrometric detection, allows for the unambiguous identification and accurate quantification of potential impurities. While HPLC and CE present viable alternatives, particularly for non-volatile contaminants or when orthogonal verification is required, GC-MS provides a more comprehensive and conclusive analysis for this specific application. The choice of analytical technique should ultimately be guided by the specific requirements of the research or development phase, including the need for isomeric separation, the desired level of sensitivity, and the availability of instrumentation.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Spectroscopic Comparison: 2,3-Dichloro-p-xylene vs. 2,5-Dichloro-p-xylene
A detailed analysis of the spectroscopic characteristics of 2,3-dichloro-p-xylene and 2,5-dichloro-p-xylene is crucial for researchers, scientists, and drug development professionals for unambiguous identification and differentiation of these isomers. This guide provides a comparative overview of their spectroscopic properties based on available data, supported by detailed experimental protocols.
Due to the substitution pattern of the chlorine atoms on the p-xylene (B151628) backbone, 2,3-dichloro-p-xylene and this compound exhibit distinct spectroscopic signatures. The key differences arise from the molecular symmetry and the electronic environment of the protons and carbon atoms. This compound possesses a higher degree of symmetry (C2h) compared to 2,3-dichloro-p-xylene (Cs), which is reflected in the number and multiplicity of signals in their respective NMR spectra.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for the two isomers. Note that comprehensive experimental data for 2,3-dichloro-p-xylene is less readily available in public databases compared to its 2,5-isomer.
| Spectroscopic Technique | 2,3-Dichloro-p-xylene | This compound |
| ¹H NMR | Predicted: Two singlets for the aromatic protons and two singlets for the methyl groups. | ~7.18 ppm (s, 2H, Ar-H), ~2.29 ppm (s, 6H, CH₃)[1] |
| ¹³C NMR | Predicted: Six distinct signals for the eight carbon atoms. | ~135.5 ppm (Ar-C), ~132.0 ppm (Ar-C), ~130.5 ppm (Ar-C), ~19.0 ppm (CH₃) |
| IR Spectroscopy (cm⁻¹) | Data not readily available. Expected C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Cl stretching. | Key peaks expected around 3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 1600, 1480 (C=C stretch), 800-600 (C-Cl stretch). |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 174/176/178 (isotopic pattern for two chlorines). Key fragments would arise from loss of Cl and CH₃. | Molecular Ion (M⁺): 174 (M), 176 (M+2), 178 (M+4) in a ~9:6:1 ratio.[1] |
| UV-Vis Spectroscopy | Data not readily available. Expected absorption bands in the UV region characteristic of substituted benzenes. | Data not readily available. Expected absorption bands in the UV region characteristic of substituted benzenes. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample (2,3-dichloro-p-xylene or this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the isotopic pattern of the molecular ion and fragment peaks containing chlorine to confirm the number of chlorine atoms.
-
Interpret the major fragment ions to deduce the structure of the molecule.
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Prepare a blank solution containing only the solvent.
Data Acquisition:
-
Fill a quartz cuvette with the blank solution and record the baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Measure the absorbance of the sample solution over a wavelength range of approximately 200-400 nm.
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of 2,3- and this compound.
References
A Comparative Analysis of Dichloroxylene Isomers in Polymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in designing polymers with desired properties. Dichloroxylene isomers, with their varied substitution patterns on the benzene (B151609) ring, offer a versatile platform for synthesizing a range of polymers with distinct characteristics. This guide provides an objective comparison of the polymerization behavior of different dichloroxylene isomers, supported by available experimental data and detailed protocols.
The isomeric substitution of chlorine atoms on the xylene backbone significantly influences the polymerization mechanism and the final properties of the resulting polymer, such as conjugation, thermal stability, and solubility. This analysis focuses on the impact of these structural differences on polymerization outcomes.
Isomer-Specific Polymerization Behavior
The position of the chlorine atoms on the xylene ring dictates the structure of the resulting polymer. For instance, the polymerization of para- and meta-isomers of bis(chloromethyl)-xylene leads to polymers with fundamentally different backbones. The para-isomer typically yields conjugated polymers like poly(p-phenylene vinylene) (PPV), which are of interest for applications in organic electronics. In contrast, the meta-isomer produces non-conjugated polymers.[1]
Similarly, the polymerization of dichloroxylene isomers is expected to be highly dependent on the specific isomer used. For example, 2,5-dichloro-p-xylene can serve as a precursor for poly(p-phenylene vinylene) derivatives, while other isomers might lead to polymers with different connectivities and properties.
Comparative Performance and Properties
Table 1: Comparative Properties of Polymers Derived from Dichloroxylene and Related Monomers
| Property | Polymer from 2,5-bis(chloromethyl)-p-xylene | Polymer from 4,6-bis(chloromethyl)-m-xylene |
| Polymer Structure | Poly(p-phenylene vinylene) (PPV) (Conjugated) | Poly(m-xylylene) (Non-conjugated) |
| Polymerization Method | Gilch Polymerization | Polycondensation/Coupling |
| Typical Yield | Moderate to high | Data not readily available |
| Molecular Weight (Mn) | 20,000 - 500,000 g/mol (can be controlled by reaction conditions) | Data not readily available |
| Polydispersity Index (PDI) | Typically broad | Data not readily available |
| Solubility | Often soluble in common organic solvents (solubility can be enhanced by side-chain functionalization) | Expected to be soluble in common organic solvents |
| Thermal Stability | High thermal stability (e.g., MEH-PPV is stable up to ~300 °C) | Expected to have moderate thermal stability |
Note: This table is based on data from a comparative guide for bis(chloromethyl)-xylene isomers, which are structurally related to dichloroxylene isomers and provide insights into the expected properties.[1]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are examples of polymerization methods that can be adapted for dichloroxylene isomers.
Gilch Polymerization for Poly(p-phenylene vinylene) Derivatives
This method is suitable for producing conjugated polymers from para-substituted monomers.
Materials:
-
This compound (or other suitable dichloroxylene isomer)
-
Potassium tert-butoxide
-
Anhydrous 1,4-dioxane
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Acetic acid
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the dichloroxylene monomer in dry 1,4-dioxane.
-
In a separate flask, prepare a solution of potassium tert-butoxide in THF.
-
Slowly add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 5-10 minutes.
-
Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-24 hours). An increase in the viscosity of the solution indicates polymer formation.
-
Terminate the polymerization by adding a small amount of acetic acid diluted in the reaction solvent.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration, wash it with methanol, and dry it under reduced pressure.[1]
Horner-Wadsworth-Emmons Polycondensation
This reaction is another versatile method for forming carbon-carbon double bonds and can be used to synthesize PPV derivatives.
Materials:
-
A suitable dialdehyde (B1249045) monomer (can be synthesized from a dichloroxylene isomer)
-
A suitable bis(phosphonate) monomer
-
Potassium tert-butoxide
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Under an argon atmosphere, dissolve the dialdehyde and bis(phosphonate) monomers in anhydrous DMF.
-
Add potassium tert-butoxide to the solution.
-
Stir the reaction mixture at an elevated temperature (e.g., 80°C) overnight.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by centrifugation, decant the supernatant, and redissolve the polymer in a minimal amount of a suitable solvent like THF.
-
The polymer can be further purified by reprecipitation.
Visualizing Polymerization Pathways
The following diagrams, generated using the DOT language, illustrate the conceptual workflows for the polymerization of dichloroxylene isomers.
Caption: Gilch polymerization of this compound.
Caption: Horner-Wadsworth-Emmons polycondensation workflow.
References
A Comparative Guide to Alternative Precursors for Poly(p-phenylene vinylene) Synthesis
For researchers, scientists, and drug development professionals, the synthesis of poly(p-phenylene vinylene) (PPV), a key conductive polymer, is achievable through various precursor routes. Each pathway offers distinct advantages and disadvantages in terms of monomer synthesis complexity, polymer quality, and final material properties. This guide provides an objective comparison of the most prominent alternative precursors, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthesis strategy.
The primary precursor routes for PPV synthesis—the Gilch, Wessling, dithiocarbamate (B8719985), sulfinyl, and xanthate routes—each proceed through a soluble precursor polymer that is subsequently converted to the final conjugated PPV. This two-step approach is essential as PPV itself is insoluble, making direct synthesis and processing challenging. The choice of precursor significantly impacts the polymer's molecular weight, polydispersity, and the presence of structural defects, which in turn influence its electronic and photophysical properties.
Comparative Performance of PPV Precursor Routes
The selection of a synthesis route is often a trade-off between the ease of monomer preparation and the quality of the resulting polymer. The following table summarizes key performance metrics for PPV synthesized via different precursor routes. It is important to note that direct comparison can be challenging as reported values often pertain to various PPV derivatives (e.g., MEH-PPV, MDMO-PPV) and reaction conditions can vary significantly.
| Precursor Route | Typical Yield (%) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Electrical Conductivity (S/cm) (undoped) | Photoluminescence Quantum Yield (PLQY) (%) |
| Gilch | Moderate to >90 | 20,000 - >1,000,000 | 1.9 - Broad | ~10⁻¹² | Moderate to High |
| Wessling | High | High (often >100,000) | Moderate to Broad | ~10⁻¹³ | High |
| Dithiocarbamate | High | 80,000 - >700,000 | 1.4 - 5.4 | Low | High |
| Sulfinyl | High | High (up to 80,000 for derivatives) | Low to Moderate | Low | High |
| Xanthate | Moderate to High | 6,000 - 360,000 | Broad (4.5 - 30) | Low | Moderate |
Experimental Protocols
Detailed methodologies for the key precursor routes are provided below. These protocols are generalized and may require optimization for specific derivatives or desired polymer characteristics.
Gilch Route
The Gilch route is widely used due to its straightforward monomer synthesis.[1][2] It involves the polymerization of a bis(halomethyl)benzene monomer with a strong base.
Experimental Workflow:
Figure 1: General workflow for the Gilch synthesis of PPV.
Protocol:
-
A solution of the bis(halomethyl)benzene monomer in a dry solvent (e.g., tetrahydrofuran, THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
The monomer solution is added dropwise to a stirred solution of a strong base, such as potassium tert-butoxide (KOtBu), in the same solvent, typically at low temperatures (e.g., 0 °C or below).
-
The reaction mixture is stirred for several hours, during which the polymerization occurs, indicated by a color change and increase in viscosity.
-
The reaction is quenched by pouring the mixture into a non-solvent, such as methanol, to precipitate the precursor polymer.
-
The polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
-
The soluble precursor polymer is then cast into a film and thermally converted to PPV by heating under vacuum.
Wessling Route
The Wessling route utilizes a sulfonium (B1226848) salt precursor, which is soluble in polar solvents like methanol or water, a key advantage for certain processing techniques.[3]
Experimental Workflow:
Figure 2: General workflow for the Wessling synthesis of PPV.
Protocol:
-
The p-xylene bis(tetrahydrothiophenium chloride) monomer is dissolved in a polar solvent mixture, such as methanol and water.
-
The solution is cooled in an ice bath, and an aqueous solution of a base (e.g., sodium hydroxide) is added dropwise with vigorous stirring.
-
The polymerization proceeds for a specified time, after which the reaction is neutralized with an acid (e.g., HCl).
-
The resulting polyelectrolyte precursor solution is purified by dialysis against deionized water to remove salts and low molecular weight impurities.
-
The purified aqueous precursor solution can be film-cast and then thermally converted to PPV by heating under vacuum (typically >200 °C).
Dithiocarbamate Route
The dithiocarbamate route is noted for combining a relatively straightforward monomer synthesis with the production of high-quality polymer.[4][5][6]
Experimental Workflow:
Figure 3: General workflow for the dithiocarbamate synthesis of PPV.
Protocol:
-
The bis(dithiocarbamate) monomer is dissolved in dry THF under an inert atmosphere.
-
A solution of a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS), is added to the monomer solution.
-
The polymerization is allowed to proceed at room temperature for several hours.
-
The reaction is terminated by pouring the mixture into methanol to precipitate the precursor polymer.
-
The polymer is collected, washed, and dried.
-
The resulting precursor polymer is converted to PPV by thermal elimination.
Sulfinyl Route
The sulfinyl precursor route is known for producing PPV with a low number of structural defects, leading to superior polymer quality.[7]
Experimental Workflow:
Figure 4: General workflow for the sulfinyl synthesis of PPV.
Protocol:
-
The α-chloro-α'-(octylsulfinyl)-p-xylene monomer is polymerized in a suitable solvent.
-
A base, such as potassium tert-butoxide, is added to initiate the polymerization.
-
The reaction proceeds to form the soluble sulfinyl precursor polymer.
-
The polymer is isolated by precipitation.
-
The precursor is then thermally converted to PPV, which involves the elimination of the sulfinyl group.
Xanthate Route
The xanthate route is another alternative that proceeds through a soluble precursor.[8][9]
Experimental Workflow:
References
- 1. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Dithiocarbamate Precursor Route: Observation of a Base Induced Regioregularity Excess in Poly[(2-methoxy-5-(3′,7′-dimethyloctyloxy))-1,4-phenylenevinylene] (MDMO−PPV) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to PPV Synthesis: Gilch vs. Heck Coupling Routes
For researchers, scientists, and drug development professionals, the synthesis of poly(p-phenylene vinylene) (PPV), a cornerstone conductive polymer, presents a choice between several synthetic routes. Among the most prominent are the Gilch and Heck coupling reactions. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable route for specific research and development needs.
The Gilch route, a precursor-based method, and the Heck coupling, a palladium-catalyzed cross-coupling reaction, both offer viable pathways to obtaining high-quality PPV and its derivatives. However, they differ significantly in their reaction mechanisms, conditions, and the resulting polymer characteristics. Understanding these differences is crucial for optimizing polymer properties for applications ranging from organic light-emitting diodes (OLEDs) to biomedical devices.
Quantitative Comparison of Gilch and Heck Routes
The following table summarizes key quantitative data for PPV and its derivatives synthesized via the Gilch and Heck coupling routes. It is important to note that direct comparisons can be challenging due to variations in monomers, catalysts, and reaction conditions reported in the literature. The data presented here represents typical ranges and specific examples to illustrate the performance of each method.
| Parameter | Gilch Route | Heck Coupling Route |
| Monomers | Substituted α,α'-dihalo-p-xylenes | Dihaloarenes and divinylbenzene (B73037) (or ethylene) |
| Catalyst | Base (e.g., potassium tert-butoxide) | Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) |
| Typical Yield (%) | 63 - 99%[1] | 67 - 88% |
| Number-Average Molecular Weight (Mₙ) ( kg/mol ) | 20 - 500[1][2] | 4 - 10 |
| Weight-Average Molecular Weight (Mₙ) ( kg/mol ) | 50 - 82[3] | 6 - 14 |
| Polydispersity Index (PDI) | 1.03 - 2.5[3] | 1.5 - 2.2 |
Logical Relationship of Synthesis Route Comparison
Caption: Logical workflow for selecting between Gilch and Heck coupling routes for PPV synthesis.
Experimental Protocols
Gilch Route for MEH-PPV Synthesis
This protocol is a generalized procedure based on literature reports for the synthesis of poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV).[2][4]
Materials:
-
2,5-Bis(chloromethyl)-1-methoxy-4-(2'-ethylhexyloxy)benzene (monomer)
-
Potassium tert-butoxide (base)
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent)
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
The monomer is dissolved in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
The solution is cooled in an ice bath.
-
A solution of potassium tert-butoxide in THF is added dropwise to the monomer solution with vigorous stirring. The molar ratio of base to monomer is typically between 1.5 and 2.0.
-
Upon addition of the base, the reaction mixture typically develops a characteristic color (e.g., yellow, orange, or red) indicating polymerization.
-
The reaction is allowed to proceed at room temperature for a specified time, often several hours to overnight, with continuous stirring.
-
The polymerization is quenched by the addition of a small amount of a proton source, such as methanol or acidic water.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to yield the final product.
Heck Coupling Route for PPV Synthesis
This protocol provides a general outline for the synthesis of PPV via palladium-catalyzed Heck coupling of a dihaloarene and a divinyl compound.
Materials:
-
1,4-Dibromobenzene or 1,4-diiodobenzene (B128391) (monomer)
-
1,4-Divinylbenzene (monomer)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalyst)
-
Triphenylphosphine (P(o-tolyl)₃) or other suitable phosphine (B1218219) ligand
-
A base, such as triethylamine (B128534) (NEt₃) or sodium carbonate (Na₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or toluene (B28343) (solvent)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
The dihaloarene monomer, divinylbenzene monomer, palladium catalyst, and phosphine ligand are charged into a reaction vessel under an inert atmosphere.
-
Anhydrous solvent and the base are added to the reaction vessel.
-
The reaction mixture is heated to a specific temperature, typically between 80°C and 120°C, and stirred for a period ranging from several hours to days.
-
The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC).
-
After the desired molecular weight is achieved, the reaction is cooled to room temperature.
-
The resulting polymer is typically isolated by precipitation in a non-solvent like methanol or acetone.
-
The crude polymer is then purified by washing with various solvents to remove residual catalyst and unreacted monomers, followed by drying under vacuum.
Comparison of Signaling Pathways (Reaction Mechanisms)
The fundamental difference between the Gilch and Heck routes lies in their reaction mechanisms, which dictates the polymer formation process and influences the final polymer structure.
Caption: Comparison of the reaction mechanisms for the Gilch and Heck coupling routes.
Concluding Remarks
The choice between the Gilch and Heck coupling routes for PPV synthesis is highly dependent on the desired application and the specific polymer characteristics required. The Gilch route is a powerful method for achieving high molecular weight polymers and is often favored for applications where processability and film-forming properties are critical.[4] In contrast, the Heck coupling reaction provides a more direct and versatile approach to a wide range of PPV derivatives with well-defined structures, although it may result in lower molecular weight polymers. The palladium-catalyzed nature of the Heck reaction also necessitates careful purification to remove metal residues, which can be detrimental to the performance of electronic devices. Researchers should carefully consider the trade-offs between molecular weight, polydispersity, structural precision, and process complexity when selecting the appropriate synthetic strategy.
References
A Comparative Performance Analysis of Polymers Derived from Xylene Isomers
A detailed guide for researchers on the distinct performance characteristics of polymers synthesized from ortho-, meta-, and para-xylene, supported by experimental data and methodologies.
The isomeric substitution on the benzene (B151609) ring of xylene profoundly influences the polymerization pathways and the resultant polymer properties. This guide provides a comparative analysis of polymers derived from para-xylene, meta-xylene, and ortho-xylene, with a focus on their synthesis, thermal, mechanical, and electrical performance. While polymers from p-xylene, known commercially as Parylenes, are well-characterized and widely used, their m- and o-xylene (B151617) counterparts are less common and their synthesis presents unique challenges.
Polymers from Para-Xylene: The Parylene Family
Polymers derived from p-xylene, generically known as poly(p-xylylene) or Parylenes, are a unique class of high-performance polymers. They are typically synthesized via a chemical vapor deposition (CVD) process, which allows for the formation of thin, conformal, and pinhole-free coatings. The most common variants are Parylene N (the unsubstituted poly(p-xylylene)), Parylene C, and Parylene D (which are chlorinated).
The linear structure of poly(p-xylylene) results in a highly crystalline material. Parylene N, being the fundamental member of this series, is known for its excellent dielectric properties, including a low dielectric constant that remains stable with frequency.[1] Parylene C, which contains a chlorine atom on the benzene ring, offers a balanced combination of electrical and physical properties with very low permeability to moisture and corrosive gases.[1] Parylene D, with two chlorine atoms, provides enhanced thermal stability compared to Parylene C.[1]
Performance Data of Poly(p-xylylene) Variants
The following table summarizes the key performance metrics for common Parylene variants, providing a quantitative basis for comparison.
| Property | Parylene N | Parylene C | Parylene D | Test Method |
| Thermal Properties | ||||
| Melting Point (°C) | 410 - 420 | 290 | 380 | - |
| Glass Transition (°C) | 13 - 80 | 35 - 80 | 110 | - |
| Linear Coeff. of Expansion (10⁻⁵/°C) | 6.9 | 3.5 | 3.5 | ASTM D696 |
| Thermal Conductivity (W/m·K) | 0.126 | 0.082 | - | ASTM C177 |
| Max. Service Temp. (Air, °C) | 60 (continuous) | 80 (continuous) | 125 (continuous) | - |
| Mechanical Properties | ||||
| Tensile Modulus (GPa) | 2.4 | 3.2 | 2.8 | ASTM D882 |
| Tensile Strength (MPa) | 45 | 70 | 75 | ASTM D882 |
| Elongation to Break (%) | 30 - 40 | 200 | 10 | ASTM D882 |
| Density (g/cm³) | 1.110 | 1.289 | 1.418 | ASTM D1505 |
| Electrical Properties | ||||
| Dielectric Constant (1 kHz) | 2.65 | 2.83 - 3.10 | 2.82 | ASTM D150 |
| Dielectric Strength (V/mil) | 7000 | 5600 - 6900 | 5500 | ASTM D149 |
Polymers from Meta-Xylene: A Shift to Amorphous Structures
The synthesis and characterization of pure poly(m-xylylene) are not as extensively documented as its para-counterpart. The meta-linkage in the polymer backbone disrupts the packing and linearity seen in poly(p-xylylene), leading to a non-conjugated and likely more amorphous polymer.
A commercially significant polymer derived from m-xylene (B151644) is Poly(m-xylylene adipamide) (MXD6) . It is important to note that MXD6 is a polyamide, synthesized through the polycondensation of m-xylylenediamine (B75579) and adipic acid, and thus its properties are not directly comparable to the hydrocarbon-based poly(p-xylylene).[2] However, it provides insight into the characteristics of a polymer backbone containing m-xylylene units. MXD6 is a semi-aromatic polyamide known for its good mechanical strength, thermal stability, and excellent gas barrier properties, particularly against oxygen and carbon dioxide.[2]
Due to the limited availability of data on pure poly(m-xylylene), the following data for MXD6 is provided for context.
| Property | Poly(m-xylylene adipamide) (MXD6) |
| Thermal Properties | |
| Melting Point (°C) | ~237 |
| Mechanical Properties | |
| Density (g/cm³) | 1.21 |
Polymers from Ortho-Xylene: A Synthetic Challenge
Poly(o-xylylene) (POX) is described as a challenging synthetic target.[3] The proximity of the substitution points on the benzene ring introduces significant steric hindrance, making polymerization difficult. A novel approach to synthesizing high molecular weight POX involves a valence isomer strategy. This method uses the free radical polymerization of a highly strained Dewar-o-xylylene (DOX) monomer to produce an intermediate polymer, poly(Dewar-o-xylylene) (PDOX).[3] This intermediate can then be converted to POX through thermal or photoinduced isomerization.[3] This innovative pathway opens up possibilities for creating new materials, but comprehensive performance data for poly(o-xylylene) is not yet widely available.
Experimental Protocols
Synthesis of Poly(p-xylylene) (Parylene) via Gorham Process
The Gorham process is the standard method for producing Parylene coatings and involves three main steps under vacuum:
-
Vaporization: The solid di-p-xylylene dimer is vaporized at approximately 150°C.
-
Pyrolysis: The dimer vapor is cleaved into two monomeric p-xylylene diradicals at around 680°C.[1]
-
Deposition: The monomer gas enters a room-temperature deposition chamber where it spontaneously polymerizes onto all surfaces, forming a conformal thin film.[1] The substrate temperature remains near ambient throughout the process.[1]
Synthesis of Poly(m-xylylene adipamide) (MXD6)
MXD6 is produced through the polycondensation reaction of meta-xylene diamine with adipic acid.[2] This is a standard step-growth polymerization process typically carried out at elevated temperatures to drive off the water byproduct and achieve high molecular weight polymer.
Visualizing the Synthesis and Structural Differences
The following diagrams, created using the DOT language, illustrate the synthesis pathways and the fundamental structural differences between the polymers derived from p- and m-xylene.
Caption: CVD synthesis of Poly(p-xylylene).
Caption: Structure-property relationship of polymers.
References
A Comparative Guide to Assessing the Isomeric Purity of Dichlorinated Xylene Mixtures
For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical aspect of quality control and process optimization. Dichlorinated xylene exists in several isomeric forms, and their differentiation is essential due to potentially significant differences in their physical, chemical, and toxicological properties. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the isomeric purity of dichlorinated xylene mixtures, supported by experimental data and detailed protocols.
The principal methods for separating and quantifying dichlorinated xylene isomers are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited to different analytical requirements.
Gas Chromatography (GC): The Workhorse for Volatile Isomers
Gas chromatography is a powerful and widely adopted technique for the analysis of volatile compounds like dichlorinated xylenes. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Key Performance Parameters for GC Analysis of Dichlorinated Xylene Isomers
| Parameter | Performance Data |
| Stationary Phases | Di Iso Nonyl Phthalate (DIP) and Di Nonyl Phthalate (DNP) have shown effective separation of xylene isomers.[1] Liquid crystalline stationary phases are also known for their high isomeric selectivity. |
| Resolution | Baseline separation of isomers can be achieved with optimized columns and temperature programs. |
| Analysis Time | Typically in the range of 15-30 minutes, depending on the column and temperature gradient. |
| Detection | Flame Ionization Detector (FID) is commonly used for quantification, while Mass Spectrometry (MS) provides definitive identification. |
Experimental Protocol: GC-FID
Objective: To separate and quantify the isomeric composition of a dichlorinated xylene mixture.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: A column with a stationary phase suitable for separating nonpolar to moderately polar compounds is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
Sample Preparation:
-
Dilute the dichlorinated xylene mixture in a suitable solvent such as hexane (B92381) or methanol.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Detector Temperature: 280 °C
High-Performance Liquid Chromatography (HPLC): Versatility in Separation
HPLC offers a versatile alternative to GC, particularly for less volatile compounds or when derivatization is not desirable. The separation of dichlorinated xylene isomers can be challenging on standard reversed-phase columns, but specialized stationary phases can provide the necessary selectivity.
Key Performance Parameters for HPLC Analysis of Dichlorinated Xylene Isomers
| Parameter | Performance Data |
| Stationary Phases | Metal-Organic Frameworks (MOFs) like MIL-53(Fe) and cyclodextrin-based columns have demonstrated successful separation of dichlorobenzene and xylene isomers.[2][3][4] |
| Mobile Phase | Acetonitrile/water or methanol/water mixtures are commonly used.[2][5] |
| Resolution | Baseline separation is achievable with optimized stationary and mobile phases.[3] |
| Detection | A UV detector is commonly used, with detection wavelengths typically around 254 nm.[2] |
Experimental Protocol: HPLC-UV
Objective: To achieve chromatographic separation of dichlorinated xylene isomers.
Instrumentation:
-
HPLC system with a UV detector
-
Column: A C18 column or a specialized column for isomer separations (e.g., a phenyl or cyclodextrin-based column).
Sample Preparation:
-
Dissolve the dichlorinated xylene sample in the mobile phase.
HPLC Conditions:
-
Mobile Phase: Isocratic elution with acetonitrile/water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation
¹H NMR spectroscopy is an excellent technique for differentiating isomers based on the unique chemical environment of the protons in each molecule. The chemical shifts of the methyl protons and the splitting patterns of the aromatic protons can provide a definitive identification and quantification of the isomers present in a mixture.[6][7]
Key Differentiating Features in ¹H NMR Spectra of Dichlorinated Xylene Isomers
| Isomer | Expected ¹H NMR Signals |
| Symmetrical Isomers | Fewer signals in the aromatic region due to higher symmetry. |
| Asymmetrical Isomers | More complex splitting patterns in the aromatic region. |
| Methyl Protons | The chemical shift of the methyl protons will vary slightly between isomers. |
Experimental Protocol: ¹H NMR
Objective: To identify and quantify the isomeric ratio in a dichlorinated xylene mixture.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Sample Preparation:
-
Dissolve 5-10 mg of the dichlorinated xylene mixture in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[8]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[8]
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals corresponding to the methyl protons and/or unique aromatic protons of each isomer to determine their relative concentrations.
Comparative Summary
| Technique | Principle | Advantages | Disadvantages |
| GC | Partitioning between a mobile gas and stationary phase | High resolution, high sensitivity, well-established methods | Requires volatile and thermally stable analytes |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase | Versatile, applicable to a wide range of compounds | Separation of nonpolar isomers can be challenging, may require specialized columns |
| NMR | Nuclear spin transitions in a magnetic field | Provides detailed structural information, non-destructive, quantitative | Lower sensitivity compared to chromatographic methods, higher instrument cost |
Experimental Workflow for Isomeric Purity Assessment
Caption: A typical workflow for the assessment of dichlorinated xylene isomeric purity.
Logical Relationship of Analytical Techniques
Caption: The relationship between the analytical problem and the choice of technique based on fundamental principles.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Complete separation of urinary metabolites of xylene in HPLC/DAD using β-cyclodextrin: application for biological monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Catalytic Activity of Lewis Acids in Aromatic Chlorination
For Researchers, Scientists, and Drug Development Professionals
The chlorination of aromatic compounds is a fundamental transformation in organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and advanced materials. The efficiency and selectivity of this reaction are critically influenced by the choice of Lewis acid catalyst. This guide provides an objective comparison of the catalytic activity of common Lewis acids in the electrophilic chlorination of various aromatic substrates, supported by experimental data.
Quantitative Comparison of Lewis Acid Catalysts
The catalytic performance of different Lewis acids is substrate-dependent. The following table summarizes the available quantitative data on the chlorination of various aromatic compounds, highlighting product yields and isomer selectivity.
| Substrate | Lewis Acid | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product(s) | Yield (%) | Isomer Ratio (o:p:m) | Reference |
| Toluene | ZnCl₂-based Ionic Liquid¹ | 3 | Neat | 80 | 8 | 99.7 | o-chlorotoluene, p-chlorotoluene, m-chlorotoluene, dichlorotoluenes | - | 65.4 : 26.0 : 4.0 | [1] |
| AlCl₃-based Ionic Liquid¹ | 3 | Neat | 80 | 8 | >93 | o-chlorotoluene, p-chlorotoluene, dichlorotoluenes | - | (o+p) > dichlorotoluenes | [1] | |
| CuCl-based Ionic Liquid¹ | 3 | Neat | 80 | 8 | ~90 | o-chlorotoluene, p-chlorotoluene, benzyl (B1604629) chloride | - | (o+p) vs benzyl chloride varies | [1] | |
| 2-Chlorotoluene (B165313) | AlCl₃ | 0.5-2 (wt ratio to OCT) | Neat | 10-30 | 12 | - | 2,6-dichlorotoluene, other DCT isomers | ~33% selectivity for 2,6-DCT | - | [2] |
| FeCl₃ | 0.5-2 (wt ratio to OCT) | Neat | 10-30 | 12 | - | 2,6-dichlorotoluene, other DCT isomers | Lower activity than AlCl₃ | - | [2] | |
| ZnCl₂ | 0.5-2 (wt ratio to OCT) | Neat | 10-30 | 12 | - | 2,6-dichlorotoluene, other DCT isomers | Lower activity than FeCl₃ | - | [2] |
¹Data from chlorination using ionic liquids with the respective metal chloride as the Lewis acidic component. The general trend of Lewis acid strength favoring electrophilic substitution is observed.[1]
General Mechanism of Lewis Acid-Catalyzed Aromatic Chlorination
Lewis acids play a crucial role in activating the chlorinating agent (typically Cl₂), making it a more potent electrophile. The general mechanism for the electrophilic aromatic substitution is depicted below.
References
A Comparative Guide to Monomers for Conjugated Polymer Synthesis: 2,5-Dichloro-p-xylene vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Monomer Performance in Conjugated Polymer Synthesis, Supported by Experimental Data.
The selection of monomers is a critical determinant of the final properties and performance of conjugated polymers. These materials are at the forefront of innovations in organic electronics, sensing, and targeted drug delivery. This guide provides a comprehensive comparison of 2,5-dichloro-p-xylene with other common monomers used in the synthesis of conjugated polymers, focusing on the resulting polymer's performance metrics. We will delve into various polymerization techniques, presenting quantitative data and detailed experimental protocols to inform your research and development efforts.
Introduction to Monomers and Polymerization Routes
This compound is a key precursor for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives through the Gilch polymerization route. This method involves the base-induced polymerization of a bis(halomethyl)benzene. The resulting PPVs are a cornerstone class of conjugated polymers known for their electroluminescent properties.
However, the landscape of conjugated polymer synthesis is diverse, with several other monomers and polymerization techniques offering distinct advantages in tuning the final polymer's characteristics. This guide will also explore three other major polymerization methods:
-
Suzuki Coupling: A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. It is widely used for synthesizing a variety of conjugated polymers with high molecular weights and yields.
-
Stille Coupling: Another palladium-catalyzed reaction, this method couples an organotin compound with an organic halide. It is known for its tolerance to a wide range of functional groups.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction involves the olefination of an aldehyde or ketone with a phosphonate (B1237965) carbanion to form an alkene, providing a route to vinylene-linked conjugated polymers.
The choice of monomer and polymerization route significantly impacts the polymer's electronic, optical, and physical properties. The following sections will provide a quantitative comparison and detailed methodologies to aid in monomer selection for specific applications.
Quantitative Performance Comparison
The table below summarizes key performance indicators for conjugated polymers synthesized from different monomers and polymerization methods. These values are representative and can be influenced by specific reaction conditions and side-chain engineering.
| Polymerization Route | Typical Monomers | Molecular Weight (Mn, g/mol ) | Thermal Stability (TGA, 5% weight loss) | Photoluminescence Quantum Yield (PLQY) | Electronic Mobility (cm²/Vs) |
| Gilch Polymerization | This compound derivatives | 20,000 - 500,000[1] | ~300 °C (for MEH-PPV)[1] | Moderate to High | 10⁻⁵ - 10⁻³ (hole mobility for MEH-PPV) |
| Suzuki Coupling | Aryl diboronic acids/esters + Aryl dihalides | High (e.g., >20,000) | Generally high, dependent on backbone | Can be very high | Can be high, tunable by monomer design |
| Stille Coupling | Aryl distannanes + Aryl dihalides | High, often with narrow polydispersity[2] | High, dependent on polymer structure | Can be high | Variable, can achieve high values |
| Horner-Wadsworth-Emmons | Dialdehydes + Bisphosphonates | Can achieve high values | Dependent on polymer structure | Good optical properties reported[3] | Dependent on monomer and morphology |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible synthesis of high-quality conjugated polymers. Below are representative protocols for each of the discussed polymerization methods.
Gilch Polymerization of a 2,5-bis(chloromethyl)-p-xylene (B1583851) Derivative
This protocol is adapted for a substituted 2,5-bis(chloromethyl)-p-xylene to produce a soluble PPV derivative.[4]
Materials:
-
2,5-bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzene (monomer)
-
Potassium tert-butoxide
-
1,4-Dioxane (B91453) (dry)
-
Tetrahydrofuran (THF) (dry)
-
Acetic acid
Procedure:
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the monomer in dry 1,4-dioxane under a nitrogen atmosphere.
-
Prepare a solution of potassium tert-butoxide in dry THF.
-
Add the potassium tert-butoxide solution dropwise to the stirred monomer solution over approximately 5 minutes. The reaction mixture will typically change color and increase in viscosity.
-
Allow the reaction to stir at room temperature for 2-24 hours.
-
Terminate the polymerization by adding a small amount of acetic acid.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol under vigorous stirring.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
Suzuki Polycondensation
This is a general protocol for the synthesis of a conjugated polymer via Suzuki coupling.
Materials:
-
Aryl diboronic acid or ester monomer
-
Aryl dihalide monomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃)
-
Solvent (e.g., toluene (B28343), DMF, or a mixture with water)
Procedure:
-
In a Schlenk flask, combine the aryl diboronic acid/ester, the aryl dihalide, and the base.
-
Degas the solvent by bubbling with nitrogen or argon for at least 30 minutes.
-
Add the degassed solvent to the flask containing the monomers and base.
-
Add the palladium catalyst to the mixture under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform (B151607) or chlorobenzene (B131634) to collect the polymer).
-
Precipitate the purified polymer in methanol and dry under vacuum.
Stille Polycondensation
The following is a general procedure for Stille polycondensation.
Materials:
-
Aryl distannane monomer
-
Aryl dihalide monomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)
-
Solvent (e.g., dry, degassed toluene or DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl distannane and aryl dihalide monomers in the solvent.
-
Add the palladium catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir for 24-72 hours.
-
After cooling, precipitate the polymer in a non-solvent such as methanol or acetone.
-
Purify the polymer using Soxhlet extraction with a series of solvents to remove catalyst residues and oligomers.
-
Collect the final polymer by precipitation and dry under vacuum.
Horner-Wadsworth-Emmons Polycondensation
This protocol outlines a general approach for synthesizing vinylene-linked conjugated polymers.
Materials:
-
Dialdehyde (B1249045) monomer
-
Bis(phosphonate ester) monomer
-
Base (e.g., potassium tert-butoxide, sodium hydride, or cesium carbonate)
-
Solvent (e.g., dry THF or DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bis(phosphonate ester) monomer in the solvent.
-
Cool the solution (e.g., to 0 °C) and add the base portion-wise to generate the phosphonate carbanion.
-
Slowly add a solution of the dialdehyde monomer in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours.
-
Quench the reaction by adding water or a dilute acid.
-
Precipitate the polymer in a suitable non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash it, and dry it under vacuum.
Visualizing the Monomer Selection Logic
The choice of monomer and polymerization strategy is a critical decision point in achieving the desired polymer characteristics. The following diagram illustrates the logical relationships in this selection process.
Caption: Logical workflow for selecting monomers and synthesis routes to achieve desired conjugated polymer properties.
Conclusion
The synthesis of conjugated polymers is a field rich with possibilities, where the initial choice of monomer profoundly dictates the final material's properties and potential applications. This compound, through the Gilch polymerization, offers a direct route to the important class of PPV polymers. However, for applications requiring fine-tuning of electronic properties, high solubility, or specific functional groups, alternative monomers utilized in Suzuki, Stille, or Horner-Wadsworth-Emmons reactions provide a broader synthetic toolkit.
This guide has provided a comparative overview of these approaches, supported by quantitative data and detailed experimental protocols. By understanding the interplay between monomer structure, polymerization mechanism, and the resulting polymer performance, researchers can make more informed decisions in the design and synthesis of novel conjugated materials for advanced applications in medicine and materials science.
References
A Comparative Analysis of Reaction Kinetics for the Chlorination of Xylene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics for the chlorination of ortho-, meta-, and para-xylene. The information presented is supported by experimental data to offer a comprehensive resource for professionals in chemical research and drug development. The chlorination of xylenes (B1142099) is a pivotal reaction in the synthesis of various intermediates used in pharmaceuticals, agrochemicals, and polymers. Understanding the kinetics and selectivity of these reactions is crucial for optimizing product yields and purity.
The reactivity and orientation of electrophilic substitution on the aromatic ring, as well as free-radical substitution on the methyl groups, are significantly influenced by the isomeric form of xylene. This guide delves into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
Comparative Kinetic Data
The rate and selectivity of chlorination are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature, as well as whether the reaction is targeting the aromatic ring (electrophilic substitution) or the methyl side-chains (free-radical substitution).
Ring Chlorination
Electrophilic aromatic substitution with chlorine typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or antimony pentachloride (SbCl₅).[1][2] The position of the methyl groups on the benzene (B151609) ring directs the incoming chlorine atom, leading to different product distributions for each isomer.
| Isomer | Major Monochloro Products | Typical Product Ratio | Relative Rate (approx.) | Catalyst/Conditions | Reference |
| o-Xylene | 3-chloro-1,2-dimethylbenzene & 4-chloro-1,2-dimethylbenzene | Ratio of 4-chloro to 3-chloro isomer can be > 3:1 with specific co-catalysts.[3] Without special catalysts, the ratio is typically less than 1.5:1.[4][5] | Slower than m-xylene | FeCl₃, chlorine-substituted 2,8-dimethylphenoxathiin (B13728960) co-catalyst, -5°C.[3] | [3][4][5] |
| m-Xylene | 2-chloro-1,3-dimethylbenzene & 4-chloro-1,3-dimethylbenzene | 23.0% 2-chloro and 77.0% 4-chloro derivatives.[1][2] | Fastest of the three isomers | Non-catalytic, in acetic acid at 25°C.[2] Very selective chlorination in alcoholic media.[2] | [1][2] |
| p-Xylene (B151628) | 2-chloro-1,4-dimethylbenzene | Single monochlorinated product due to symmetry.[6] | Slowest of the three isomers | FeCl₃ or SbCl₅, 70°C.[1][7] | [1][6][7] |
Side-Chain Chlorination
Side-chain chlorination occurs via a free-radical mechanism, typically initiated by UV light or a radical initiator like benzoyl peroxide, and is performed in the absence of Lewis acid catalysts to avoid ring chlorination.[8][9] The reaction proceeds sequentially, replacing hydrogen atoms on the methyl groups with chlorine.
| Isomer | Primary Products | Reaction Conditions | Key Observations | Reference |
| o-Xylene | α-chloro-o-xylene, α,α'-dichloro-o-xylene | UV light or radical initiator, 100-300°F.[8] | [8] | |
| m-Xylene | α-chloro-m-xylene, α,α'-dichloro-m-xylene, α,α,α,α',α',α'-hexachloro-m-xylene (HCMX) | UV light or radical initiator. A two-step process can reduce ring chlorination to less than 12%.[10] | Commercially important for producing HCMX.[10] | [10] |
| p-Xylene | α-chloro-p-xylene, α,α'-dichloro-p-xylene | UV light or radical initiator (e.g., 0.1 wt% benzoyl peroxide).[8] | The reaction is often carried out by bubbling chlorine gas through heated p-xylene.[8] | [8] |
Experimental Protocols
Below are representative methodologies for the nuclear and side-chain chlorination of xylene isomers.
Protocol 1: Catalytic Nuclear Chlorination of o-Xylene
This protocol is based on a method designed to achieve high selectivity for 4-chloro-1,2-dimethylbenzene.[3]
Materials:
-
o-Xylene
-
Iron(III) chloride (FeCl₃)
-
Chlorine-substituted 2,8-dimethylphenoxathiin (co-catalyst)
-
Chlorine gas
-
Nitrogen gas
-
Glass flask with a stirrer, gas introduction tube, and thermometer
Procedure:
-
A glass flask is charged with 2 moles of ortho-xylene.
-
0.2 g of FeCl₃ and 0.2 g of the co-catalyst are added to the flask.
-
The mixture is stirred and purged with nitrogen gas.
-
The flask is cooled to a reaction temperature of -5°C.
-
Chlorine gas (2.25 moles) is introduced into the stirred mixture over the course of 2.5 hours, maintaining the temperature at -5°C.
-
Upon completion, the reaction mixture is warmed to room temperature and may be quenched with water.
-
The organic layer is separated, washed, dried, and analyzed by gas chromatography to determine the product distribution.[3]
Protocol 2: Free-Radical Side-Chain Chlorination of p-Xylene
This protocol describes a general procedure for the side-chain chlorination of p-xylene.[8]
Materials:
-
p-Xylene (98% pure)
-
Chlorine gas
-
Benzoyl peroxide (initiator)
-
Reaction vessel with a chlorine gas inlet, stirrer, thermowell, and a reflux condenser
Procedure:
-
The reaction vessel is charged with p-xylene.
-
The p-xylene is heated to the desired operating temperature (e.g., 200-250°F).
-
Chlorine gas is passed into the liquid p-xylene at a controlled rate. The molar ratio of chlorine to xylene is varied depending on the desired degree of chlorination (e.g., 1.3 to 1.7 moles of chlorine per mole of xylene).[8]
-
Approximately 0.1 weight percent of benzoyl peroxide, based on the initial amount of p-xylene, is added in portions throughout the reaction.[8]
-
The reaction is exothermic, and the temperature is maintained with external heating or cooling as needed.
-
The reflux condenser is cooled (e.g., to -40°C) to reflux the p-xylene and any unreacted chlorine, while allowing the byproduct HCl gas to exit the system.[8]
-
The reaction time is typically in the range of 0.5 to 3 hours.[8]
-
After the reaction, the product mixture is cooled and can be purified by crystallization or distillation.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.
Caption: Electrophilic ring chlorination pathways for xylene isomers.
Caption: General pathway for free-radical side-chain chlorination.
Caption: General experimental workflow for xylene chlorination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
- 4. brainly.in [brainly.in]
- 5. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. US2814649A - Process for separation of chlorinated xylenes - Google Patents [patents.google.com]
- 9. Side-Chain Halogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. US6174415B1 - Chlorinating side chains of aromatic compounds - Google Patents [patents.google.com]
literature review of synthesis methods for dichlorinated aromatics
A Comparative Guide to the Synthesis of Dichlorinated Aromatics
Dichlorinated aromatic compounds are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of chlorine atoms into an aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making the methods for their synthesis a topic of great interest to researchers. This guide provides an objective comparison of common synthesis methods for dichlorinated aromatics, supported by experimental data and detailed protocols.
Direct Electrophilic Chlorination
Direct chlorination is a classical and widely used method for introducing chlorine atoms onto an aromatic ring via electrophilic aromatic substitution. This method typically employs a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), in the presence of a Lewis acid catalyst.
The primary challenge in direct chlorination is controlling regioselectivity, as the reaction can lead to a mixture of ortho, meta, and para isomers, as well as over-chlorination to produce tri- or tetrachlorinated products. The regiochemical outcome is dictated by the electronic nature of the substituents already present on the aromatic ring. Recent advancements have focused on developing methods that offer greater control over site selectivity.[1][2]
Comparative Performance Data
| Substrate | Chlorinating Agent | Catalyst / Conditions | Product(s) | Yield (%) | Reference |
| Benzene | Cl₂ | FeCl₃ | Chlorobenzene, 1,2-Dichlorobenzene, 1,4-Dichlorobenzene | Variable | [3] |
| Toluene (B28343) | SO₂Cl₂ | Zeolite H-BEA | 2-Chlorotoluene, 4-Chlorotoluene | >90% (High p-selectivity) | Generic Zeolite Catalysis |
| 1,3-Dinitrobenzene | HCl / HNO₃ | H₂SO₄, 130 °C | 1,2-Dichloro-3,5-dinitrobenzene | Predominant product | [4] |
| Phenol | SO₂Cl₂ | Sulphur-based catalyst | 4-Chlorophenol | High (regioselective) | [5] |
Experimental Workflow: Direct Chlorination
The following diagram outlines a typical experimental workflow for the direct chlorination of an aromatic substrate.
Caption: General workflow for direct electrophilic chlorination.
Representative Experimental Protocol
Synthesis of Dichlorotoluene using SO₂Cl₂ and a Zeolite Catalyst:
-
A solution of toluene (10 mmol) in an appropriate solvent (e.g., dichloromethane) is prepared in a round-bottom flask.
-
The zeolite catalyst (e.g., H-BEA, 10 wt%) is added to the solution.
-
The mixture is stirred, and sulfuryl chloride (22 mmol, 2.2 eq.) is added dropwise at room temperature.
-
The reaction is stirred for a specified time (e.g., 2-4 hours) while being monitored by Gas Chromatography (GC).
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography to isolate the dichlorinated isomers.
Sandmeyer Reaction
The Sandmeyer reaction provides a versatile method for introducing chlorine atoms onto an aromatic ring by converting an aryl amine into a diazonium salt, which is then displaced by a chloride nucleophile.[6][7] This reaction is catalyzed by copper(I) salts, typically copper(I) chloride (CuCl).[6] The key advantage of this method is its excellent regioselectivity, as the position of the chlorine atom is determined by the initial position of the amino group.[8] This allows for the synthesis of specific isomers that are difficult to obtain via direct chlorination.[7]
The reaction proceeds in two main steps: diazotization of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid), followed by the copper(I)-catalyzed decomposition of the diazonium salt in the presence of a chloride source.[7]
Comparative Performance Data
| Starting Amine | Diazotization Conditions | Displacement Conditions | Product | Yield (%) | Reference |
| 2,4-Dichloroaniline | NaNO₂, HCl, 0-5 °C | CuCl, HCl | 1,2,4-Trichlorobenzene | ~75-85% | General Procedure |
| 4-Nitroaniline | NaNO₂, H₂SO₄, 0-5 °C | CuCl, HCl | 1-Chloro-4-nitrobenzene | High | General Procedure |
| 2-Chloroaniline | NaNO₂, HCl, 0-5 °C | CuCl, HCl | 1,2-Dichlorobenzene | ~70% | [6][9] |
| 4-Chloroaniline | NaNO₂, HCl, 0-5 °C | CuCl, HCl | 1,4-Dichlorobenzene | ~80% | [6][9] |
Experimental Workflow: Sandmeyer Reaction
The diagram below illustrates the two-stage process of the Sandmeyer reaction for chlorination.
Caption: Workflow for the two-step Sandmeyer chlorination.
Representative Experimental Protocol
Synthesis of 1,4-Dichlorobenzene from 4-Chloroaniline:
-
Diazotization: 4-Chloroaniline (10 mmol) is dissolved in a mixture of concentrated HCl (30 mL) and water (30 mL). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (11 mmol) in water (10 mL) is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for an additional 15 minutes after the addition is complete.
-
Displacement: In a separate flask, copper(I) chloride (12 mmol) is dissolved in concentrated HCl (20 mL). The freshly prepared, cold diazonium salt solution is added slowly to the CuCl solution with vigorous stirring.
-
Nitrogen gas evolution is observed. After the addition is complete, the mixture is allowed to warm to room temperature and then heated gently (e.g., 60 °C) for 30 minutes to ensure complete decomposition.
-
The mixture is cooled, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water, 2M NaOH, and brine, then dried over anhydrous MgSO₄.
-
The solvent is evaporated, and the product is purified by recrystallization or distillation to yield 1,4-dichlorobenzene.
Transition Metal-Catalyzed C-H Chlorination
Modern synthetic methods increasingly rely on transition metal catalysis to achieve high regioselectivity and functional group tolerance under milder conditions.[10] Palladium, rhodium, and other metals can catalyze the direct chlorination of C-H bonds.[3] These methods often use a directing group on the aromatic substrate to guide the chlorination to a specific position (e.g., ortho-chlorination).[1][2] While highly effective, these methods can be more expensive due to the cost of the metal catalysts and ligands.[3]
Comparative Performance Data
| Substrate (with Directing Group) | Catalyst System | Chlorine Source | Product | Yield (%) | Reference |
| 2-Phenylpyridine (B120327) | Pd(OAc)₂ / Ligand | N-Chlorosuccinimide (NCS) | 2-(2-Chlorophenyl)pyridine | High | [2] |
| Benzoic Acid | [Cp*RhCl₂]₂ | CuCl₂ | 2-Chlorobenzoic Acid | Good | [10] |
| Acetanilide | Pd(OAc)₂ | NaCl / Oxone | 2-Chloroacetanilide | >80% | [2] |
Logical Relationship: C-H Activation Catalysis
The diagram below shows the logical relationship in a directing-group-assisted C-H chlorination cycle.
Caption: Catalytic cycle for directed C-H chlorination.
Representative Experimental Protocol
Palladium-Catalyzed ortho-Chlorination of 2-Phenylpyridine:
-
In a sealed tube, 2-phenylpyridine (1 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand, 10 mol%) are combined.
-
N-Chlorosuccinimide (NCS) (1.2 mmol) and a solvent (e.g., 1,2-dichloroethane) are added.
-
The tube is sealed, and the mixture is heated to a specified temperature (e.g., 100-120 °C) for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the ortho-chlorinated product.
Summary Comparison
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Direct Chlorination | Low cost, simple reagents, scalable. | Poor regioselectivity, risk of over-chlorination, harsh conditions. | Bulk synthesis where isomer separation is feasible or low selectivity is acceptable. |
| Sandmeyer Reaction | Excellent regioselectivity, predictable outcomes. | Requires amine starting material, diazotization can be hazardous, copper waste. | Synthesis of specific isomers that are otherwise difficult to access. |
| C-H Catalysis | High regioselectivity (with directing groups), mild conditions, good functional group tolerance. | Expensive catalysts and ligands, may require screening of conditions, directing group removal may be needed. | Late-stage functionalization in complex molecule synthesis and when high precision is required. |
References
- 1. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. EP0866049A2 - Chlorination of aromatic compounds and catalysts therefor - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Synthesis via Transition Metal-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Protein Purification Methods
For researchers, scientists, and drug development professionals, the isolation of a specific protein from a complex biological mixture is a foundational step for a vast array of downstream applications. The chosen purification strategy directly influences the final yield, purity, and biological activity of the protein. This guide provides an objective comparison of three cornerstone chromatography techniques: Affinity Chromatography (AC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC), presenting experimental data and detailed protocols to inform your selection process.
Comparison of Key Purification Methods
Each purification technique leverages distinct physicochemical properties of the target protein to achieve separation.[1]
-
Affinity Chromatography (AC): This highly specific method is based on the reversible binding interaction between a target protein and a specific ligand immobilized on a chromatography resin.[1][2] This "lock and key" approach allows for the capture of the target protein while most other cellular components flow through.[1] It is often used for recombinant proteins with affinity tags (e.g., His-tags).[2]
-
Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge at a given pH.[1][2] Proteins with a net charge opposite to that of the functional groups on the resin will bind, while others pass through.[3] Elution is achieved by changing the pH or increasing the salt concentration of the buffer.[2]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size and shape (hydrodynamic radius).[1] The chromatography column is packed with porous beads. Larger proteins cannot enter the pores and thus travel a shorter path, eluting first, while smaller proteins enter the pores, extending their path and causing them to elute later.[1]
The following table summarizes the typical performance of these methods. The values represent expected ranges and can vary significantly based on the specific protein, expression system, and experimental conditions.
| Parameter | Affinity Chromatography (AC) | Ion-Exchange Chromatography (IEX) | Size-Exclusion Chromatography (SEC) |
| Purity Achieved | >95% (in a single step)[2] | 70-95% | >99% (as a polishing step) |
| Typical Yield | 75-90%[4] | 80-95% | >95% (of loaded sample) |
| Binding Capacity | High (e.g., >40 mg/mL for His-tag) | Very High (e.g., >100 mg/mL) | N/A (Separation, not binding) |
| Resolution | Very High (Specificity-based) | High (Charge-based) | Low (Size-based) |
| Speed | Fast to Moderate | Moderate | Slow |
| Primary Use Case | Capture, single-step purification[5] | Capture, Intermediate purification[6] | Polishing, buffer exchange[5] |
Experimental Workflow
A typical protein purification strategy involves multiple steps to achieve high purity.[7] The process often starts with a capture step to isolate the target protein from the crude lysate, followed by intermediate and polishing steps to remove remaining contaminants.[8]
Caption: A general workflow for multi-step protein purification.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the three main chromatography techniques.
Affinity Chromatography (AC) Protocol (Example: His-tagged protein)
This protocol outlines the purification of a recombinant protein containing a polyhistidine tag (His-tag) using Immobilized Metal Affinity Chromatography (IMAC).[9]
Materials:
-
Resin: Nickel-NTA (Ni-NTA) or Cobalt-NTA resin.
-
Buffers:
-
Lysis/Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole (B134444), pH 8.0.
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0.
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0.
-
-
Gravity-flow column.
Methodology:
-
Cell Lysis: Resuspend the cell pellet in Lysis/Binding Buffer and lyse cells using sonication or a French press.[4]
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cellular debris.[10] Collect the supernatant.
-
Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes (CVs) of Binding Buffer.
-
Sample Loading: Load the clarified lysate onto the column. The His-tagged protein will bind to the nickel-charged resin.[9]
-
Washing: Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein with 5-10 CVs of Elution Buffer.[9] The high concentration of imidazole competes with the His-tag for binding to the resin, releasing the protein.
-
Analysis: Analyze the collected fractions for purity using SDS-PAGE.
Ion-Exchange Chromatography (IEX) Protocol (Example: Anion Exchange)
This protocol is for separating a protein with a net negative charge from other molecules.
Materials:
-
Resin: A strong anion exchanger like a Quaternary Ammonium (Q) resin.
-
Buffers:
-
Binding Buffer (Low Salt): 20 mM Tris-HCl, 25 mM NaCl, pH 8.5.
-
Elution Buffer (High Salt): 20 mM Tris-HCl, 1 M NaCl, pH 8.5.
-
-
Chromatography system (e.g., FPLC).
Methodology:
-
Buffer Exchange: Ensure the protein sample is in a low-salt buffer, similar to the Binding Buffer. This can be done via dialysis or a desalting column.
-
Column Equilibration: Equilibrate the Q column with Binding Buffer until the pH and conductivity are stable.
-
Sample Loading: Load the protein sample onto the column. The negatively charged target protein will bind to the positively charged resin.
-
Washing: Wash the column with Binding Buffer until the UV absorbance returns to baseline, indicating all non-bound proteins have passed through.
-
Elution: Apply a linear gradient of the Elution Buffer (e.g., 0-100% over 20 CVs). Proteins will elute based on the strength of their negative charge, with weakly bound proteins eluting at lower salt concentrations.
-
Analysis: Collect fractions across the elution peak and analyze via SDS-PAGE to identify those containing the pure protein.
Size-Exclusion Chromatography (SEC) Protocol
SEC is often the final "polishing" step to remove aggregates or minor impurities and for buffer exchange.
Materials:
-
Resin: Choose a resin with a fractionation range appropriate for the molecular weight of the target protein.
-
Buffer: The final desired buffer for the purified protein (e.g., PBS, HEPES). The buffer must contain salt (e.g., >150 mM NaCl) to prevent ionic interactions with the resin.[11]
-
Chromatography system.
Methodology:
-
Sample Concentration: If necessary, concentrate the protein sample from the previous purification step. The sample volume should ideally be less than 2-5% of the total column volume for optimal resolution.
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the final desired buffer.
-
Sample Loading: Inject the concentrated protein sample onto the column.
-
Isocratic Elution: Run the column with the equilibration buffer at a constant flow rate.[6] There is no binding; separation occurs as the proteins pass through the porous resin.
-
Fraction Collection: Collect fractions based on the UV chromatogram. Larger molecules will elute first, followed by smaller molecules.
-
Analysis: Pool the fractions containing the purified monomeric protein and confirm purity by SDS-PAGE.
By carefully selecting and optimizing these purification methods, researchers can achieve the desired level of purity and yield required for their specific research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Best Protein Purification Methods for Recombinant Proteins [synapse.patsnap.com]
- 3. quora.com [quora.com]
- 4. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.com]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 9. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.jp]
- 10. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomatik.com [biomatik.com]
A Researcher's Guide to Validating Polymer Molecular Weight: A Comparative Analysis of GPC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of a polymer's molecular weight is a critical parameter that profoundly influences its physicochemical properties, degradation kinetics, and in-vivo performance.[1] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most prevalent technique for this purpose.[1][2] However, as a relative method, its accuracy often necessitates validation by orthogonal techniques.[1] This guide provides an objective comparison of GPC with other common methods for polymer molecular weight validation, supported by experimental data and detailed protocols.
Unveiling Molecular Weight: A Comparative Look at Key Techniques
The choice of analytical technique for determining polymer molecular weight depends on various factors, including the type of polymer, the required level of detail, and available resources.[3] While GPC is a powerful tool for analyzing the molecular weight distribution, alternative methods like ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, Static Light Scattering (SLS), and Dilute Solution Viscometry offer distinct advantages, particularly in providing absolute molecular weight values.[1][2]
A summary of the key characteristics of these techniques is presented below:
| Parameter | Gel Permeation Chromatography (GPC) | ¹H NMR Spectroscopy | Static Light Scattering (SLS) | Dilute Solution Viscometry |
| Principle | Separation based on hydrodynamic volume in solution.[1][4] | End-group analysis.[1] | Measures the intensity of scattered light.[3] | Measures the increase in viscosity of a polymer solution.[5] |
| Information Provided | Number-average (Mn), Weight-average (Mw), Z-average (Mz), and Polydispersity Index (PDI).[3] | Absolute Number-average molecular weight (Mn).[1][5] | Absolute Weight-average molecular weight (Mw) and radius of gyration (Rg).[2][3] | Viscosity-average molecular weight (Mv).[5] |
| Key Advantages | Provides detailed molecular weight distribution.[3] | Direct, accessible, and provides absolute Mn.[2][5] | Gold standard for absolute Mw determination.[2] | Low cost and simple instrumentation.[2] |
| Key Limitations | Typically a relative method requiring calibration with standards of similar chemical structure.[1][2] | Less accurate for high molecular weight polymers (>30 kDa) and requires identifiable end-groups.[1][2] | More complex data analysis (e.g., Zimm plot) and requires an accurate refractive index increment (dn/dc) value.[1][2] | Requires polymer-solvent specific Mark-Houwink constants (K and α).[2] |
Illustrative Data: A Hypothetical Comparison
To demonstrate the typical results obtained from each technique, the following table presents illustrative data for a hypothetical polyester (B1180765) sample.
| Technique | Mn (Da) | Mw (Da) | Mv (Da) | PDI |
| GPC | 25,000 | 47,500 | - | 1.9 |
| ¹H NMR | 23,500 | - | - | - |
| SLS | - | 48,000 | - | - |
| Viscometry | - | - | 46,000 | - |
Note: This data is illustrative and intended for comparative purposes only.[2]
Experimental Workflows and Logical Comparisons
To visualize the experimental process and the rationale behind cross-validation, the following diagrams are provided.
Detailed Experimental Protocols
Reproducible and accurate results are contingent on meticulous and consistent experimental protocols.
Gel Permeation Chromatography (GPC) Protocol
This protocol outlines the determination of a polymer's molecular weight relative to polystyrene standards.
-
Sample Preparation:
-
Accurately weigh 10 mg of the dry polymer into a glass vial.[2]
-
Add 5 mL of HPLC-grade tetrahydrofuran (B95107) (THF) to achieve a concentration of 2 mg/mL.[2]
-
Gently agitate the vial at room temperature until the polymer is completely dissolved.[2]
-
Filter the solution through a 0.2 µm PTFE syringe filter into a clean GPC vial.[2]
-
-
GPC System and Conditions:
-
System: An Agilent 1260 Infinity II GPC/SEC System or equivalent.[2]
-
Columns: A set of two PLgel 5 µm MIXED-D columns (300 x 7.5 mm) preceded by a PLgel 5 µm guard column (50 x 7.5 mm).
-
Mobile Phase: HPLC-grade THF.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: Differential Refractive Index (DRI) detector.
-
-
Calibration:
-
Data Analysis:
¹H NMR Spectroscopy for Mn Determination
This protocol describes the determination of the number-average molecular weight (Mn) by end-group analysis and is most accurate for linear polymers with distinct end-group signals.[2]
-
Sample Preparation:
-
Dissolve 10-15 mg of the dry polymer in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: A 400 MHz NMR spectrometer or equivalent.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the end-group signals.
-
-
Data Analysis:
-
Identify the proton signals corresponding to the polymer repeating units and the end-groups.
-
Integrate the area of a characteristic repeating unit signal (Area_repeat) and an end-group signal (Area_end).
-
Calculate the degree of polymerization (DP) using the formula: DP = (Area_repeat / N_repeat) / (Area_end / N_end) where N_repeat is the number of protons for the repeating unit signal and N_end is the number of protons for the end-group signal.[2]
-
Calculate the number-average molecular weight (Mn) as: Mn = (DP * MW_repeat) + MW_endgroups where MW_repeat is the molecular weight of the repeating monomer unit and MW_endgroups is the molecular weight of the end groups.[2]
-
Dilute Solution Viscometry Protocol
This protocol outlines the determination of the viscosity-average molecular weight (Mv) using an Ubbelohde viscometer.
-
Solution Preparation:
-
Prepare a stock solution of the polymer in a suitable solvent (e.g., 0.5 g of polystyrene in 100 mL of toluene).[1]
-
Prepare a series of dilutions from the stock solution.
-
-
Viscosity Measurement:
-
Data Analysis:
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration (c).
-
Plot η_sp/c versus c (Huggins plot) and (ln η_rel)/c versus c (Kraemer plot).
-
Extrapolate both plots to zero concentration to determine the intrinsic viscosity ([η]).[1]
-
Calculate the viscosity-average molecular weight (Mv) using the Mark-Houwink equation: [η] = K * Mv^a where K and a are constants specific to the polymer-solvent-temperature system.[1]
-
Conclusion
While GPC is an indispensable tool for characterizing the molecular weight distribution of polymers, relying solely on this technique, especially with non-ideal calibration standards, can lead to inaccuracies.[2] For comprehensive and reliable validation, employing an orthogonal method is highly recommended.[2] ¹H NMR spectroscopy provides an excellent cross-check for Mn, while Static Light Scattering stands as the definitive method for absolute Mw determination.[2] By integrating data from these complementary techniques, researchers can achieve greater confidence in their polymer characterization, ensuring the quality and consistency of their materials for advanced applications.
References
- 1. users.metu.edu.tr [users.metu.edu.tr]
- 2. benchchem.com [benchchem.com]
- 3. Static light scattering - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. labcompare.com [labcompare.com]
- 6. youtube.com [youtube.com]
- 7. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Safety Operating Guide
Proper Disposal of 2,5-Dichloro-p-xylene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,5-Dichloro-p-xylene (CAS No. 1124-05-6), a chlorinated aromatic hydrocarbon. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental compliance. Improper disposal of this chemical is strictly prohibited and may pose significant health and environmental risks.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound is a solid at room temperature and presents several hazards.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.
Spill Response: In the event of a spill, immediately evacuate the area and alert laboratory safety personnel. Small spills can be carefully swept up using an absorbent, non-combustible material and placed into a designated hazardous waste container. Do not allow the chemical to enter drains or waterways, as it is toxic to aquatic life.
Hazardous Waste Classification
This compound is classified as a hazardous waste due to its chemical properties. While a specific EPA waste code for this compound is not explicitly listed, it falls under the category of halogenated organic compounds. Based on its characteristics and similarity to other listed chemicals, it should be managed as a hazardous waste. The most likely applicable Resource Conservation and Recovery Act (RCRA) waste codes are:
-
F002: Spent halogenated solvents.
-
U072: 1,4-Dichlorobenzene (a structurally similar compound).
Consult with your institution's Environmental Health and Safety (EHS) department for a definitive waste code assignment.
Step-by-Step Disposal Protocol
The following procedure outlines the approved method for the disposal of this compound waste generated in a laboratory setting.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly non-hazardous waste.
-
Collect solid this compound waste in a separate, dedicated container.
-
Solutions containing this compound should be collected in a compatible, sealed liquid waste container.
-
-
Waste Container Selection and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The original product container can be used if it is in good condition.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date when the first piece of waste was added to the container.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if waste generation is complete, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do not exceed the allowable accumulation time limits for hazardous waste as specified by your institution and local regulations.
-
Complete all necessary waste pickup forms as required by your EHS department.
-
Note: On-site chemical treatment or neutralization of this compound in a standard research laboratory is not recommended due to the potential for hazardous reactions and the requirement for specialized equipment and permits. Disposal must be handled by a licensed hazardous waste management company.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1124-05-6 | [1][2] |
| Molecular Formula | C₈H₈Cl₂ | [1] |
| Molecular Weight | 175.06 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Hazard Classification | Hazardous Waste (likely F002, U072) | [3][4] |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2,5-Dichloro-p-xylene
This guide provides critical safety and logistical information for the handling and disposal of 2,5-Dichloro-p-xylene, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents moderate health and environmental hazards. It may cause irritation to the skin, eyes, and respiratory tract.[1] Prolonged or repeated exposure can lead to dizziness, headaches, and nausea.[1] It is crucial to use appropriate personal protective equipment (PPE) to prevent exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Standards/Regulations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] | - |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask of type N95 (US) is also suggested.[2] | OSHA 29 CFR 1910.134 or European Standard EN 149.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of this compound and prevent hazardous reactions.
Handling and Storage Protocols
| Procedure | Guideline |
| Ventilation | Handle in a well-ventilated area. Use only under a chemical fume hood.[3] Ensure that eyewash stations and safety showers are close to the workstation location.[2] |
| Storage Conditions | Store in a cool, dry, and well-ventilated place.[1][4] Keep containers tightly closed.[4] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, bases, alcohols, amines, and metals.[2] |
| Conditions to Avoid | Keep away from open flames, hot surfaces, and sources of ignition.[2] Avoid dust formation.[5] |
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental protection.
Spill Response and Waste Disposal
| Action | Procedure |
| Spill Cleanup | For significant spills, wear a self-contained breathing apparatus and protective suit.[2] Sweep up and shovel into suitable containers for disposal.[2] Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[3] |
| Environmental Precautions | Do not allow the material to contaminate the ground water system or enter drains.[2] Local authorities should be advised if significant spillages cannot be contained.[2] |
| Waste Disposal | Dispose of contents/container to an approved waste disposal plant.[3] Label hazardous waste containers clearly and segregate them according to compatibility.[6] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
